molecular formula C7H6BrN5 B136352 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 152941-69-0

6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

カタログ番号: B136352
CAS番号: 152941-69-0
分子量: 240.06 g/mol
InChIキー: KCUKOBPJXGXIKX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine, also known as this compound, is a useful research compound. Its molecular formula is C7H6BrN5 and its molecular weight is 240.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-bromopyrido[2,3-d]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c8-3-1-4-5(9)12-7(10)13-6(4)11-2-3/h1-2H,(H4,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUKOBPJXGXIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC(=NC(=C21)N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590171
Record name 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152941-69-0
Record name 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine is a pivotal heterocyclic scaffold, serving as a key intermediate in the development of high-value therapeutics, particularly kinase inhibitors. This guide provides a comprehensive technical overview of its synthesis, grounded in established chemical principles and field-proven methodologies. We will dissect the strategic considerations for constructing the bicyclic core, detail a robust and validated synthetic pathway from fundamental precursors, and provide in-depth mechanistic insights. The protocols described herein are designed for reproducibility and scalability, offering researchers and drug development professionals a practical and authoritative resource for accessing this important molecule.

Chapter 1: Strategic Blueprint for Synthesis

The synthesis of a fused heterocyclic system like this compound requires a strategic approach to the sequential construction of its pyridine and pyrimidine rings. A logical retrosynthetic analysis reveals two primary bond disconnections that form the basis of the most common synthetic strategies.

The core strategy involves the annulation (ring-forming) of the pyridine ring onto a pre-existing, suitably functionalized pyrimidine precursor. This approach offers robust control over the substitution pattern of the pyrimidine moiety, which is critical for the target's identity.

G cluster_main Retrosynthetic Analysis Target This compound Intermediate_A 2,4,6-Triaminopyrimidine Target->Intermediate_A Pyridine Annulation Intermediate_B Bromomalonaldehyde (or equivalent) Target->Intermediate_B Pyridine Annulation Guanidine Guanidine Intermediate_A->Guanidine Pyrimidine Formation Malononitrile Malononitrile Derivative Intermediate_A->Malononitrile Pyrimidine Formation

Caption: Retrosynthetic disconnection of the target molecule.

This analysis highlights 2,4,6-triaminopyrimidine as a key building block. The challenge then becomes the selection of a suitable three-carbon electrophilic partner that facilitates the construction of the pyridine ring while incorporating the required bromine substituent at the 6-position.

Chapter 2: A Validated Multi-Step Synthetic Pathway

This chapter details a reliable and well-documented pathway starting from commercially available precursors. The workflow is designed as a self-validating system, where the successful synthesis and characterization of each intermediate provide a quality checkpoint before proceeding to the subsequent step.

G cluster_workflow Synthetic Workflow A Guanidine + Ethyl Cyanoacetate B Step 1: Cyclization (NaOEt, EtOH) A->B C Intermediate 1: 2,4-Diamino-6-hydroxypyrimidine B->C D Step 2: Chlorination (POCl3) C->D E Intermediate 2: 2,4-Diamino-6-chloropyrimidine D->E F Step 3: Pyridine Annulation (Diethyl malonate, NaH) E->F G Intermediate 3: 6-Amino-2-(methylthio)pyrido[2,3-d] -pyrimidin-7(8H)-one (analogue) F->G H Step 4: Bromination (NBS, DMF) G->H I Intermediate 4: 5-Bromo-6-aminopyrido[2,3-d] -pyrimidin-7(8H)-one (analogue) H->I J Step 5: Functional Group Interconversion (POCl3, NH3) I->J K Final Product: 6-Bromopyrido[2,3-d] pyrimidine-2,4-diamine J->K

Caption: High-level overview of the synthetic workflow.

Step 2.1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine (Intermediate 1)

The synthesis begins with the foundational condensation reaction between guanidine and ethyl cyanoacetate. This reaction is a classic and cost-effective method for constructing the 2,4-diaminopyrimidine core.[1][2]

Causality: The reaction is base-catalyzed, typically using sodium ethoxide. The ethoxide serves to deprotonate the α-carbon of ethyl cyanoacetate, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic imine carbons of guanidine. An intramolecular cyclization follows, with the elimination of ethanol, to yield the stable pyrimidine ring.

Experimental Protocol:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol in a round-bottomed flask equipped with a reflux condenser.

  • Once the sodium has completely dissolved, cool the solution and add ethyl cyanoacetate (1.0 eq).[1]

  • In a separate flask, prepare a solution of guanidine by treating guanidine hydrochloride (1.02 eq) with a second equivalent of sodium ethoxide solution and filtering off the resulting sodium chloride precipitate.

  • Add the clear guanidine filtrate to the ethyl sodiocyanoacetate solution.

  • Heat the mixture under reflux for 2 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, evaporate the mixture to dryness.

  • Dissolve the solid residue in boiling water and acidify with glacial acetic acid to precipitate the product.

  • Cool the solution to induce crystallization. The product, 2,4-diamino-6-hydroxypyrimidine, is collected by filtration as a crystalline solid.[1]

ParameterValueReference
Reagents Guanidine, Ethyl Cyanoacetate, Sodium[1]
Solvent Anhydrous Ethanol[1]
Temperature Reflux[1]
Typical Yield 80-82%[1]
Step 2.2: Synthesis of 2,4-Diamino-6-chloropyrimidine (Intermediate 2)

The hydroxyl group at the 6-position is a poor leaving group and must be converted to a more reactive species to facilitate subsequent C-C bond formation. A standard and highly effective method is chlorination using phosphorus oxychloride (POCl₃).[3][4]

Causality: The lone pair on the oxygen of the hydroxypyrimidine attacks the electrophilic phosphorus atom of POCl₃, initiating a sequence that ultimately replaces the C-O bond with a C-Cl bond. The reaction drives to completion due to the formation of stable phosphorus-oxygen byproducts.

Experimental Protocol:

  • Carefully add 2,4-diamino-6-hydroxypyrimidine (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).[3]

  • Heat the mixture at reflux (approx. 95-100 °C) for 17 hours.[3]

  • After cooling, the reaction mixture is quenched by slowly and carefully pouring it onto crushed ice.

  • The solution is then heated to approximately 90 °C for 1 hour to hydrolyze any remaining POCl₃.

  • Adjust the pH of the solution to 8 with a base (e.g., NaOH solution) to precipitate the product.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-diamino-6-chloropyrimidine.[3]

Step 2.3: Annulation of the Pyridine Ring

This is the key strategic step where the second ring is constructed. While several methods exist for forming the pyrido[2,3-d]pyrimidine core, a common approach involves the condensation of a 2,4-diaminopyrimidine derivative with a 1,3-dielectrophile, such as a malonic ester or an α,β-unsaturated carbonyl compound.[5] The synthesis of 6-(2,6-dibromophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine has been reported via the condensation of guanidine with ethoxymethylenemalononitrile, followed by reduction and subsequent cyclization, demonstrating the feasibility of building the core in this manner.

Step 2.4: Direct Bromination and Functional Group Interconversion

An alternative and often more direct route involves the modification of a pre-existing pyrido[2,3-d]pyrimidine scaffold. For instance, a concise route to 2,4-diamino-6-(substituted benzyl)pyrido[2,3-d]pyrimidines was developed from 2,4-dipivaloylamino-5-bromopyrido[2,3-d]pyrimidine.[6] This highlights a strategy where bromination precedes the final functionalization.

Conceptual Protocol for Bromination:

  • Dissolve the pyrido[2,3-d]pyrimidine precursor in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add a brominating agent, such as N-Bromosuccinimide (NBS), portion-wise at room temperature.

  • Stir the reaction until completion (monitored by TLC or LC-MS).

  • The product is typically isolated by pouring the reaction mixture into water and filtering the resulting precipitate.

Conceptual Protocol for Amination: If the synthesis yields a 6-bromo-4-chloropyrido[2,3-d]pyrimidine intermediate, the final amino group can be installed via nucleophilic aromatic substitution.

  • The 6-bromo-4-chloro intermediate is dissolved in a suitable solvent (e.g., dioxane or an alcohol).

  • The solution is treated with a source of ammonia (e.g., aqueous or methanolic ammonia) in a sealed vessel.

  • The reaction is heated to drive the substitution. The chlorine at the 4-position is generally more labile than the bromine at the 6-position, allowing for selective substitution.

  • Work-up involves removal of the solvent and purification of the final product, this compound, typically by crystallization or column chromatography.

Chapter 3: Mechanistic Considerations

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing the synthesis. The formation of the pyridine ring from a 6-aminopyrimidine and a 1,3-dicarbonyl compound, a variation of the Gould-Jacobs reaction, is a key example.

G cluster_mechanism Gould-Jacobs Reaction Mechanism A 6-Aminopyrimidine attacks a β-ketoester B Formation of an enamine intermediate A->B Nucleophilic attack C Thermal or acid-catalyzed intramolecular cyclization B->C 6-exo-trig D Dehydration/Aromatization C->D Elimination of H2O E Formation of the pyridone ring D->E

Sources

physicochemical properties of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a rich starting point for drug discovery campaigns. The pyrido[2,3-d]pyrimidine nucleus is one such scaffold, recognized for its role in a variety of bioactive compounds, particularly as kinase inhibitors.[1][2] This guide provides an in-depth analysis of a key derivative, This compound , focusing on the physicochemical properties that are critical for its application by researchers, scientists, and drug development professionals.

Understanding these core properties is not merely an academic exercise; it is fundamental to predicting a molecule's behavior—from its reactivity in a synthesis flask to its absorption, distribution, metabolism, and excretion (ADME) profile in a biological system. This document will delve into the structural characteristics, solubility, lipophilicity, and stability of this compound, providing not just data, but the scientific rationale behind the experimental methodologies used to determine these essential parameters.

Chemical Identity and Structural Framework

The foundation of any physicochemical analysis begins with a precise understanding of the molecule's identity and three-dimensional architecture.

  • Chemical Name: this compound

  • Molecular Formula: C₇H₆BrN₅[3][4]

  • CAS Number: 152941-69-0[3][4]

  • Molecular Weight: 240.06 g/mol [3]

The structure consists of a fused bicyclic system where a pyridine ring is annulated to a pyrimidine ring. This core is decorated with two primary amino groups at positions 2 and 4, and a bromine atom at position 6. The amino groups are critical hydrogen bond donors and acceptors, pivotal for molecular recognition at a receptor's active site. The bromine atom serves as a key synthetic handle, enabling further molecular elaboration through cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, allowing for the systematic exploration of structure-activity relationships (SAR).[5]

Chemical Structure of this compound (Image generated for illustrative purposes)

Core Physicochemical Data Summary

For rapid assessment and comparison, the key physicochemical properties are summarized below. It is important to note that while some data is available for closely related analogs, experimentally determined values for the title compound are not always present in the public domain. In such cases, predictions are made based on structural analogy and computational models.

PropertyValue / Expected ProfileSignificance in Drug Development
Molecular Formula C₇H₆BrN₅Defines the elemental composition and exact mass.[3][4]
Molecular Weight 240.06 g/mol Impacts diffusion, permeability, and adherence to guidelines like Lipinski's Rule of Five.[3]
Appearance Expected: White to off-white crystalline solid.A key parameter for material identification, handling, and purity assessment.
Melting Point Data not available. Related compounds (e.g., 6-Bromo-4-chloropyrido[2,3-d]pyrimidine) melt in the 152-177 °C range.[6][7]Indicates purity and lattice energy; important for formulation and stability.
Solubility Expected: Slightly soluble in water; more soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).Crucial for bioavailability, formulation, and conducting biological assays.
LogP (Lipophilicity) Data not available. A related compound (6-Bromopyridine-2,3-diamine) has a computed XLogP3 of 0.8.[8]Predicts membrane permeability, protein binding, and overall ADME properties. A value around 0.8 suggests balanced solubility.
pKa (Basicity) Data not available. Expected to be basic due to amino groups and ring nitrogens.Determines the ionization state at physiological pH (7.4), which governs solubility, receptor interaction, and cell penetration.

In-Depth Analysis and Experimental Protocols

As a Senior Application Scientist, it is crucial to move beyond mere data points and understand the causality behind them. This section explains the significance of each property and outlines the gold-standard experimental workflows for their determination.

Molecular Structure and Crystallography

The precise arrangement of atoms dictates a molecule's ability to interact with its biological target. While spectroscopic methods like NMR confirm connectivity, only single-crystal X-ray diffraction can reveal the definitive solid-state conformation and intermolecular interactions.

Causality: The crystal structure provides invaluable information on bond lengths, angles, and the hydrogen-bonding networks that stabilize the solid form. This is critical for understanding polymorphism, which can significantly impact a drug's stability, solubility, and bioavailability. For a molecule like this, understanding the orientation of the amino groups is key to designing potent inhibitors.

Experimental Workflow: Single-Crystal X-ray Diffraction

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement start Synthesize & Purify Compound crystal Grow Single Crystal (e.g., Slow Evaporation) start->crystal mount Mount Crystal on Diffractometer crystal->mount diffract Expose to X-ray Beam Collect Diffraction Data mount->diffract solve Solve Phase Problem (Determine Electron Density Map) diffract->solve refine Refine Atomic Positions & Thermal Parameters solve->refine validate Validate Structure (e.g., R-factor) refine->validate cif Generate CIF File validate->cif

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Aqueous Solubility

Solubility is a gatekeeper property in drug development. A compound must have sufficient aqueous solubility to be absorbed and distributed to its site of action. The structure of this compound presents a classic dichotomy: the polar amino groups enhance water solubility, while the fused aromatic core and bromine atom contribute to its hydrophobic character.

Causality: The thermodynamic equilibrium solubility is a measure of the maximum concentration of a substance that can be dissolved in a solvent at a given temperature. It is dictated by the balance between the energy required to break the crystal lattice and the energy released upon solvation of the molecule.

Experimental Workflow: Shake-Flask Method (Thermodynamic Solubility)

solubility_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Add Excess Solid Compound to Buffer (pH 7.4) shake Agitate at Constant Temperature (e.g., 24-72h) start->shake separate Separate Solid & Supernatant (Centrifuge/Filter) shake->separate quantify Quantify Concentration in Supernatant (e.g., HPLC-UV) separate->quantify result Report Solubility (e.g., in µg/mL or µM) quantify->result

Caption: Standard Shake-Flask Protocol for Solubility Determination.

Lipophilicity (LogP)

The partition coefficient (LogP) quantifies a compound's lipophilicity, or "greasiness." It is a critical predictor of a drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier.

Causality: LogP is the ratio of the concentration of a compound in a nonpolar solvent (typically octan-1-ol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. A low LogP (<1) indicates hydrophilicity, while a high LogP (>3) indicates lipophilicity. The expected LogP of ~0.8 for a related structure suggests a favorable balance, which is often desirable for oral drug candidates.[8]

Experimental Workflow: Shake-Flask Method (LogP Determination)

logp_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Dissolve Compound in Pre-saturated Octanol/Buffer mix Mix Octanol & Buffer Phases in Known Ratio start->mix shake Agitate Until Equilibrium is Reached mix->shake separate Separate the Two Phases by Centrifugation shake->separate quantify_aq Quantify [Compound] in Aqueous Phase (C_aq) separate->quantify_aq quantify_org Quantify [Compound] in Octanol Phase (C_oct) separate->quantify_org calculate Calculate LogP = log10(C_oct / C_aq) quantify_aq->calculate quantify_org->calculate

Caption: Workflow for Experimental LogP Determination.

Ionization Constant (pKa)

The pKa value reflects the acidity or basicity of a functional group. For this compound, the multiple nitrogen atoms (both in the rings and the amino groups) are basic and can be protonated.

Causality: The pKa determines the extent of ionization at a given pH. At physiological pH 7.4, a basic compound with a pKa > 7.4 will be predominantly protonated (a cation), which typically increases aqueous solubility but may decrease membrane permeability. Understanding the pKa is therefore essential for predicting in vivo behavior.

Experimental Workflow: Potentiometric Titration for pKa Determination

pka_workflow cluster_prep Setup cluster_titration Titration cluster_analysis Analysis start Dissolve Compound in Water/Co-solvent calibrate Calibrate pH Electrode start->calibrate titrate Titrate with Standard Acid (e.g., 0.1M HCl) calibrate->titrate record Record pH vs. Volume of Titrant Added titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot determine Determine Equivalence Point(s) (from 1st/2nd Derivative) plot->determine calculate Calculate pKa(s) (pH at half-equivalence point) determine->calculate

Caption: Potentiometric Titration Workflow for pKa Measurement.

Chemical Stability and Handling

The stability of a compound under various conditions (temperature, humidity, light) is a critical parameter that influences its shelf-life, formulation strategy, and reliability in assays. Heterocyclic compounds like this are generally stable solids under standard laboratory conditions.[9]

Causality: Degradation can occur through pathways such as oxidation, hydrolysis, or photolysis. A stability-indicating assay, typically using High-Performance Liquid Chromatography (HPLC), is required to separate the parent compound from any potential degradants and quantify its purity over time.

Workflow: Accelerated Stability Study

stability_workflow cluster_prep Study Setup cluster_storage Storage Conditions cluster_analysis Timepoint Analysis start Aliquot Solid Compound into Vials initial Analyze Time=0 Purity (HPLC) start->initial store Store Vials at Accelerated Conditions (e.g., 40°C/75% RH) start->store pull Pull Samples at Defined Timepoints store->pull e.g., 1, 3, 6 months analyze Analyze Purity & Degradants (HPLC) pull->analyze end Determine Shelf-Life analyze->end

Caption: Workflow for an Accelerated Chemical Stability Study.

Conclusion

This compound is more than just a chemical intermediate; it is a highly versatile and valuable building block for modern drug discovery. Its physicochemical profile—characterized by a balance of hydrophilic and lipophilic features, multiple points for hydrogen bonding, and a synthetically tractable bromine handle—makes it an ideal starting point for generating libraries of compounds aimed at complex biological targets like protein kinases. The experimental workflows detailed in this guide represent the standard, self-validating systems required to build a robust data package for any lead compound. By grounding experimental choices in a deep understanding of these properties, researchers can more effectively and efficiently navigate the path from a promising scaffold to a potential clinical candidate.

References

  • 6-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 22388386 - PubChem . Source: PubChem. [Link]

  • 6-BROMOPYRIDINE-2,3-DIAMINE - ChemBK . Source: ChemBK. [Link]

  • Synthesis, crystal structure, and DFT study of a new pyrido[2,3-d]pyrimidine compound... - Taylor & Francis Online . Source: Taylor & Francis Online. [Link]

  • Synthesis, Crystal Structure and Supramolecular Features of Novel 2,4-Diaminopyrimidine Salts . Source: MDPI. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH . Source: National Institutes of Health. [Link]

  • Key Chemical Properties of 6-Bromo-4-chloropyrido[2,3-d]pyrimidine for R&D . Source: Angene Chemical. [Link]

  • 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine - ChemBK . Source: ChemBK. [Link]

  • Exploration of the chemistry and biological properties of pyrimidine as a privileged pharmacophore in therapeutics - SciSpace . Source: SciSpace. [Link]

  • pKa Data Compiled by R. Williams . Source: FSU. [Link]

  • Chemical structures of some pyrido[2,3-d]pyrimidine derivatives (45, 46) - ResearchGate . Source: ResearchGate. [Link]

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules . Source: IJPC. [Link]

  • The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed . Source: PubMed. [Link]

Sources

A Technical Guide to 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine: A Key Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, the strategic importance of its structural features, plausible synthetic approaches, and its potential applications as a scaffold for developing novel therapeutics. This document serves as a resource for researchers engaged in the design and synthesis of targeted therapies, particularly in the realm of kinase inhibition.

Core Compound Identity

  • Compound Name: this compound

  • CAS Number: 152941-69-0[1][2]

  • Molecular Formula: C₇H₆BrN₅[1]

  • Molecular Weight: 240.06 g/mol [1]

Chemical Structure:

The structure of this compound is characterized by a fused pyridine and pyrimidine ring system, forming the pyrido[2,3-d]pyrimidine core. This scaffold is decorated with two amine groups at positions 2 and 4, and a bromine atom at position 6.

Caption: Chemical structure of this compound.

Scientific & Strategic Importance

The pyrido[2,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, particularly enzymes that bind ATP, such as kinases.[3] The strategic placement of substituents on this core is a cornerstone of modern drug design.

  • The Diamino Substitution Pattern: The 2,4-diamino substitution is a key feature found in numerous biologically active molecules. This arrangement can participate in crucial hydrogen bonding interactions within the active sites of target proteins. For instance, related 2,4-diaminopyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis in various organisms, including pathogenic microbes.[4][5]

  • The Role of the Bromine Atom: The bromine atom at the 6-position is not merely a passive substituent. It serves as a versatile synthetic handle for further molecular elaboration. Through metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions, a diverse array of chemical moieties can be introduced at this position. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of drug candidates.

Synthetic Strategy: A Plausible Approach

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a logical synthetic route can be devised based on established heterocyclic chemistry principles and syntheses of analogous compounds.[6][7] A common strategy involves the construction of the fused ring system from substituted pyrimidine or pyridine precursors.

Conceptual Synthetic Workflow:

A plausible retrosynthetic analysis suggests that the target molecule can be constructed from a suitably substituted pyridine precursor, which is then cyclized to form the pyrimidine ring.

G cluster_0 Retrosynthetic Analysis Target This compound Intermediate1 Brominated 2-amino-3-cyanopyridine Target->Intermediate1 Cyclization Precursor2 Guanidine Target->Precursor2 Pyrimidine Ring Formation Precursor1 2-Amino-3-cyanopyridine Intermediate1->Precursor1 Bromination

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Protocol:
  • Bromination of the Pyridine Ring: The synthesis would likely commence with the bromination of a commercially available 2-aminonicotinonitrile (2-amino-3-cyanopyridine). This can be achieved using a standard brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or a halogenated solvent. The reaction is typically performed at room temperature or with gentle heating.

  • Cyclization to Form the Pyrido[2,3-d]pyrimidine Core: The resulting 2-amino-5-bromo-3-cyanopyridine can then undergo a cyclization reaction with guanidine. This reaction is often facilitated by a strong base, such as sodium ethoxide or sodium methoxide, in an alcoholic solvent. The base deprotonates the guanidine, which then acts as a nucleophile, attacking the cyano group of the pyridine derivative. Subsequent intramolecular cyclization and tautomerization yield the desired this compound.

  • Purification: The final product would be isolated and purified using standard laboratory techniques, such as recrystallization or column chromatography, to achieve the desired level of purity for subsequent applications.

Applications in Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a core component of numerous kinase inhibitors.[8] Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[5]

Potential as a Kinase Inhibitor Scaffold:

Derivatives of the pyrido[2,3-d]pyrimidine core have been successfully developed as potent and selective inhibitors of various kinases, including:

Target Kinase FamilyTherapeutic AreaReference Example
Cyclin-Dependent Kinases (CDKs)OncologyPalbociclib[8]
mTOR (mechanistic Target of Rapamycin)OncologyVistusertib[8][9]
Tyrosine KinasesOncology, Inflammation[5]

The 2,4-diamino substitution pattern can mimic the adenine portion of ATP, allowing these compounds to act as ATP-competitive inhibitors. The bromine at the 6-position provides a crucial vector for modification to enhance selectivity and potency against specific kinases.

Illustrative Drug Discovery Workflow:

The utility of this compound as a starting material in a drug discovery campaign can be visualized as follows:

G Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Library Diverse Library of Analogs Coupling->Library Screening High-Throughput Screening (Kinase Inhibition Assays) Library->Screening Hit Hit Compound Identification Screening->Hit SAR Structure-Activity Relationship (SAR) and Lead Optimization Hit->SAR Candidate Preclinical Candidate SAR->Candidate

Caption: Drug discovery workflow utilizing the subject compound.

Conclusion

This compound is a valuable building block for medicinal chemists. Its combination of a biologically relevant core scaffold and a synthetically versatile bromine handle makes it an attractive starting point for the development of novel therapeutics. The insights provided in this guide are intended to facilitate its application in drug discovery programs aimed at developing targeted therapies for a range of human diseases.

References

  • Cozar, A., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(19), 6289. Available from: [Link]

  • Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. Available from: [Link]

  • PubChem. (n.d.). 6-Bromopyridine-2,3-diamine. Retrieved from [Link]

  • Reddy, C. V., et al. (2010). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 15(11), 8071-8084. Available from: [Link]

  • Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-5953. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine (4) by Kisliuk et al.[2]. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(16), 11135-11150. Available from: [Link]

  • Wikipedia. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. Available from: [Link]

  • Youssif, B. G. M., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20(6), 1435-1461. Available from: [Link]

Sources

Navigating the Solubility Landscape of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.[1] The solubility of this active pharmaceutical ingredient (API) in various organic solvents is a critical determinant for its successful progression through the drug development pipeline, influencing everything from reaction kinetics and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to systematically evaluate its solubility profile.

Introduction: The Strategic Importance of Solubility in Drug Development

The solubility of an API is a cornerstone of pharmaceutical development.[2] For this compound, a compound with a complex heterocyclic structure, understanding its behavior in different solvent systems is paramount. A well-characterized solubility profile enables:

  • Optimization of Synthetic Routes: Efficient reaction and crystallization processes are highly dependent on the solubility of reactants and products.

  • Effective Purification Strategies: The choice of solvents for chromatography and recrystallization is dictated by differential solubility.

  • Formulation Development: Creating stable and bioavailable dosage forms, whether for oral or parenteral administration, requires a deep understanding of the API's solubility.[2]

  • In Vitro and In Vivo Screening: Meaningful biological assays rely on the complete dissolution of the test compound.

This guide will first delve into the theoretical aspects governing the solubility of this compound by analyzing its molecular structure. Subsequently, it will provide a detailed, step-by-step experimental protocol for the accurate determination of its solubility in a range of organic solvents.

Physicochemical Properties and Predicted Solubility Behavior of this compound

While specific experimental solubility data is scarce, an analysis of the molecule's physicochemical properties provides a strong basis for predicting its solubility behavior.

PropertyValue/PredictionSource
Molecular Formula C₇H₆BrN₅[3]
Appearance White to off-white crystalline powder[4]
Molecular Weight 240.06 g/mol [3]
Hydrogen Bond Donors 2 (from the two primary amine groups)
Hydrogen Bond Acceptors 5 (from the nitrogen atoms in the pyrimidine and pyridine rings)
Predicted Polarity The presence of multiple nitrogen atoms and two primary amine groups suggests a polar character. The bromine atom contributes to some lipophilicity.

Based on these properties, the solubility of this compound is expected to be influenced by the following factors:

  • "Like Dissolves Like": The molecule's polarity suggests a higher affinity for polar solvents. Protic solvents, capable of hydrogen bonding, are likely to be more effective at solvating the compound due to the presence of hydrogen bond donors and acceptors.

  • Solvent Polarity Spectrum: It is anticipated that solubility will be higher in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol. Solubility is expected to be lower in nonpolar solvents such as hexane and toluene.

  • Temperature: For most solid solutes, solubility increases with temperature. This relationship should be experimentally verified.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[5][6] This method establishes the equilibrium concentration of a solute in a solvent at a given temperature. The following protocol is a robust and reliable approach for determining the solubility of this compound.

Materials and Equipment
  • This compound (analytical grade)

  • A range of organic solvents (e.g., DMSO, DMF, methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

  • Scintillation vials or other suitable sealed containers

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.[7]

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the analytical method.

  • Quantification by HPLC:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula:

    Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Self-Validating System and Best Practices

To ensure the trustworthiness of the generated data, the following practices should be implemented:

  • Equilibrium Confirmation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility values should be consistent across the later time points.

  • Solid-State Analysis: It is advisable to analyze the solid material before and after the solubility experiment (e.g., by XRPD) to ensure that no phase transformation or solvate formation has occurred.

  • Filter Validation: For poorly soluble compounds, adsorption of the analyte onto the filter membrane can be a source of error.[5] A filter validation study should be performed to ensure that the filter does not significantly impact the measured concentration.

  • Triplicate Measurements: All experiments should be performed in at least triplicate to assess the precision of the results.

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess API to solvent prep2 Seal vials prep1->prep2 equil Shake at constant temperature (24-48 hours) prep2->equil sep1 Centrifuge equil->sep1 sep2 Filter supernatant sep1->sep2 ana1 Dilute sample sep2->ana1 ana2 HPLC analysis ana1->ana2 ana3 Calculate solubility ana2->ana3

Caption: Experimental workflow for solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

SolventPolarity IndexSolubility (mg/mL) at 25°C
Dimethyl Sulfoxide (DMSO)7.2Experimental Value
Dimethylformamide (DMF)6.4Experimental Value
Methanol5.1Experimental Value
Ethanol4.3Experimental Value
Acetonitrile5.8Experimental Value
Ethyl Acetate4.4Experimental Value
Dichloromethane3.1Experimental Value
Toluene2.4Experimental Value
Hexane0.1Experimental Value

This structured presentation allows for a rapid assessment of the solubility profile and facilitates the selection of appropriate solvents for various applications.

Conclusion

References

  • Jouyban, A. (2009).
  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?[Link]

  • Pudipeddi, M., & Serajuddin, A. T. M. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 19-23.
  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 435-444.
  • RSC. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. [Link]

  • MDPI. (2020). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

  • MDPI. (2021). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (2016). The chemistry of pyrido[2,3-d]pyrimidines and their applications. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

January 14, 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows for its interaction with a wide range of biological targets, including kinases and dihydrofolate reductase.[1][2] The introduction of a bromine atom at the 6-position of this scaffold, as in 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine, provides a valuable handle for further synthetic modifications through cross-coupling reactions, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.[3] This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering a foundational reference for researchers engaged in the synthesis and development of novel therapeutics based on this promising scaffold.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound give rise to a unique spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectral data is paramount for unambiguous identification and characterization.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[4]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the amine protons. The chemical shifts are influenced by the electron-withdrawing nature of the pyrimidine and pyridine rings, as well as the bromine atom.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-5~ 8.5 - 8.7d1H~ 2.0
H-7~ 8.0 - 8.2d1H~ 2.0
NH₂ (C2)~ 6.5 - 7.5br s2H-
NH₂ (C4)~ 6.0 - 7.0br s2H-

Note: Predicted chemical shifts are based on the analysis of similar heterocyclic systems and may vary depending on the solvent and concentration.[5][6]

Expert Insights: The downfield chemical shifts of H-5 and H-7 are characteristic of protons on electron-deficient aromatic rings. The expected ortho-coupling between H-5 and H-7 would be small, on the order of 2.0 Hz. The broad singlets for the amine protons are due to quadrupole broadening from the adjacent nitrogen atoms and potential hydrogen exchange. Their chemical shifts can be highly variable and are sensitive to solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridopyrimidine ring are highly dependent on the attached heteroatoms and substituents.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C2~ 160 - 162
C4~ 158 - 160
C4a~ 115 - 117
C5~ 140 - 142
C6~ 118 - 120
C7~ 135 - 137
C8a~ 152 - 154

Note: Predicted chemical shifts are based on data from similar pyrimidine and pyridine derivatives.[7][8][9]

Expert Insights: The quaternary carbons (C4a, C6, and C8a) are expected to show weaker signals compared to the protonated carbons. The carbon atoms directly attached to nitrogen (C2, C4, C8a) will appear at lower field due to the deshielding effect of the electronegative nitrogen atoms. The C6 carbon, attached to the bromine atom, will also be influenced by the halogen's electronic effects.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

Protocol 1: Standard NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry NMR tube.

  • Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for this class of compounds due to its high solubilizing power.[5]

  • Dissolution: Gently warm and vortex the sample to ensure complete dissolution.

  • Analysis: Acquire the NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for better signal dispersion.

Figure 2. NMR Experimental Workflow start Start weigh Weigh Sample (5-50 mg) start->weigh dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1D (1H, 13C) and 2D (COSY, HSQC) Spectra transfer->acquire process Process and Analyze Data acquire->process end End process->end

Caption: A streamlined workflow for acquiring high-quality NMR data.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to N-H, C=N, and C=C bonds, as well as the C-Br bond.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium - StrongN-H stretching (asymmetric and symmetric) of amino groups
1650 - 1550StrongC=N and C=C stretching of the pyridopyrimidine ring
1450 - 1350MediumIn-plane N-H bending
850 - 800Medium - StrongC-H out-of-plane bending of the pyridine ring
600 - 500MediumC-Br stretching

Note: Predicted absorption ranges are based on characteristic IR frequencies for similar functional groups and heterocyclic systems.[10][11][12]

Expert Insights: The presence of two amino groups will likely result in a complex set of N-H stretching bands in the 3450-3300 cm⁻¹ region. Hydrogen bonding in the solid state can lead to broadening of these peaks. The fingerprint region (below 1500 cm⁻¹) will contain a series of complex absorptions that are unique to the overall molecular structure.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common and reliable technique for obtaining IR spectra of solid samples.[2][13]

Protocol 2: KBr Pellet Preparation

  • Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Figure 3. IR Sample Preparation (KBr Pellet) start Start grind Grind Sample with KBr start->grind press Press into a Transparent Pellet grind->press analyze Acquire IR Spectrum press->analyze end End analyze->end Figure 4. Mass Spectrometry Analysis Workflow start Start introduce Introduce Sample into MS start->introduce ionize Ionize with Electron Beam (70 eV) introduce->ionize detect Detect Ions and Generate Mass Spectrum ionize->detect analyze Analyze Molecular Ion and Fragmentation Pattern detect->analyze end End analyze->end

Caption: A general workflow for the mass spectrometric analysis of a solid organic compound.

Conclusion

The comprehensive spectroscopic analysis of this compound presented in this guide provides a foundational dataset for researchers in the field of drug discovery. The detailed interpretation of NMR, IR, and MS data, coupled with robust experimental protocols, ensures the reliable identification and characterization of this important synthetic intermediate. By understanding the key spectroscopic features outlined herein, scientists can confidently advance their research and development efforts in creating novel therapeutics based on the versatile pyrido[2,3-d]pyrimidine scaffold.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed. (n.d.). Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Retrieved from [Link]

  • ACS Publications. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers | ACS Omega. Retrieved from [Link]

  • ACS Publications. (2025). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection | Analytical Chemistry. Retrieved from [Link]

  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: -). Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • ResearchGate. (2025). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of -. Retrieved from [Link]

  • NIH. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum of 2,4,6-triaminopyrimidine. Retrieved from [Link]

  • Asian Journal of Chemistry. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Retrieved from [Link]

  • ScienceDirect. (n.d.). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pyrimidinamine, 4,6-dimethyl-. Retrieved from [Link]

  • mzCloud. (2016). 2 6 Diamino 5 bromopyrimidin 4 ol. Retrieved from [Link]

  • SpectraBase. (n.d.). 2,4-Diamino-pyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]

Sources

The Pyrido[2,3-d]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purine has made it a focal point for the design of a multitude of biologically active compounds. This guide provides an in-depth exploration of the diverse biological activities associated with this versatile scaffold, offering insights into its mechanism of action, structure-activity relationships (SAR), and the experimental protocols essential for its evaluation.

The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The unique arrangement of nitrogen atoms within the fused pyridine and pyrimidine rings of the pyrido[2,3-d]pyrimidine scaffold allows for a variety of intermolecular interactions with biological targets. This structural feature is key to its ability to modulate the function of numerous enzymes and receptors, leading to a broad spectrum of pharmacological effects.[1] Consequently, derivatives of this scaffold have been extensively investigated and have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2]

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the development of novel anticancer therapeutics.[3][4] Its derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which pyrido[2,3-d]pyrimidine derivatives exhibit their anticancer effects is through the induction of apoptosis, or programmed cell death.[5] Studies have shown that certain derivatives can trigger either the intrinsic or extrinsic apoptotic pathways.[5] This is often achieved by modulating the expression of key regulatory proteins such as p53, Bax, and Bcl-2, and activating caspases, particularly caspase-3.[5]

Furthermore, many compounds based on this scaffold can induce cell cycle arrest, often at the G1 or G2/M phases, thereby preventing cancer cells from dividing and proliferating.[6]

Key Molecular Targets in Cancer Therapy

The pyrido[2,3-d]pyrimidine core is particularly effective as a kinase inhibitor, a class of drugs that has revolutionized cancer treatment.[3][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the transfer of a phosphate group to their substrates, a critical step in signal transduction pathways that drive cancer growth.

Key kinase families targeted by pyrido[2,3-d]pyrimidine derivatives include:

  • Cyclin-Dependent Kinases (CDKs): These enzymes are crucial for cell cycle regulation. Inhibition of CDKs, such as CDK4 and CDK6, can lead to cell cycle arrest and is a validated strategy in cancer therapy.[3]

  • Tyrosine Kinases: This large family of enzymes plays a vital role in cellular signaling. Pyrido[2,3-d]pyrimidine derivatives have been shown to inhibit various receptor tyrosine kinases (RTKs) like Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), as well as non-receptor tyrosine kinases.[6][7] Inhibition of these kinases can disrupt signaling pathways involved in tumor growth, angiogenesis, and metastasis.

Below is a simplified representation of a signaling pathway involving a receptor tyrosine kinase (RTK) and how a pyrido[2,3-d]pyrimidine-based inhibitor can block its activity.

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Substrate Substrate Protein RTK->Substrate Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP binding site ATP ATP ATP->RTK PhosphoSubstrate Phosphorylated Substrate Protein Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream

Caption: Inhibition of RTK signaling by a pyrido[2,3-d]pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrido[2,3-d]pyrimidine derivatives can be significantly influenced by the nature and position of substituents on the core scaffold. For instance, the presence of a carbonyl group at the C-2 position has been associated with enhanced anticancer activity.[3] Additionally, substitutions at the C-5 and C-7 positions with aryl groups, such as 4-chlorophenyl, have shown to be beneficial.[3]

Compound/Scaffold Substituents Target(s) Observed Activity (IC50) Reference
Pyrido[2,3-d]pyrimidinoneC-2: Carbonyl; C-5: 4-CH3-phenyl; C-7: 4-chlorophenylMultiple KinasesPotent anticancer efficacy[3]
Pyrido[2,3-d]pyrimidinoneC-2: CarbonylHepG-2 cell line0.3 µM[3]
Thieno[3,2-d]pyrimidine derivative B1-EGFR L858R/T790M13 nM[6]
Pyrido[2,3-d]pyrimidine derivative 8a-EGFR WTPotent inhibition
Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[8][9]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells in a suitable medium and harvest them during their exponential growth phase.

    • Seed the cells into a 96-well flat-bottomed plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[10]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the pyrido[2,3-d]pyrimidine derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to obtain a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][10]

    • Incubate the plate for another 2-4 hours at 37°C, protected from light.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8][10]

    • Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[11]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[8][9]

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Sources

The Pyrido[2,3-d]pyrimidine-2,4-diamine Scaffold: A Privileged Motif for Targeting Key Drivers of Human Disease

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrido[2,3-d]pyrimidine nucleus, a heterocyclic scaffold analogous to purines and pteridines, represents a cornerstone in modern medicinal chemistry. Its inherent structural features allow for diverse substitutions, enabling the fine-tuning of interactions with a wide array of biological targets. This technical guide focuses specifically on derivatives of the 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine core, exploring their potential as potent and selective inhibitors of key enzymes implicated in oncology and infectious diseases. We will delve into the mechanistic rationale for targeting specific protein families, provide evidence-based insights into structure-activity relationships, and offer detailed, field-proven experimental protocols for hit validation and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Core

The fusion of a pyridine and a pyrimidine ring creates the bicyclic pyridopyrimidine system. These scaffolds are recognized as "privileged structures" in drug discovery due to their ability to interact with various biological targets.[1] The 2,4-diamino substitution pattern is particularly noteworthy, as it mimics the hydrogen bonding patterns of endogenous ligands for enzymes like dihydrofolate reductase and ATP-binding sites in kinases. The strategic placement of a bromine atom at the 6-position provides a valuable handle for further chemical modification through cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.

Derivatives of the broader pyrido[2,3-d]pyrimidine class have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2] This guide will focus on two of the most promising and extensively validated therapeutic target classes for this compound derivatives: Protein Kinases and Dihydrofolate Reductase (DHFR) .

Potential Therapeutic Target Class 1: Protein Kinases

Protein kinases are a large family of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. The pyrido[2,3-d]pyrimidine scaffold has proven to be a fertile ground for the development of potent kinase inhibitors.[2]

Rationale for Targeting Kinases

The ATP-binding pocket of kinases presents a well-defined site for the development of small molecule inhibitors. The 2,4-diaminopyrido[2,3-d]pyrimidine core can establish key hydrogen bond interactions with the hinge region of the kinase, a critical determinant of binding affinity. By modifying the substituents, particularly at the 6-position (via the bromo-handle), it is possible to achieve high potency and selectivity for specific kinases.

Sub-classes of Kinase Targets

CDKs are central regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of several CDKs.[2][3] For instance, the FDA-approved drug Palbociclib, a CDK4/6 inhibitor used in the treatment of breast cancer, features a pyrido[2,3-d]pyrimidine core.[2][4] Research has shown that specific substitutions on this scaffold can lead to highly selective inhibitors of CDK4.[5]

Signaling Pathway: CDK4/6 in Cell Cycle Progression

CDK4_Pathway Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Phosphorylated) S_Phase_Genes S-Phase Genes (e.g., Cyclin E, PCNA) E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression G1-S Phase Progression S_Phase_Genes->Cell_Cycle_Progression Drives Inhibitor Pyrido[2,3-d]pyrimidine Derivative Inhibitor->CDK46 Inhibits

Caption: CDK4/6 inhibition by a pyrido[2,3-d]pyrimidine derivative.

This family includes receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, as well as non-receptor tyrosine kinases like BCR-ABL. These are critical mediators of cell growth, proliferation, and angiogenesis. Pyrido[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of these targets.[2] For example, PD180970, a pyrido[2,3-d]pyrimidine derivative, is a potent inhibitor of BCR-ABL tyrosine kinase.[2]

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Pyrido[2,3-d]pyrimidine-2,4-diamines have been developed as potent and selective inhibitors of mTOR kinase activity.[6]

PIM-1 is a serine/threonine kinase that is overexpressed in several cancers and is involved in cell survival and proliferation. Recently, novel pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 kinase inhibitors, inducing apoptosis in cancer cells.[7][8]

Experimental Protocols for Kinase Inhibition

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity (IC50) of a test compound to a specific kinase.

Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Binding of the tracer to a europium-labeled antibody results in a high FRET signal. A successful inhibitor will compete with the tracer, leading to a decrease in the FRET signal.

Materials:

  • Kinase of interest (e.g., CDK4/Cyclin D1, PIM-1)

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds (this compound derivatives)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low-volume, non-binding surface)

  • Plate reader capable of time-resolved fluorescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compounds to the wells of the 384-well plate. Include controls for no inhibition (DMSO only) and background (no kinase).

  • Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in the assay buffer. Add 5 µL of this mixture to each well.

  • Tracer Solution: Prepare a solution of the Alexa Fluor™-labeled tracer in the assay buffer. Add 2.5 µL of this solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET capable plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow: In Vitro Kinase Binding Assay

Kinase_Assay_Workflow Start Start Prep_Compounds Prepare Serial Dilution of Test Compounds Start->Prep_Compounds Dispense_Compounds Dispense Compounds into 384-well Plate Prep_Compounds->Dispense_Compounds Add_Kinase_Ab Add Kinase and Eu-Antibody Mixture Dispense_Compounds->Add_Kinase_Ab Add_Tracer Add Fluorescent Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate at RT for 60 min Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze_Data Calculate Emission Ratio and Determine IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for a TR-FRET based kinase binding assay.

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Potential Therapeutic Target Class 2: Dihydrofolate Reductase (DHFR)

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of purines, thymidylate, and certain amino acids, which are vital for DNA replication and cell growth.

Rationale for Targeting DHFR

Inhibition of DHFR leads to a depletion of the nucleotide pool, thereby arresting DNA synthesis and cell division. This makes DHFR an attractive target for both anticancer and antimicrobial therapies.[4][9] The 2,4-diaminopyrimidine moiety is a well-established pharmacophore for DHFR inhibition, mimicking the binding of the natural substrate, folic acid. Several pyrido[2,3-d]pyrimidine derivatives have been shown to be potent inhibitors of DHFR from various organisms, including Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium.[10][11][12]

Experimental Protocols for DHFR Inhibition

This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of dihydrofolate.

Materials:

  • Recombinant DHFR enzyme (from the target organism)

  • NADPH

  • Dihydrofolic acid (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Test compounds

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, test compound at various concentrations, and the DHFR enzyme.

  • Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a mixture of DHF and NADPH.

  • Kinetic Reading: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 10 minutes).

  • Data Analysis: Calculate the initial reaction velocity (rate of NADPH consumption) for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Summary of Quantitative Data

The following table summarizes representative inhibitory activities of pyrido[2,3-d]pyrimidine derivatives against various targets, as reported in the literature.

Compound ClassTargetIC50 ValueReference
Pyrido[2,3-d]pyrimidineBCR-ABL170 nM[2]
Pyrido[2,3-d]pyrimidineCDK6115.38 nM[2]
Pyrazol-1-yl pyridopyrimidineEGFR(Potent Inhibition)[13]
Pyrazol-1-yl pyridopyrimidineCDK4/cyclin D1(Potent Inhibition)[13]
Pyrido[2,3-d]pyrimidinePIM-1 Kinase11.4 nM[7]
Pyrido[2,3-d]pyrimidineT. gondii DHFR4.7 nM[12]

Conclusion and Future Directions

The this compound scaffold is a highly promising starting point for the development of novel therapeutics. Its synthetic tractability and the ability of its derivatives to potently and selectively inhibit key enzymes like protein kinases and DHFR underscore its importance in drug discovery. Future efforts should focus on leveraging structure-based drug design to enhance selectivity and improve pharmacokinetic properties. The detailed protocols provided in this guide offer a robust framework for the evaluation and advancement of new chemical entities based on this privileged core structure.

References

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC. (2023-02-28). National Center for Biotechnology Information. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]

  • An Insight into the Therapeutic Potential of Pyridopyrimidines as Anticancer Agents - Research Journal of Pharmacy and Technology. Research Journal of Pharmacy and Technology. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. International Journal of Pharmaceutical Sciences. [Link]

  • New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - Taylor & Francis Online. Taylor & Francis Online. [Link]

  • Synthesis and antitumor activity of new pyrido[2,3-d]pyrimidine derivatives - ResearchGate. ResearchGate. [Link]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed. PubMed. [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - MDPI. MDPI. [Link]

  • Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations - NIH. National Center for Biotechnology Information. [Link]

  • N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - NIH. National Center for Biotechnology Information. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]

  • The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase - PubMed. PubMed. [Link]

  • 6-Substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogues of piritrexim as inhibitors of dihydrofolate reductase from rat liver, Pneumocystis carinii, and Toxoplasma gondii and as antitumor agents - PubMed. PubMed. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. PubMed. [Link]

  • 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii - PubMed. PubMed. [Link]

  • Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed. PubMed. [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Encyclopedia.pub. Encyclopedia.pub. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. MDPI. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Publishing. Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Procurement and Application of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a key structural motif and synthetic intermediate in the development of targeted therapeutics. Its scaffold is isosteric with purine bases, allowing it to function as a privileged structure for interacting with various enzymatic targets, most notably protein kinases. This guide provides an in-depth technical overview for researchers, covering the commercial sourcing landscape, recommended protocols for quality verification, and the scientific context for its application in drug discovery, with a focus on kinase inhibitor development.

Introduction to this compound

Core Chemical Identity

The pyrido[2,3-d]pyrimidine core is a recurring scaffold in numerous biologically active molecules. The specific diamine structure, functionalized with a bromine atom at the 6-position, offers a crucial reactive handle for further chemical modification, making it an invaluable building block for creating diverse chemical libraries.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₆BrN₅

  • Molecular Weight: 240.06 g/mol

  • CAS Number: 1215787-34-0 (Note: This CAS number is for the direct compound, though sourcing often relies on precursors).

The bromine atom is strategically positioned for functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a variety of substituents at this position.

Significance in Medicinal Chemistry & Drug Discovery

The pyrido[2,3-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors.[1][2] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[3]

Compounds based on this core have been investigated as potent inhibitors of several key therapeutic targets:

  • mTOR (Mechanistic Target of Rapamycin): A serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Pyrido[2,3-d]pyrimidine-2,4-diamines have been optimized as potent and selective mTOR kinase inhibitors.[4]

  • Dihydrofolate Reductase (DHFR): An enzyme essential for the synthesis of nucleic acids and amino acids. Inhibitors of DHFR are used in cancer and anti-inflammatory therapies.[5][6]

  • Cyclin-Dependent Kinases (CDKs): Such as CDK4, which are pivotal in cell cycle regulation. The approved breast cancer drug Palbociclib features a pyrido[2,3-d]pyrimidine core.[1]

The 2,4-diamine substitution pattern is particularly effective for forming critical hydrogen bond interactions within the ATP-binding pocket of many kinases, conferring both affinity and selectivity.

Commercial Procurement Landscape for Key Intermediates

Direct commercial availability of this compound can be limited due to its specialized nature. A more common and practical approach for research and development is the procurement of closely related, stable precursors that can be readily converted to the target diamine. The most prevalent and useful intermediates are the chlorinated versions.

Sourcing Strategy: Focus on Chlorinated Precursors

The recommended procurement strategy involves sourcing either the mono-chloro or di-chloro analogs, which are more widely listed by chemical suppliers. These precursors offer excellent stability and are primed for facile conversion to the diamine.

  • 6-Bromo-4-chloropyrido[2,3-d]pyrimidine (CAS: 1215787-31-7): An excellent precursor where the 4-position is activated for nucleophilic substitution with ammonia to yield the 4-amino group.

  • 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine (CAS: 1234616-70-6): A versatile starting material allowing for sequential or one-pot conversion to the 2,4-diamine.

Comparative Supplier Matrix for Key Precursors

The following table summarizes a selection of commercial suppliers for the recommended chlorinated intermediates. Purity and availability should always be confirmed directly with the supplier prior to ordering.

SupplierProduct NameCAS NumberCatalog Number (Example)Purity (Typical)
ChemScene 6-Bromo-4-chloropyrido[2,3-d]pyrimidine1215787-31-7CS-W022462≥95%
BLDpharm 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine1234616-70-6BD0083236397%+
Key Organics 6-bromo-2,4-dichloro-pyrido[2,3-d]pyrimidine1234616-70-6MFCD17015892>95%

Technical & Scientific Considerations

Synthesis from Commercially Available Precursors

The conversion of chlorinated pyridopyrimidines to their amino counterparts is a standard and reliable transformation in medicinal chemistry. The following represents a generalized, yet robust, protocol for synthesizing the target this compound from the di-chloro precursor.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a pressure-rated vessel, add 6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine (1.0 eq).

  • Solvent & Reagent: Add a solution of ammonia in a suitable alcohol, such as 2-propanol (e.g., 2M solution), in significant excess (e.g., 10-20 eq). The use of an alcoholic ammonia solution facilitates the reaction and solubilization.

  • Heating: Seal the vessel securely and heat the reaction mixture to a temperature between 100-130 °C. The causality here is that elevated temperature and pressure are required to drive the nucleophilic aromatic substitution of both chlorine atoms with ammonia.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction typically runs to completion within 12-24 hours. A successful reaction is indicated by the disappearance of the starting material and the appearance of a new, more polar spot (product).

  • Work-up: After cooling the vessel to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The crude residue can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final this compound as a solid.

This protocol is a generalized representation. For specific reaction conditions and optimizations, consulting primary literature is highly recommended.[7]

Recommended Quality Control & Verification Protocol

Ensuring the identity and purity of the starting material is critical for the reproducibility of any subsequent experimental work. The following workflow is a self-validating system for incoming material QC.

QC_Workflow cluster_0 Incoming Material QC Protocol start Receive Material (Precursor or Final Compound) doc_review Documentation Review (CoA, SDS) start->doc_review visual_insp Visual Inspection (Color, Form) doc_review->visual_insp nmr 1H NMR Analysis (Structural Identity) visual_insp->nmr lcms LC-MS Analysis (Purity & Mass Confirmation) nmr->lcms decision Accept or Reject? lcms->decision accept Material Accepted (Proceed to Experiment) decision->accept Purity & Identity Match Specs reject Material Rejected (Contact Supplier) decision->reject Discrepancy Found Signaling_Pathway cluster_pathway Simplified mTOR Signaling Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->mTORC1 Inhibition

Sources

In-Depth Technical Guide to the Safe Handling of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Acknowledging Data Gaps and Applying Scientific Precaution

6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine (CAS No. 152941-69-0) is a heterocyclic organic compound with significant potential as a building block in medicinal chemistry and drug discovery.[1] Its structural motif is found in various biologically active agents, particularly kinase inhibitors, highlighting its value to researchers in oncology and related fields.[2][3]

Therefore, this guide is constructed based on the principles of chemical analogy and risk mitigation. The safety protocols and hazard assessments herein are extrapolated from documented information on structurally similar compounds, such as chlorinated pyridopyrimidines and other aminopyrimidine derivatives.[4][5] This document is intended to provide a robust framework for handling the compound with the highest degree of caution, empowering researchers to manage risks effectively in the absence of complete data. The core principle is to treat this compound as potentially hazardous and to apply stringent safety measures accordingly.

Section 1: Compound Identification and Inferred Physicochemical Properties

A clear understanding of the compound's basic properties is fundamental to its safe handling.

PropertyValueSource(s)
CAS Number 152941-69-0[1][6]
Molecular Formula C₇H₆BrN₅[1][6]
Molecular Weight 240.06 g/mol [1]
Appearance Assumed to be a solid powderAnalogy
Solubility Unknown; likely soluble in organic solvents like DMSO and DMFAnalogy
Stability Stable under recommended storage conditionsAnalogy

Section 2: Hazard Identification and Risk Assessment - An Evidence-Based Approach

Given the lack of specific data, we must infer the potential hazards from closely related analogs. The primary structural alerts are the brominated pyridopyrimidine core and the diamino substituents.

GHS Hazard Classification (Inferred)

Based on data for 2,4-Diamino-6-chloropyrimidine and 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine, the following classifications are probable[4][5]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5]

  • Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[5]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4][5]

Causality Behind the Hazards: The heterocyclic nitrogen atoms, amino groups, and the electron-withdrawing nature of the bromine atom can make the molecule reactive with biological macromolecules. Inhalation of fine dust can lead to mechanical and chemical irritation of the respiratory tract. Direct contact with skin and eyes may cause irritation due to the compound's potential to interact with proteins and lipids in these tissues. As many pyridopyrimidine derivatives are designed to be biologically active, systemic effects upon ingestion are a significant concern.[2]

Section 3: Mandatory Personal Protective Equipment (PPE) Protocol

A self-validating PPE protocol is non-negotiable. The objective is to create a complete barrier between the researcher and the chemical, assuming the highest level of risk for the given route of exposure.

Step-by-Step PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Nitrile Gloves (Inner Pair) Don2 2. Lab Coat (Cuffs over inner gloves) Don3 3. Safety Goggles (Chemical splash-proof) Don4 4. Respirator (N95 or higher) Don5 5. Nitrile Gloves (Outer Pair) Doff1 1. Outer Gloves (Contaminated) Don5->Doff1 Proceed to Work Area Doff2 2. Lab Coat (Turn inside out) Doff3 3. Safety Goggles Doff4 4. Respirator Doff5 5. Inner Gloves

Caption: PPE Donning and Doffing Workflow.

Protocol Details:

  • Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 regulations are mandatory. A face shield should be used if there is a risk of splashing.

  • Skin Protection: A flame-retardant lab coat must be worn with sleeves fully extended. Double-gloving with nitrile gloves is required. The outer gloves should be changed immediately if contamination is suspected.

  • Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to avoid dust inhalation. If weighing or transferring powder outside of a fume hood is unavoidable (not recommended), a NIOSH-approved N95 (or better) particulate respirator is required.[4]

  • Hygiene Measures: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[7]

Section 4: Safe Handling and Storage Protocols

4.1 Engineering Controls: The First Line of Defense

  • Primary Containment: All procedures involving the solid compound or its solutions should be conducted within a properly functioning chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Eyewash stations and safety showers must be readily accessible and tested regularly.

4.2 Step-by-Step Handling Protocol for Weighing and Solution Preparation

  • Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Weighing: Tare a suitable container on a balance inside the fume hood.

  • Aliquotting: Carefully transfer the approximate amount of this compound from the stock bottle to the tared container using a clean spatula. Avoid creating dust.

  • Sealing: Immediately and securely close the main stock bottle.

  • Weighing: Obtain the precise weight of the aliquot.

  • Dissolution: Add the solvent to the container with the weighed solid. Use a vortex mixer or gentle swirling to ensure complete dissolution.

  • Cleanup: Wipe the spatula and any affected surfaces with a damp cloth or paper towel (e.g., wetted with 70% ethanol). Dispose of all contaminated disposable materials in a designated hazardous waste container.

4.3 Storage Requirements

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Section 5: Emergency Procedures - A Validating System for Unexpected Events

Rapid and correct response to an emergency is critical.

5.1 First Aid Measures (Derived from Analogs)

  • If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

5.2 Accidental Release Measures

The response to a spill must prevent secondary contamination and exposure.

Spill_Response Start Spill Occurs Evacuate 1. Evacuate & Secure Area (Alert others) Start->Evacuate PPE 2. Don Full PPE (Incl. Respirator) Evacuate->PPE Contain 3. Contain Spill (Cover with inert absorbent) PPE->Contain Collect 4. Collect Material (Use non-sparking tools) Contain->Collect Clean 5. Decontaminate Area (Wipe with appropriate solvent) Collect->Clean Dispose 6. Dispose of Waste (In sealed hazardous waste container) Clean->Dispose End Incident Reported Dispose->End

Caption: Spill Response Workflow.

  • Small Spills (Solid): Gently sweep up the material, avoiding dust generation. Place into a suitable, sealed container for disposal.

  • Large Spills: Evacuate the area. Prevent entry of unnecessary personnel. Wear full PPE, including respiratory protection. Contain the spill and then collect it as described for small spills.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water, ethanol) and dispose of cleaning materials as hazardous waste.

Section 6: Stability, Reactivity, and Disposal

  • Reactivity: Stable under normal conditions.

  • Conditions to Avoid: Excess heat and dust formation.

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[4]

  • Waste Disposal: Dispose of this material and its container at an approved waste disposal plant. All waste must be handled as hazardous. Do not allow it to enter drains or the environment.

References

  • 6-Bromopyridine-2,3-diamine | C5H6BrN3 | CID 22388386 - PubChem. Available at: [Link]

  • MSDS of 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine - Capot Chemical. Available at: [Link]

  • 6-bromo-4-chloropyrido[2, 3-d]pyrimidine, min 97%, 1 gram - HDH Chemicals. Available at: [Link]

  • The chemistry of pyrido[2,3-d]pyrimidines - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem. Available at: [Link]

  • Pyrido(2,3-d)pyrimidine | C7H5N3 | CID 582898 - PubChem. Available at: [Link]

  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - Encyclopedia.pub. Available at: [Link]

  • Pyrido(2,3-d)pyrimidine, 2,4-diamino-6-propyl- - PubChemLite. Available at: [Link]

  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors - PMC - NIH. Available at: [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - PMC. Available at: [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - NIH. Available at: [Link]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed. Available at: [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance - International Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Introduction: The Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pyrido[2,3-d]pyrimidines for Researchers and Drug Development Professionals

The pyrido[2,3-d]pyrimidine core is a fused heterocyclic system that has garnered immense interest in the fields of medicinal chemistry and drug development.[1][2] This scaffold is considered a "privileged structure" due to its ability to bind to a variety of biological receptors, leading to a broad spectrum of pharmacological activities.[3] Its structural resemblance to purine nucleobases allows it to interact with numerous enzyme targets, particularly kinases, which are crucial regulators of cell signaling pathways.[4][5]

The therapeutic potential of this scaffold is underscored by the market approval of drugs like Palbociclib (Ibrance®), a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor for breast cancer, and Piritrexim for bladder cancer.[3][6] Derivatives have demonstrated significant efficacy as anticancer, antibacterial, anti-inflammatory, and antiviral agents.[5][7][8] The extensive research into pyrido[2,3-d]pyrimidines is driven by their proven roles as inhibitors of key enzymes such as dihydrofolate reductase (DHFR), tyrosine kinases, and phosphoinositide 3-kinases (PI3K).[5][6][8] This guide provides a comprehensive overview of the core synthetic strategies employed to construct this vital heterocyclic system, offering field-proven insights into the causality behind experimental choices for researchers in drug discovery.

Core Synthetic Strategies: Building the Bicyclic Core

The construction of the pyrido[2,3-d]pyrimidine scaffold can be broadly categorized into two primary approaches: annulating a pyridine ring onto a pre-existing pyrimidine core or, conversely, forming a pyrimidine ring onto a pyridine precursor. A third, increasingly prominent strategy involves the use of one-pot multi-component reactions (MCRs) that build the fused system with high efficiency.[7][9]

G cluster_0 Primary Synthetic Pathways Start_Pyrimidine Pyrimidine Precursors Target Pyrido[2,3-d]pyrimidine Core Start_Pyrimidine->Target Pyridine Ring Annulation Start_Pyridine Pyridine Precursors Start_Pyridine->Target Pyrimidine Ring Annulation MCR Multi-Component Reactions (MCRs) MCR->Target One-Pot Convergent Synthesis

Caption: High-level overview of the main synthetic routes to the pyrido[2,3-d]pyrimidine scaffold.

Part 1: Synthesis from Pre-formed Pyrimidine Precursors

This is arguably the most common and versatile approach, utilizing readily available and diversely substituted pyrimidines, particularly 6-aminouracil derivatives.[7] The core principle involves an electrophilic attack on the electron-rich C5 position of the pyrimidine, followed by cyclization to form the fused pyridine ring.[7]

Condensation with Three-Carbon Synthons

This strategy introduces a three-carbon unit that reacts with the C5 and C6-amino group of the pyrimidine to form the new six-membered ring.

A. Reaction with α,β-Unsaturated Systems:

A prevalent method involves the reaction of 6-aminopyrimidines with activated nitriles or carbonyl compounds. The reaction typically proceeds via a tandem Michael addition of the C5-position of the pyrimidine to the unsaturated system, followed by an intramolecular cyclization and dehydration/elimination.

For instance, the reaction of 6-aminouracil with benzylidenemalononitrile affords highly functionalized pyrido[2,3-d]pyrimidines.[10] Similarly, reactions with 1,3-dicarbonyl compounds like acetylacetone or ethyl acetoacetate lead to the formation of substituted pyrido[2,3-d]pyrimidin-2,4-diones.[7][11] The choice of an acidic catalyst (e.g., phosphoric acid) or base is critical; the acid protonates the carbonyl, activating it for nucleophilic attack, while a base facilitates the initial Michael addition by deprotonating the C5 position.

B. Palladium-Catalyzed Coupling and Intramolecular Cyclization:

A more sophisticated and powerful application of this principle is seen in the synthesis of key intermediates for kinase inhibitors like Palbociclib.[3] This involves a palladium-catalyzed Heck or Suzuki coupling to introduce a side chain at the C5 position of the pyrimidine ring. This side chain contains the necessary functionality for a subsequent intramolecular cyclization to form the pyridone ring.

G cluster_palbo Palbociclib Intermediate Synthesis Start 5-Bromo-2,4-dichloropyrimidine Step1 Amine Substitution (Cyclopentylamine) Start->Step1 Intermediate1 5-Bromo-4-cyclopentylamino- 2-chloropyrimidine Step1->Intermediate1 Step2 Pd-Catalyzed Coupling (Crotonic Acid) Intermediate1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Product Pyrido[2,3-d]pyrimidin-7(8H)-one (Palbociclib Core) Step3->Product

Caption: Workflow for the synthesis of a Palbociclib precursor via Pd-catalyzed coupling.[3]

This multi-step sequence demonstrates excellent control over regiochemistry and allows for the introduction of complex substituents, making it highly valuable in targeted drug synthesis.[3]

Multi-Component Reactions (MCRs)

MCRs have emerged as a powerful tool in modern organic synthesis, aligning with the principles of green chemistry by maximizing atom economy and procedural efficiency.[9][12] The one-pot synthesis of pyrido[2,3-d]pyrimidines is a prime example of this strategy's success.

The most common MCR involves the three-component condensation of an aminopyrimidine (e.g., 4- or 6-aminouracil), an aromatic aldehyde, and an active methylene compound such as malononitrile.[13][14] This reaction often proceeds through a domino Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and tautomerization sequence.[12][13]

The elegance of this approach lies in its operational simplicity and the ability to generate molecular diversity rapidly by varying the three starting components.[9] These reactions can be promoted using various conditions, including microwave irradiation or catalysts like diammonium hydrogen phosphate (DAHP) in aqueous media, which enhances their environmental friendliness.[13][14]

G cluster_mcr Mechanism of Three-Component Pyrido[2,3-d]pyrimidine Synthesis Aldehyde Aromatic Aldehyde Step1 Knoevenagel Condensation Aldehyde->Step1 Malononitrile Malononitrile Malononitrile->Step1 Aminouracil 6-Aminouracil Step2 Michael Addition Aminouracil->Step2 Intermediate1 Arylidenemalononitrile Step1->Intermediate1 Intermediate1->Step2 Intermediate2 Michael Adduct Step2->Intermediate2 Step3 Intramolecular Cyclization / Tautomerization Intermediate2->Step3 Product Pyrido[2,3-d]pyrimidine Product Step3->Product

Caption: The domino reaction sequence in the three-component synthesis of pyrido[2,3-d]pyrimidines.[12][13]

Table 1: Comparison of Conditions for Three-Component Synthesis

Entry Aldehyde Active Methylene Catalyst/Conditions Solvent Time Yield (%) Reference
1 Aromatic Aldehydes Malononitrile Microwave Irradiation (MWI) None 5-10 min 85-95% [13][14]
2 Aromatic Aldehydes Malononitrile DAHP (10 mol%) Aqueous Ethanol 3-5 h 82-94% [13][14]
3 Aromatic Aldehydes Alkyl Nitriles TEBAC Water Not specified Good [15]

| 4 | Aldehydes | Tetronic Acid | Ultrasonic Irradiation | Glycol | Not specified | Good |[15] |

Part 2: Synthesis from Pre-formed Pyridine Precursors

An alternative, yet equally important, strategy begins with a substituted pyridine and constructs the pyrimidine ring onto it. This route is particularly valuable when specific substitutions on the pyridine portion of the final molecule are desired.

The workhorse precursor for this approach is typically a 2-amino-3-cyanopyridine derivative. The ortho-amino and cyano groups are perfectly positioned to act as a binucleophile and an electrophilic center, respectively, for the formation of the fused pyrimidine ring.

The most direct method involves the reaction of the 2-amino-3-cyanopyridine with a one-carbon synthon. Heating with formamide or formic acid leads to direct cyclization to yield 4-aminopyrido[2,3-d]pyrimidines.[16] Another common method involves acylation of the 2-amino group with an acid chloride, followed by base-catalyzed intramolecular cyclization onto the nitrile group to form the 4-oxo-pyrido[2,3-d]pyrimidine scaffold.[17]

Experimental Protocols

Protocol 1: Microwave-Assisted Three-Component Synthesis of 7-amino-5-phenyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile[13][14]

Rationale: This protocol exemplifies a modern, green chemistry approach. Microwave irradiation dramatically reduces reaction times compared to conventional heating, and the solvent-free condition minimizes waste. The reaction proceeds via the efficient domino Knoevenagel-Michael-cyclization pathway.

Methodology:

  • Reactant Preparation: In a 10 mL microwave-transparent vessel, combine 6-aminouracil (1 mmol), benzaldehyde (1 mmol), and malononitrile (1 mmol).

  • Reaction Setup: Seal the vessel and place it in a scientific microwave reactor.

  • Irradiation: Irradiate the mixture at a power level sufficient to maintain a temperature of 120-140°C for 5-10 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Causality Insight: The high temperature achieved under microwave irradiation accelerates the rate-limiting cyclization and dehydration steps, leading to rapid product formation.

  • Work-up: After cooling to room temperature, add ethanol (5 mL) to the solid residue and stir.

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold ethanol to remove any unreacted starting materials, and dry to afford the pure product. Yields are typically in the range of 85-95%.

Protocol 2: Synthesis of 4-Aminopyrido[2,3-d]pyrimidine from 2-Amino-3-cyanopyridine[16]

Rationale: This protocol demonstrates the construction of the pyrimidine ring onto a pyridine scaffold using a simple and widely available C1 source, formamide, which serves as both reactant and solvent.

Methodology:

  • Reactant Setup: Place 2-amino-3-cyanopyridine (1 mmol) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Add an excess of formamide (5 mL). Heat the mixture to reflux (approximately 180-190°C) for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Causality Insight: At high temperatures, formamide provides the N=CH-NH fragment required for pyrimidine ring formation. The initial step is the addition of the pyridine amino group to formamide, followed by an intramolecular cyclization onto the nitrile group and subsequent tautomerization to the aromatic product.

  • Work-up: Allow the reaction mixture to cool to room temperature. A solid product will typically precipitate.

  • Purification: Pour the cooled mixture into water. Collect the solid product by vacuum filtration, wash thoroughly with water, and then a small amount of cold ethanol. Recrystallize from an appropriate solvent (e.g., ethanol or DMF/water) if further purification is needed.

Conclusion and Future Outlook

The synthesis of pyrido[2,3-d]pyrimidines is a mature yet continuously evolving field. Classical condensation reactions from pyrimidine precursors remain a cornerstone for building this scaffold, while modern palladium-catalyzed methods offer precise control for synthesizing complex, targeted molecules like Palbociclib.[3][6] The rise of multi-component reactions has provided a paradigm shift towards more efficient, economical, and environmentally benign syntheses, which is critical for the rapid generation of compound libraries in drug discovery.[1][9] Future research will likely focus on developing novel catalytic systems, expanding the scope of MCRs, and applying these synthetic strategies to create the next generation of pyrido[2,3-d]pyrimidine-based therapeutics targeting a range of human diseases.[2][8]

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scirp.org.
  • Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. PubMed.
  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research.
  • Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. ACS Omega.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. Scientific Research Publishing.
  • Synthesis of Pyrido[2,3‐d]pyrimidines via the Reaction of Activated Nitrites with Aminopyrimidines. Sci-Hub.
  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. R Discovery.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.
  • The chemistry of pyrido[2,3-d]pyrimidines. Journal of Organic and Pharmaceutical Chemistry.
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing.
  • Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents.
  • One‐pot synthesis of pyrido[2,3‐d]pyrimidines via efficient three‐component reaction in aqueous media.
  • Pyrido[2,3-d]pyrimidin-7(8H)
  • Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflamm
  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.
  • Scheme 40. Synthesis of pyrido[2,3-d:6,5-d]dipyrimidine derivatives...

Sources

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] Its capacity to forge carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance has revolutionized the construction of complex molecular architectures.[1][2] This is especially critical in the synthesis of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in a vast array of biologically active molecules.[3]

The pyrido[2,3-d]pyrimidine core, for instance, is a key structural motif in numerous therapeutic agents, including inhibitors of dihydrofolate reductase and various kinases.[3][4] The targeted functionalization of this scaffold via C-N bond formation allows for the systematic exploration of structure-activity relationships, a cornerstone of drug discovery. This guide provides a detailed protocol and practical insights for the Buchwald-Hartwig amination of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine, a versatile building block for the synthesis of novel pharmaceutical candidates.

Understanding the Mechanistic Landscape

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A fundamental understanding of this mechanism is paramount for rational troubleshooting and optimization. The generally accepted cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired arylamine and regenerate the active Pd(0) catalyst.[2][5][6]

dot graph "Buchwald_Hartwig_Catalytic_Cycle" { layout=circo; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Aryl [label="Ar-Pd(II)-X\n Ln", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine\nCoordination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amine [label="[Ar-Pd(II)-NHR'R'']+\n Ln", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; PdII_Amido [label="Ar-Pd(II)-NR'R''\n Ln", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Ar-NR'R''", shape=cds, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> PdII_Aryl; PdII_Aryl -> AmineCoord [label="R'R''NH"]; AmineCoord -> PdII_Amine; PdII_Amine -> Deprotonation; Deprotonation -> PdII_Amido; PdII_Amido -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The electron-deficient nature of the pyridopyrimidine ring system and the potential for coordination of the multiple nitrogen atoms to the palladium center present unique challenges that necessitate careful selection of the catalytic system.[7]

Key Parameters for a Successful Transformation

Achieving high yields and purity in the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several critical reaction parameters.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium precursor and, more importantly, the phosphine ligand is the most critical factor for a successful coupling.[8] For electron-deficient heteroaryl halides like the target substrate, bulky and electron-rich phosphine ligands are generally preferred as they facilitate the oxidative addition and reductive elimination steps.[9]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes (precatalysts). While Pd(OAc)₂ is often effective and less expensive, precatalysts can offer improved stability and reactivity.[8]

  • Ligands: A variety of ligands have been developed for the Buchwald-Hartwig amination. For challenging substrates, biarylphosphine ligands such as RuPhos and BrettPhos, or ferrocene-based ligands like Josiphos-type ligands, have shown excellent performance.[7][10] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, offering high stability and activity.[11][12]

Ligand ClassRepresentative ExamplesKey Advantages for Heterocyclic Substrates
Bulky Biarylphosphines RuPhos, BrettPhos, XPhosPromote fast reductive elimination, effective for sterically hindered and electron-deficient substrates.[10]
Ferrocene-based Diphosphines Josiphos-type ligandsEffective for coupling with primary amines and amides.[10]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesHigh thermal stability and strong electron-donating ability, suitable for challenging couplings.[11][13]
Base Selection: The Driving Force

The base plays a crucial role in the catalytic cycle by facilitating the deprotonation of the amine to form the palladium-amido complex. The choice of base must be carefully considered to avoid undesired side reactions.

  • Common Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used strong bases. For substrates sensitive to strong bases, milder inorganic bases like K₃PO₄ or Cs₂CO₃ can be employed, often requiring higher reaction temperatures.

  • Considerations: The basicity of the amine and the potential for base-mediated decomposition of the starting material or product should guide the selection.

Solvent Choice: The Reaction Environment

The solvent influences the solubility of the reactants and catalyst, as well as the reaction rate. Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation.

  • Typical Solvents: Toluene, dioxane, and THF are commonly used.[14] Toluene is often a good choice due to its ability to azeotropically remove traces of water.[5]

  • Green Chemistry Considerations: While effective, solvents like dioxane are coming under increased scrutiny due to environmental and safety concerns.[1][14] Exploring greener alternatives should be a consideration in process development.

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific substrates.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous, deoxygenated solvent (e.g., Toluene)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium precursor (typically 1-5 mol%), and the phosphine ligand (typically 1.2-2.0 eq relative to Pd).

  • Reagent Addition: Add the base (typically 1.5-2.5 eq) to the vessel.

  • Solvent and Amine Addition: Add the anhydrous, deoxygenated solvent, followed by the amine (typically 1.1-1.5 eq).

  • Degassing: If not already performed on the solvent, degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can be monitored by TLC or LC-MS. Microwave irradiation can also be employed to accelerate the reaction.[15]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Troubleshooting Common Issues

Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous/deoxygenated conditions- Inappropriate ligand or base- Use a fresh batch of catalyst and ligand.- Ensure all glassware is oven-dried and the solvent is properly degassed.- Screen a panel of different ligands and bases.[8][16]
Dehalogenation of Starting Material - Presence of water or other protic sources- Certain ligand/base combinations- Rigorously exclude water from the reaction.- Switch to a different base or ligand system.
Formation of Side Products - Reaction temperature too high- Competitive side reactions (e.g., homocoupling)- Lower the reaction temperature.- Adjust the stoichiometry of the reactants or change the ligand.[17]
Difficulty in Product Isolation - Product is highly polar and water-soluble- Emulsion formation during workup- Use a reverse-phase purification method.- Add a small amount of a different organic solvent or brine to break the emulsion.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-substituted 6-aminopyrido[2,3-d]pyrimidine-2,4-diamines. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are crucial for achieving high yields and purity. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers and scientists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

References

  • This compound synthesis - chemicalbook.
  • A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit.
  • Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting.
  • Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF - ResearchGate.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Selected ligands and catalysts for Buchwald‐Hartwig amination.... - ResearchGate.
  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate.
  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Buchwald–Hartwig amination - Wikipedia.
  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit.
  • Buchwald-Hartwig reaction: An overview - Semantic Scholar.
  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin - Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed.
  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry.
  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC - NIH.
  • Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC.

Sources

Application Note: Characterization of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic applications, particularly in oncology.[1][2] This document provides a comprehensive guide for the characterization of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine, a representative compound from this class, as a potential kinase inhibitor. We will focus on the inhibition of Receptor Tyrosine Kinases (RTKs), a critical class of enzymes often dysregulated in cancer.[3] This guide will detail the underlying principles, provide step-by-step protocols for both in vitro and cell-based assays, and offer insights into data interpretation and troubleshooting.

Introduction: Targeting Dysregulated Kinase Activity

Protein kinases are fundamental regulators of cellular signaling pathways, catalyzing the phosphorylation of substrate proteins to control a vast array of cellular processes.[4] Their dysregulation is a hallmark of many diseases, including cancer, making them a major class of therapeutic targets.[4][5] The pyrido[2,3-d]pyrimidine core has been successfully utilized in the development of inhibitors for various kinases, including Cyclin-Dependent Kinases (CDKs) and the Mammalian Target of Rapamycin (mTOR).[2][6][7]

Receptor Tyrosine Kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism.[8] Upon ligand binding, RTKs dimerize and autophosphorylate, initiating downstream signaling cascades. Aberrant RTK activity is a common driver of tumorigenesis and angiogenesis. This application note will use a representative RTK, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, to illustrate the characterization of this compound as a potential inhibitor.

Proposed Mechanism of Action

We hypothesize that this compound acts as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. The pyridopyrimidine scaffold can mimic the adenine ring of ATP, allowing the inhibitor to bind to the ATP-binding pocket of the kinase. This prevents the binding of ATP and subsequent phosphorylation of downstream substrates, thereby blocking the signaling cascade.

G cluster_membrane Cell Membrane VEGFR2 VEGFR-2 ADP ADP VEGFR2->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Autophosphorylation VEGF VEGF VEGF->VEGFR2 Ligand Binding CompoundX This compound (ATP-Competitive Inhibitor) CompoundX->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 Response Cellular Response (Proliferation, Migration, Angiogenesis) Downstream->Response

Figure 1: Proposed mechanism of action of this compound as an ATP-competitive inhibitor of the VEGFR-2 signaling pathway.

In Vitro Kinase Inhibition Assay: Determining IC50

An in vitro kinase assay is the first step to quantify the inhibitory potency of a compound against a purified kinase.[5] A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.[4][9]

Principle

The assay is performed in two steps. First, the kinase reaction is carried out in the presence of the inhibitor. Then, a reagent is added to stop the reaction and deplete the remaining ATP. Finally, a detection reagent is added to convert the produced ADP into ATP, which is then used in a luciferase reaction to generate a luminescent signal.[9] The intensity of the light is proportional to the kinase activity.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis SerialDilution 1. Prepare serial dilutions of Compound X in DMSO IncubateInhibitor 3. Add Compound X to plate and pre-incubate with kinase SerialDilution->IncubateInhibitor KinaseMix 2. Prepare Kinase/ Substrate/ATP mix InitiateReaction 4. Initiate reaction with Substrate/ATP mix (Incubate at 30°C) KinaseMix->InitiateReaction IncubateInhibitor->InitiateReaction StopReaction 5. Stop reaction and deplete ATP (ADP-Glo™ Reagent) InitiateReaction->StopReaction DetectADP 6. Convert ADP to ATP and detect luminescence StopReaction->DetectADP ReadPlate 7. Read luminescence on a plate reader DetectADP->ReadPlate PlotData 8. Plot data and determine IC50 ReadPlate->PlotData

Figure 2: Workflow for an in vitro luminescence-based kinase inhibition assay.

Step-by-Step Protocol

Materials:

  • Purified recombinant VEGFR-2 kinase

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound (Compound X)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[4]

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or equivalent)[9]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of Compound X in DMSO, starting from a high concentration (e.g., 1 mM).[4] Also, prepare a "no inhibitor" control with DMSO only.

  • Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted Compound X or DMSO control to each well.[4]

    • Add 2.5 µL of the VEGFR-2 kinase solution to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]

  • Kinase Reaction:

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.[4]

    • Incubate the plate at 30°C for 60 minutes.[4]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

    • Incubate for 40 minutes at room temperature.[4]

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]

    • Incubate for 30 minutes at room temperature.[4]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Cell-Based Assay: Assessing Cellular Potency

Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.[10] A cellular phosphorylation assay can quantify the inhibition of substrate phosphorylation downstream of the target kinase.[10]

Principle

This assay measures the level of phosphorylation of a specific downstream substrate of VEGFR-2 (e.g., PLCγ) in cells treated with the inhibitor. After cell lysis, the phosphorylated and total protein levels are detected using specific antibodies in a format such as TR-FRET or ELISA.[11] A decrease in the ratio of phosphorylated to total protein indicates inhibition of the kinase.

Experimental Workflow

G cluster_cell_culture Cell Culture & Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Analysis SeedCells 1. Seed cells (e.g., HUVECs) in a 96-well plate TreatInhibitor 2. Treat cells with serial dilutions of Compound X SeedCells->TreatInhibitor StimulateKinase 3. Stimulate with VEGF TreatInhibitor->StimulateKinase LyseCells 4. Lyse cells to release proteins StimulateKinase->LyseCells AddAntibodies 5. Add detection antibodies (phospho-specific and total) LyseCells->AddAntibodies ReadSignal 6. Read signal (e.g., TR-FRET) AddAntibodies->ReadSignal CalculateRatio 7. Calculate Phospho/Total ratio and determine IC50 ReadSignal->CalculateRatio

Figure 3: Workflow for a cell-based phosphorylation assay.

Step-by-Step Protocol

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Cell culture medium and supplements

  • VEGF

  • This compound (Compound X)

  • Cell lysis buffer

  • TR-FRET compatible detection kit with antibodies for phospho-PLCγ and total PLCγ

  • 96-well cell culture plates

  • TR-FRET compatible plate reader[11]

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.[11]

  • Inhibitor Treatment:

    • Prepare serial dilutions of Compound X in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

    • Incubate for a pre-determined time (e.g., 2 hours).

  • Kinase Stimulation:

    • Stimulate the cells with an optimal concentration of VEGF for a short period (e.g., 15 minutes) to induce VEGFR-2 phosphorylation and downstream signaling.

  • Cell Lysis:

    • Remove the medium and lyse the cells by adding lysis buffer.[11]

    • Incubate according to the manufacturer's protocol.

  • Detection:

    • Transfer the cell lysates to the detection plate.[11]

    • Add the phospho-protein and total-protein antibody mixes to the appropriate wells.[11]

    • Incubate as recommended by the manufacturer.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET-compatible plate reader at the appropriate wavelengths.[11]

    • Calculate the ratio of the phospho-protein signal to the total-protein signal.

    • Plot this ratio against the logarithm of the inhibitor concentration to determine the cellular IC50.

Data Presentation and Interpretation

The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its selectivity profile.[5]

Table 1: Inhibitory Activity of this compound Against a Panel of Kinases

Kinase TargetIC50 (nM)
VEGFR-225
PDGFR-β150
EGFR>10,000
CDK2>10,000
ROCK15,000

Data are hypothetical and for illustrative purposes only.

The IC50 values in Table 1 suggest that the compound is a potent and selective inhibitor of VEGFR-2. A dose-response curve, plotting the percent inhibition versus the log concentration of the inhibitor, should be generated to visualize the potency.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
High variability between replicates Pipetting errors, inconsistent cell seedingUse calibrated pipettes, ensure even cell suspension when seeding
No or weak signal in in vitro assay Inactive enzyme, incorrect buffer composition, degraded ATPUse a fresh batch of enzyme and ATP, verify buffer pH and components
No inhibition observed Compound is inactive, compound precipitationVerify compound integrity and solubility in the assay buffer
High background in cell-based assay Non-specific antibody binding, insufficient washingOptimize antibody concentrations, ensure proper washing steps

References

  • Eurofins DiscoverX. (2017, September 22). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Various Authors. (2015, March 25). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Adriaenssens, E., et al. (2024, May 31). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Reddy, T. J., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 20(4), 5737–5753. [Link]

  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 34-43. [Link]

  • Rodrigues, F. A. R., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 26(11), 3245. [Link]

  • Kumar, A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 399-425. [Link]

  • VanderWel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. [Link]

  • Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-5953. [Link]

  • Rosowsky, A., et al. (1999). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Journal of Medicinal Chemistry, 42(8), 1341-1349. [Link]

  • Chen, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2991. [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

Sources

Application and Protocols for 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, particularly in oncology.[1][2] This heterocyclic system is a key component in a variety of kinase inhibitors, demonstrating the capacity to target crucial signaling pathways that are often dysregulated in cancer.[1] Derivatives of the pyrido[2,3-d]pyrimidine structure have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), tyrosine kinases, and key regulators of cell growth and proliferation such as the mTOR kinase.[1][3]

6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine serves as a key synthetic intermediate for the development of more complex molecules with therapeutic potential. The bromine atom at the 6-position provides a reactive site for further chemical modifications, allowing for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. While direct anti-cancer activity of this compound is an area of active investigation, its structural analogs have shown significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides a comprehensive guide for researchers to investigate the application of this compound in cancer cell lines, focusing on the inhibition of the PI3K/Akt/mTOR signaling pathway, a frequently activated cascade in human cancers.

Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Based on the activity of structurally related pyrido[2,3-d]pyrimidine derivatives, it is hypothesized that this compound or its derivatives may exert their anti-cancer effects by inhibiting key kinases in the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it an attractive target for therapeutic intervention. The proposed mechanism involves the inhibition of mTOR, a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[3][4] Inhibition of mTOR can lead to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition S6K p70S6K mTORC1->S6K Activation fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Inhibition of translation Compound 6-Bromopyrido[2,3-d] pyrimidine-2,4-diamine Compound->mTORC1 Inhibition Compound->mTORC2 Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

Experimental Protocols

Part 1: Assessment of Cytotoxicity using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][5] Metabolically active cells reduce the yellow MTT to purple formazan crystals.[1][3][5] The amount of formazan produced is proportional to the number of viable cells.[5]

Figure 2: Step-by-step workflow of the MTT assay.

  • Cell Seeding:

    • Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media until they reach 70-80% confluency.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in serum-free media to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the media from the wells and replace it with 100 µL of media containing the different concentrations of the compound. Include a vehicle control (DMSO-treated) and a blank (media only).

  • Incubation:

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

The following table provides hypothetical IC₅₀ values for related pyrido[2,3-d]pyrimidine compounds in various cancer cell lines, which can serve as a reference for expected outcomes.

Cancer Cell LineTypeRepresentative IC₅₀ (µM)Reference
MCF-7Breast Cancer1.54 - 9.28[1][6]
A-549Lung Cancer3.36[1]
PC-3Prostate Cancer1.54[1]
HepG2Liver Cancer5.04[6]
Part 2: Mechanistic Investigation by Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt and S6 kinase.

Figure 3: General workflow for Western blot analysis.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with the predetermined IC₅₀ concentration of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE:

    • Prepare protein samples by mixing with Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated p70S6K, total p70S6K, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated proteins to the total protein levels and then to the loading control.

    • Compare the levels of phosphorylated proteins in the treated samples to the vehicle control. A decrease in the phosphorylation of Akt and S6K would support the hypothesized mechanism of action.

Trustworthiness and Self-Validation

The protocols described are standard and widely used methodologies in cell and molecular biology. To ensure the trustworthiness of the results, it is crucial to include proper controls in each experiment. For the MTT assay, vehicle controls and blanks are essential for accurate calculations. For Western blotting, a loading control is necessary to ensure equal protein loading across all lanes, and the comparison of phosphorylated to total protein levels is critical for interpreting the specific effects of the compound on protein activation. Replicating experiments independently will further validate the findings.

Conclusion

This compound represents a promising starting point for the development of novel anti-cancer agents. The protocols outlined in this application note provide a robust framework for researchers to investigate its efficacy and mechanism of action in cancer cell lines. By systematically evaluating its cytotoxic effects and its impact on key signaling pathways like PI3K/Akt/mTOR, the therapeutic potential of this compound and its derivatives can be thoroughly explored.

References

  • Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters, 19(20), 5950-5953. [Link]

  • El-Sayed, M. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 399-432. [Link]

  • MTT Assay Protocol. (n.d.). Roche. Retrieved January 14, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved January 14, 2026, from [Link]

  • Al-Gharabli, S. I., et al. (2016). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(10), 1362. [Link]

  • Rosowsky, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved January 14, 2026, from [Link]

  • Najafov, A., & Alessi, D. R. (2012). Akt is efficiently activated by PIF-pocket- and PtdIns(3,4,5)P3-dependent mechanisms leading to resistance to PDK1 inhibitors. The Biochemical journal, 448(2), 285–295. [Link]

  • Blake, J. F., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry, 53(13), 5133-5145. [Link]

  • Grivsky, E. M., et al. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry, 23(3), 327-329. [Link]

  • VanderWeele, D. J., et al. (2014). A new series of 4-substituted 2-amino pyrido[3,4-d]pyrimidine derivatives has been designed and synthesized as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 24(3), 854-858. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(20), 6898. [Link]

Sources

Application Notes & Protocols: A Guide to Developing Novel Kinase Inhibitors from 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for medicinal chemists, biochemists, and drug discovery scientists on the strategic utilization of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine as a versatile starting scaffold for the development of novel kinase inhibitors. The pyrido[2,3-d]pyrimidine core is a privileged structure in kinase inhibitor design, acting as a bioisostere of the adenine ring of ATP and enabling competitive binding at the enzyme's active site.[1][2] The strategic placement of a bromine atom at the C6 position offers a reactive handle for extensive chemical diversification through modern cross-coupling reactions. This guide details synthetic protocols, biochemical and cellular screening strategies, and principles of lead optimization to advance from a starting scaffold to a potent and selective kinase inhibitor candidate.

Part 1: The Strategic Value of the 6-Bromopyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine scaffold has been successfully employed to generate inhibitors for a wide range of kinases, including mTOR, EGFR, FGFR, and CDKs.[1][3][4] Its success stems from the nitrogen arrangement that mimics the hydrogen bonding pattern of adenine with the kinase hinge region, a conserved motif in the ATP binding pocket.

The starting material, this compound, is particularly advantageous for several reasons:

  • Hinge-Binding Motif: The 2,4-diamine substitution pattern provides the crucial hydrogen bond donors and acceptors to anchor the molecule in the ATP-binding site.

  • Vector for Diversification: The C6-bromo position points out towards the solvent-exposed region of the ATP pocket in many kinases. This allows for the introduction of larger, diverse chemical groups to enhance potency and modulate selectivity without disrupting the core hinge-binding interaction.[5]

  • Synthetic Tractability: The bromine atom is a versatile functional group for a variety of high-yield, well-established cross-coupling reactions, making it ideal for library synthesis and rapid SAR (Structure-Activity Relationship) exploration.

Logical Workflow for Inhibitor Development

The process of developing a novel inhibitor from this scaffold follows a logical, multi-stage progression. This guide is structured to mirror this workflow, providing both the "how" and the "why" for each critical step.

G cluster_0 Scaffold & Synthesis cluster_1 Screening & Validation cluster_2 Optimization A Start: 6-Bromo-pyrido[2,3-d] -pyrimidine-2,4-diamine B Library Synthesis (e.g., Suzuki Coupling) A->B Protocol 1 C Primary Biochemical Screen (e.g., ADP-Glo) B->C D Dose-Response (IC50) C->D Protocol 2 E Cellular Target Engagement (e.g., Western Blot) D->E Protocol 3 F SAR Analysis & Lead Optimization E->F G Selectivity Profiling (Kinome Panel) F->G H ADME Profiling (e.g., Microsomal Stability) F->H Protocol 4 I Candidate Drug G->I H->I

Caption: High-level workflow for kinase inhibitor development.

Part 2: Synthetic Protocols for Library Generation

The cornerstone of the initial discovery phase is the rapid synthesis of a diverse library of compounds. The C6-bromo position is ideal for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol is arguably the most powerful tool for this scaffold, allowing the introduction of a vast array of aryl and heteroaryl moieties.

Rationale: The Suzuki reaction is chosen for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide diversity of boronic acids and esters. This allows for the systematic exploration of the chemical space around the C6 position to identify fragments that can form favorable interactions with the target kinase.

Step-by-Step Methodology:

  • Reaction Setup: To a 2-dram vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq.), and a palladium catalyst such as Pd(dppf)Cl₂·CH₂Cl₂ (0.05-0.1 eq.).

  • Base and Solvent: Add a suitable base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq.) or solid K₂CO₃ (3.0 eq.). Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or DME.

  • Degassing: Seal the vial and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C and monitor by LC-MS. Typical reaction times are 2-16 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired C6-arylated product.

Self-Validation:

  • Positive Control: Use a simple, reliable boronic acid like phenylboronic acid to validate the reaction setup and catalyst activity.

  • Monitoring: Successful reaction progress will show the consumption of the starting material (M+H peak for C₇H₇BrN₆) and the appearance of a new, higher mass peak corresponding to the coupled product.

Part 3: Biochemical and Cellular Screening Cascade

Once a library of compounds is synthesized, a systematic screening process is required to identify active "hits" and validate their mechanism of action.

Protocol 2: Primary Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)

Rationale: The ADP-Glo™ assay (Promega) is a robust, high-throughput method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity. A decrease in ADP production in the presence of a compound indicates inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. This includes the kinase of interest, its specific peptide substrate, and ATP at a concentration close to its Km for the kinase to ensure competitive inhibitors can be identified.

  • Compound Plating: Serially dilute the synthesized compounds in DMSO and dispense a small volume (e.g., 100 nL) into a 384-well plate.

  • Kinase Reaction:

    • Add the kinase enzyme and substrate solution to the wells containing the compounds.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader. The signal is proportional to the ADP concentration.

  • Data Analysis: Normalize the data using positive (no inhibitor, 0% inhibition) and negative (no enzyme, 100% inhibition) controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds showing >50% inhibition at a single concentration (e.g., 1 µM).

Screening Workflow Diagram:

G A Compound Library (C6-diversified) B Single-Point Screen (e.g., 1 µM) A->B C Identify Hits (>50% Inhibition) B->C D Dose-Response Assay (10-point curve) C->D E Calculate IC50 Value D->E F Confirm Hits in Orthogonal Assay E->F G Prioritize for SAR F->G

Caption: A typical kinase inhibitor screening cascade.

Protocol 3: Cellular Target Engagement via Western Blot

Rationale: A potent biochemical IC50 does not guarantee activity in a cellular environment. This assay confirms that the inhibitor can penetrate the cell membrane and inhibit the target kinase in its native context, which is observed by a reduction in the phosphorylation of a known downstream substrate.

Step-by-Step Methodology:

  • Cell Culture: Culture a relevant cancer cell line (where the target kinase is active) to ~80% confluency in 6-well plates.

  • Compound Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 0.1, 0.3, 1, 3, 10 µM) for a predetermined time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for all samples, add Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-p-AKT).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Self-Validation: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate or loading control signals, validates on-target cellular activity.

Part 4: Lead Optimization and SAR Analysis

With confirmed hits, the next phase involves iterative chemical synthesis and testing to improve potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Table

The data from dose-response assays are compiled into an SAR table. This allows the scientific team to discern patterns between chemical structure and biological activity. For example, exploring different substitutions at the C6-phenyl ring.

Compound R Group (at C6-phenyl) Biochemical IC50 (nM) Cellular EC50 (nM)
1a -H550>10,000
1b 4-F4808,500
1c 4-Cl2103,200
1d 4-CH₃3506,000
1e 4-OCH₃1501,800
1f 3-OCH₃4907,900
1g 4-SO₂NH₂85550

Expert Interpretation: The hypothetical data in this table suggests that electron-donating and hydrogen-bonding groups at the para-position of the C6-phenyl ring are favorable for activity (compare 1e and 1g to 1a ). The 4-sulfonamide (1g ) not only improves biochemical potency but also likely enhances solubility, leading to a significant improvement in cellular activity. This becomes a key insight for the next round of synthesis.

Protocol 4: Metabolic Stability Assessment in Human Liver Microsomes

Rationale: An effective drug must have sufficient metabolic stability to achieve and maintain a therapeutic concentration in the body. This assay provides an early in vitro assessment of a compound's susceptibility to metabolism by cytochrome P450 enzymes, which are abundant in the liver.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4), pooled human liver microsomes (HLM), and the NADPH regenerating system (cofactor).

  • Incubation:

    • Pre-warm HLM in the reaction buffer at 37°C.

    • Add the test compound (at a final concentration of e.g., 1 µM).

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

    • Prepare a parallel incubation without NADPH as a negative control.

  • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Each aliquot is immediately quenched by adding it to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a calibrated LC-MS/MS method to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percent parent compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).

Data Presentation:

Compound HLM Half-life (t₁/₂, min) Intrinsic Clearance (µL/min/mg) Classification
1e 4515.4Moderate
1g >120<5.8Low (Good)
Verapamil (Control) 1257.8High (Poor)

Scientist's Note: The improved stability of 1g over 1e might be due to the sulfonamide group blocking a potential site of metabolism on the phenyl ring. This type of early ADME data is crucial for selecting which chemical series to advance.

References

  • Vertex AI Search. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • PubMed. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Arch Pharm (Weinheim).
  • PubMed. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2021). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Expert Opinion on Drug Discovery.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Pyridine and Pyrimidine-Based Kinase Inhibitors. BenchChem.
  • PubMed. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry.
  • ACS Publications. (1999). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Taylor & Francis Online. (2021). Natural products as novel scaffolds for the design of glycogen synthase kinase 3β inhibitors. Expert Opinion on Drug Discovery.
  • PubMed. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development.
  • ACS Publications. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches.
  • NIH. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • NIH. (2021).
  • ResearchGate. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • I.R.I.S. (2025). Design and synthesis of pyridopyrimidines targeting NEK6 kinase.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • NIH. (2023). Design and synthesis of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • NIH. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances.
  • PubMed. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2021).
  • PubMed Central. (2025). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles.
  • NIH. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • PubMed. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry.
  • MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals.
  • PubMed. (2018). Discovery of 2,4,6-trisubstitued pyrido[3,4-d]pyrimidine derivatives as new EGFR-TKIs. European Journal of Medicinal Chemistry.
  • NIH. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

in vitro assay for testing 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Derivatives

Introduction: The Pyrido[2,3-d]pyrimidine Scaffold in Modern Drug Discovery

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purine bases. This allows it to interact with a wide array of enzymatic targets.[1] Derivatives of this scaffold have been extensively investigated as potent inhibitors of critical cellular enzymes, particularly protein kinases, which are pivotal regulators of signal transduction pathways.[2][3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a cornerstone of targeted therapy.[5]

The this compound framework serves as a versatile starting point for the synthesis of novel therapeutic agents. The bromine atom at the 6-position provides a reactive handle for medicinal chemists to introduce diverse chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR).[1][6] This application note, designed for researchers in drug discovery and development, provides a comprehensive, three-tiered in vitro testing strategy to characterize novel derivatives of this class. The workflow progresses from initial biochemical potency assessment to cellular activity and finally to target engagement within a cellular context, ensuring a thorough preclinical evaluation.

Experimental Workflow: A Triaged Approach to Characterization

A logical and resource-efficient method for evaluating novel compounds involves a tiered screening approach. This ensures that only the most promising compounds from initial, high-throughput biochemical assays are advanced to more complex and resource-intensive cell-based assays.

G cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Target Validation b_assay Biochemical Kinase Assay (e.g., ADP-Glo) b_data Determine IC50 (Potency) b_assay->b_data Data Output c_assay Cell Viability Assay (e.g., MTT) b_data->c_assay Advance Potent Compounds c_data Determine GI50/IC50 (Efficacy) c_assay->c_data Data Output t_assay Cellular Target Engagement (e.g., Western Blot for p-EGFR) c_data->t_assay Confirm Mechanism for Active Compounds t_data Confirm On-Target Effect (Mechanism of Action) t_assay->t_data Data Output

A tiered workflow for evaluating novel kinase inhibitors.

Part 1: Biochemical Potency Assessment via Kinase Inhibition Assay

Scientific Rationale: The first step is to determine if the synthesized derivatives can inhibit the activity of a purified target kinase in a cell-free system.[7][8] This provides a direct measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Luminescent assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and suitability for high-throughput screening.[9][10] The assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]

G Principle of the ADP-Glo™ Kinase Assay. cluster_0 Kinase Reaction cluster_1 Detection Steps start Kinase + Substrate + ATP + Inhibitor end Phosphorylated Substrate + ADP + Unused ATP start->end Incubate @ RT step1 1. Add ADP-Glo™ Reagent end->step1 result1 Unused ATP is depleted step1->result1 step2 2. Add Kinase Detection Reagent step1->step2 result2 ADP is converted to ATP, fueling a luciferase reaction step2->result2 final Measure Luminescence (Signal ∝ Kinase Activity) step2->final

Principle of the ADP-Glo™ luminescent kinase assay.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol is adapted for a 384-well plate format and is based on the Promega ADP-Glo™ system.[9][10] It can be modified for other tyrosine kinases.

Materials:

  • Recombinant human EGFR kinase (or other target kinase)

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[10]

  • Substrate (e.g., Poly(E,Y) peptide)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound derivatives) dissolved in 100% DMSO

  • 384-well white, non-binding surface microtiter plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Add 1 µL of each compound dilution (or DMSO as a vehicle control) to the wells of a 384-well plate.[10]

  • Enzyme Addition: Dilute the EGFR kinase to the desired working concentration in the kinase buffer. Add 2 µL of the diluted enzyme to each well containing the compound.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes. This step allows the compounds to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a substrate/ATP mix in the kinase buffer. The final ATP concentration should ideally be close to the Km value for the specific kinase to accurately determine inhibitor potency.[7] Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[9][10]

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and depletes the remaining ATP.[9][10]

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a light signal.[10] Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Part 2: Cellular Activity Assessment via MTT Proliferation Assay

Scientific Rationale: A potent biochemical inhibitor must be able to enter cells and exert a biological effect. Cell viability and proliferation assays are crucial for determining the efficacy of a compound on cancer cell lines.[11][12] The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells.[13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan is proportional to the number of living, metabolically active cells.[14][15]

Protocol 2: MTT Assay for Adherent Cells

This protocol is designed for a 96-well plate format and is a standard procedure for assessing cytotoxicity.[13][16]

Materials:

  • Human cancer cell line (e.g., A431 for EGFR studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Serum-free, phenol red-free medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15][16]

  • Solubilization solution (e.g., 100% DMSO)[13]

  • Sterile 96-well flat-bottom plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).[16] Include wells with medium only to serve as a blank control.[13]

  • Adherence: Incubate the plate for 18-24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated (vehicle control) wells.[13]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, carefully aspirate the treatment medium. Add 100 µL of serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well.[16] Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.[13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[15]

Part 3: Cellular Target Engagement via Western Blot

Scientific Rationale: This crucial step validates that the observed cellular effects (Part 2) are a direct result of the compound's biochemical activity (Part 1). Western blotting allows for the specific detection of the phosphorylation status of the target kinase and its downstream signaling proteins.[17][18] A successful inhibitor should decrease the phosphorylation of its target kinase (e.g., p-EGFR) and downstream effectors (e.g., p-ERK) in a dose-dependent manner. It is essential to include phosphatase inhibitors during sample preparation to preserve the labile phosphorylation modifications.[19]

G Simplified EGFR signaling pathway for target validation. cluster_0 Cellular Signaling ligand EGF receptor EGFR ligand->receptor inhibitor Pyrido[2,3-d]pyrimidine Derivative inhibitor->receptor ras RAS/RAF receptor->ras mek MEK ras->mek erk ERK mek->erk nucleus Nucleus (Proliferation, Survival) erk->nucleus

Simplified EGFR pathway for Western blot target validation.
Protocol 3: Western Blot for Phosphorylated Proteins

This protocol provides a general framework for analyzing protein phosphorylation levels in treated cells.[17]

Materials:

  • Treated cell lysates (from Part 2 experiment or a separate one)

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails[19]

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in TBST. Note: Avoid using milk as it contains phosphoproteins that can cause high background.[18][19][20]

  • Primary antibodies (e.g., rabbit anti-phospho-EGFR, rabbit anti-total-EGFR, rabbit anti-phospho-ERK, rabbit anti-total-ERK, mouse anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Lysis: After treating cells with the compound for a specified time, wash the cells with ice-cold PBS. Add ice-cold RIPA buffer with inhibitors, scrape the cells, and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with 2x SDS-PAGE sample buffer. Denature the samples by heating at 95°C for 5 minutes.[17][19]

  • Gel Electrophoresis: Load the samples onto an SDS-polyacrylamide gel and run under standard conditions to separate proteins by size.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Dilute the primary antibodies in the blocking buffer. Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C with gentle agitation.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing (Optional): To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against the total protein (e.g., total-EGFR) and a loading control (e.g., β-actin).[18]

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison. The IC50 (for biochemical assays) and GI50/IC50 (for cellular assays) values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Table 1: Example Data Summary for Pyrido[2,3-d]pyrimidine Derivatives

Compound ID EGFR Kinase IC50 (nM) [Biochemical Assay] A431 Cell Viability IC50 (nM) [MTT Assay, 72h] p-EGFR Inhibition in A431 Cells [Western Blot, 100nM]
Derivative-001 15.2 ± 2.1 85.5 ± 9.3 +++
Derivative-002 350.6 ± 25.8 > 10,000 -
Derivative-003 8.9 ± 1.5 40.1 ± 5.6 +++
Positive Control 5.1 ± 0.9 25.7 ± 4.2 +++

(+++: >90% inhibition; -: <10% inhibition. Data are illustrative.)

Interpretation:

  • A potent compound will have a low IC50 value in the biochemical assay (e.g., Derivative-003).

  • A good correlation between biochemical potency and cellular activity (e.g., Derivative-003 has low IC50 in both assays) suggests good cell permeability and on-target activity.

  • A compound that is potent biochemically but weak in the cellular assay (a high "biochemical-to-cellular shift") may have poor cell permeability or be subject to efflux pumps.

  • Western blot results confirm that the compound inhibits the target's phosphorylation in a cellular environment, directly linking the biochemical activity to the cellular outcome.

References

  • Western blot for phosphorylated proteins. (n.d.). Abcam.
  • Methods EGFR Biochemical Assays. (n.d.). Vertex Pharmaceuticals.
  • Western Blotting of Phospho-Proteins Protocol. (n.d.). ResearchGate.
  • Tips for detecting phosphoproteins by western blot. (n.d.). Proteintech Group.
  • Application Notes and Protocols: Step-by-Step MTTC Assay Protocol for Adherent Cells. (n.d.). Benchchem.
  • Detection of Phosphorylated Proteins by Western Blotting. (n.d.). Bio-Rad Antibodies.
  • MTT assay protocol. (n.d.). Abcam.
  • Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Cell viability dyes and assays. (n.d.). Abcam.
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.
  • EGFR (L858R) Kinase Assay. (n.d.). Promega Corporation.
  • EGFR Kinase Assay. (n.d.). Promega Corporation.
  • Cell Viability Assays. (n.d.). Creative Bioarray.
  • What are the applications of cell viability assays?. (2023). AAT Bioquest.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central.
  • Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
  • In vitro JAK kinase activity and inhibition assays. (n.d.). PubMed - NIH.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology.
  • 6-Bromopyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione. (n.d.). Benchchem.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). PMC - NIH.
  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. (2003). PubMed.
  • The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. (2009). PubMed.
  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. (n.d.). PMC - NIH.

Sources

Synthesis and Evaluation of 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives as potent inhibitors of dihydrofolate reductase (DHFR). This class of compounds holds significant therapeutic potential, and this document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel antifolate agents.

Introduction: The Significance of DHFR Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and RNA.[1][2] Consequently, the inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for antimicrobial and anticancer therapies. The 2,4-diaminopyrido[2,3-d]pyrimidine scaffold has emerged as a promising pharmacophore for the development of potent and selective DHFR inhibitors.[2][3]

The rationale behind targeting DHFR lies in its universal importance for cell replication. By designing molecules that specifically inhibit microbial or cancer cell DHFR over the human enzyme, selective toxicity can be achieved. This guide will walk through a representative synthesis of a substituted 2,4-diaminopyrido[2,3-d]pyrimidine and the subsequent in vitro evaluation of its DHFR inhibitory activity.

Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives

The synthesis of the 2,4-diaminopyrido[2,3-d]pyrimidine core can be achieved through various synthetic routes.[4][5] A common and effective strategy involves the construction of the pyridine ring onto a pre-existing pyrimidine core. The following protocol details a representative synthesis of a 6-substituted 2,4-diaminopyrido[2,3-d]pyrimidine derivative.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step process, which is initiated from a substituted pyrimidine. A key step is the construction of the fused pyridine ring, followed by functionalization to introduce diversity at the 6-position.

Synthesis_Workflow Start Substituted 6-Aminouracil Step1 Vilsmeier-Haack Reaction Start->Step1 POCl3, DMF Intermediate1 5-Formyl-6-aminouracil derivative Step1->Intermediate1 Step2 Condensation with Arylacetonitrile Intermediate1->Step2 Base, e.g., NaH Intermediate2 Pyrido[2,3-d]pyrimidine-2,4-dione Step2->Intermediate2 Step3 Chlorination Intermediate2->Step3 POCl3 Intermediate3 2,4-Dichloro-pyrido[2,3-d]pyrimidine Step3->Intermediate3 Step4 Amination Intermediate3->Step4 NH3/MeOH End 2,4-Diaminopyrido[2,3-d]pyrimidine Derivative Step4->End

Caption: Synthetic workflow for 2,4-diaminopyrido[2,3-d]pyrimidine derivatives.

Detailed Synthetic Protocol: Synthesis of a 6-Aryl-2,4-diaminopyrido[2,3-d]pyrimidine

This protocol is adapted from established literature procedures and provides a step-by-step guide for the synthesis of a representative compound.[6]

Step 1: Synthesis of 6-amino-1,3-dimethyl-5-formyluracil

  • To a stirred solution of 6-amino-1,3-dimethyluracil (10.0 g, 64.4 mmol) in dimethylformamide (DMF, 100 mL), add phosphorus oxychloride (POCl₃, 12.0 mL, 129 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat at 80 °C for 4 hours.

  • Cool the mixture to room temperature and pour it into ice water (500 mL).

  • Adjust the pH to 7 with a saturated sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of 6-Aryl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

  • To a suspension of sodium hydride (60% in mineral oil, 2.8 g, 70 mmol) in dry DMF (100 mL), add a solution of the appropriate arylacetonitrile (e.g., phenylacetonitrile, 8.2 g, 70 mmol) in DMF (20 mL) dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add 6-amino-1,3-dimethyl-5-formyluracil (11.8 g, 64.4 mmol) in one portion.

  • Heat the reaction mixture at 120 °C for 6 hours.

  • Cool the mixture, pour it into ice water, and acidify with concentrated HCl.

  • Collect the precipitate by filtration, wash with water, and dry. Purify by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to obtain the product.

Step 3: Synthesis of 2,4-Dichloro-6-aryl-pyrido[2,3-d]pyrimidine

  • A mixture of the 6-aryl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (10.0 g, ~35 mmol) and phosphorus oxychloride (100 mL) is heated at reflux for 8 hours.

  • Excess POCl₃ is removed under reduced pressure.

  • The residue is carefully poured into ice water and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane (3 x 100 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 4: Synthesis of 6-Aryl-2,4-diaminopyrido[2,3-d]pyrimidine

  • The crude 2,4-dichloro-6-aryl-pyrido[2,3-d]pyrimidine from the previous step is dissolved in a saturated solution of ammonia in methanol (150 mL).

  • The mixture is heated in a sealed tube at 150 °C for 24 hours.

  • The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to afford the final 6-aryl-2,4-diaminopyrido[2,3-d]pyrimidine derivative.[7]

In Vitro Evaluation of DHFR Inhibition

The inhibitory potency of the synthesized 2,4-diaminopyrido[2,3-d]pyrimidine derivatives against DHFR is determined using a standard spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.[8]

DHFR Inhibition Assay Workflow

The workflow for the DHFR inhibition assay is a systematic process involving reagent preparation, reaction setup, and data analysis to determine the inhibitory concentration (IC₅₀) of the test compounds.

DHFR_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Add_Components Add Buffer, DHFR, and Inhibitor Prep_Buffer->Add_Components Prep_NADPH Prepare NADPH Solution Prep_NADPH->Add_Components Prep_DHFR Prepare DHFR Enzyme Solution Prep_DHFR->Add_Components Prep_DHF Prepare DHF Substrate Solution Prep_Inhibitor Prepare Inhibitor Stock & Dilutions Prep_Inhibitor->Add_Components Preincubation Pre-incubate at 25°C Add_Components->Preincubation Initiate_Reaction Add DHF to initiate reaction Preincubation->Initiate_Reaction Measure_Absorbance Kinetic read at 340 nm Initiate_Reaction->Measure_Absorbance Calc_Rate Calculate initial reaction rates Measure_Absorbance->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Rate->Plot_Data Calc_IC50 Determine IC50 value Plot_Data->Calc_IC50

Caption: Workflow for the in vitro DHFR inhibition assay.

Detailed Protocol for DHFR Inhibition Assay

Materials and Reagents:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT and 1 mM EDTA

  • Test compounds (dissolved in DMSO)

  • Methotrexate (positive control, dissolved in DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a 10x stock of Assay Buffer. Dilute to 1x with deionized water for use.

    • Prepare a 10 mM stock solution of NADPH in Assay Buffer.

    • Prepare a 10 mM stock solution of DHF in Assay Buffer.

    • Prepare 10 mM stock solutions of the test compounds and methotrexate in DMSO. Perform serial dilutions in Assay Buffer to obtain a range of concentrations.

    • Dilute the DHFR enzyme in Assay Buffer to the desired working concentration (e.g., 10 nM).

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of Assay Buffer, 10 µL of the test compound at various concentrations, and 20 µL of the DHFR enzyme solution.

    • Positive Control Wells: Add 50 µL of Assay Buffer, 10 µL of methotrexate at various concentrations, and 20 µL of the DHFR enzyme solution.

    • Negative Control (No Inhibitor) Wells: Add 50 µL of Assay Buffer, 10 µL of DMSO (vehicle), and 20 µL of the DHFR enzyme solution.

    • Blank Wells: Add 60 µL of Assay Buffer and 20 µL of the DHFR enzyme solution (no substrate or inhibitor).

  • Pre-incubation:

    • Mix the contents of the wells gently.

    • Incubate the plate at 25 °C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Add 10 µL of the NADPH solution to all wells.

    • Initiate the reaction by adding 10 µL of the DHF solution to all wells except the blank wells.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25 °C.

    • Measure the decrease in absorbance at 340 nm in kinetic mode, taking readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Structure-Activity Relationship (SAR)

The potency and selectivity of 2,4-diaminopyrido[2,3-d]pyrimidine derivatives as DHFR inhibitors are highly dependent on the nature and position of the substituents on the heterocyclic core. A systematic investigation of these structural modifications allows for the elucidation of the structure-activity relationship (SAR), which is crucial for the design of more effective inhibitors.

Quantitative structure-activity relationship (QSAR) studies have shown that the electronic properties, such as the energy of the lowest unoccupied molecular orbital (LUMO), play a significant role in the inhibitory activity of these compounds.[9]

Table 1: Representative SAR Data for 2,4-Diaminopyrido[2,3-d]pyrimidine Derivatives against DHFR

Compound IDR-group at 6-positionIC₅₀ (µM) vs. P. carinii DHFRIC₅₀ (µM) vs. T. gondii DHFRIC₅₀ (µM) vs. Rat Liver DHFRReference
1 3,4-Dichlorobenzyl0.0220.0450.031[10]
2 3,4,5-Trimethoxybenzyl0.0470.00470.026[10]
3 4-Methylbenzyl> 102.5> 10[11]
4 4-Methoxybenzyl1.20.351.5[11]
5 4-Chlorobenzyl0.80.150.9[11]

From the representative data, it can be observed that electron-withdrawing groups (e.g., dichloro) and electron-donating groups (e.g., trimethoxy) at the 6-benzyl position can lead to potent inhibition. The specific substitution pattern is critical for both potency and selectivity against different species of DHFR.

Troubleshooting

Synthesis:

  • Low yields: Ensure all reagents are dry, and reactions are performed under an inert atmosphere, especially when using moisture-sensitive reagents like sodium hydride.

  • Purification challenges: Optimize the solvent system for column chromatography. A step-gradient or isocratic elution might be necessary to separate closely related impurities.

DHFR Assay:

  • High background absorbance: Check the purity of DHF and NADPH. Old or degraded reagents can contribute to high background.

  • Noisy data: Ensure proper mixing in the wells and a stable temperature in the plate reader.[12]

  • Inconsistent results: Use a consistent source and lot of DHFR enzyme, as activity can vary between batches.[1]

Conclusion

The 2,4-diaminopyrido[2,3-d]pyrimidine scaffold represents a versatile and promising platform for the development of novel DHFR inhibitors. The synthetic and analytical protocols detailed in this guide provide a robust framework for the synthesis of new derivatives and the evaluation of their biological activity. A thorough understanding of the structure-activity relationships will continue to drive the design of more potent and selective DHFR inhibitors for various therapeutic applications.

References

  • Gangjee, A., et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]

  • Devi, S., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. ACS Medicinal Chemistry Letters, 6(8), 913-918. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • ResearchGate (2021). Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. ResearchGate. [Link]

  • Rosowsky, A., et al. (1995). 2,4-Diaminopyrido[3,2-d]pyrimidine inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. Journal of Medicinal Chemistry, 38(14), 2649-2656. [Link]

  • Li, M., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(11), 2977. [Link]

  • Hassan, A. E., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(11), 7263-7285. [Link]

  • ResearchGate (2000). Synthesis and DHFR inhibitory activity of a series of 6-substituted-2,4-diaminothieno[2,3-d]pyrimidines. ResearchGate. [Link]

  • Singh, U. P., & Kumar, A. (2005). QSAR analysis of 2,4-diaminopyrido[2,3-d]pyrimidines and 2,4-diaminopyrrolo[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. Indian Journal of Biochemistry & Biophysics, 42(5), 315-320. [Link]

  • ResearchGate (2023). Synthesis of starting materials 2 needed for the synthesis of pyrido[2,3-d]pyrimidine derivatives 3. ResearchGate. [Link]

  • Cody, V., et al. (2001). Dicyclic and Tricyclic Diaminopyrimidine Derivatives as Potent Inhibitors of Cryptosporidium parvum Dihydrofolate Reductase: Structure-Activity and Structure-Selectivity Correlations. Antimicrobial Agents and Chemotherapy, 45(5), 1530-1538. [Link]

  • Organic Chemistry Research (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. [Link]

  • Der Pharma Chemica (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica. [Link]

  • El-Naggar, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12(1), 19694. [Link]

  • El-Damasy, A. K., et al. (2023). Novel Glu-based pyrazolo[3,4-d]pyrimidine analogues: design, synthesis and biological evaluation as DHFR and TS dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200832. [Link]

  • Lawrence, D. S. (1996). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Analytical Biochemistry, 236(1), 1-11. [Link]

  • Biocompare (2022). Spectrophotometer Selection and Troubleshooting. Biocompare. [Link]

  • Hinotek (2023). Spectrophotometer Troubleshooting: 15 Common Problems & Solutions. Hinotek. [Link]

  • ResearchGate (2022). Structural requirements for DHFR inhibition activity. ResearchGate. [Link]

  • Ciaffaglione, V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1144. [Link]

Sources

Application Notes and Protocols: Leveraging 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, recognized for its role in a variety of biologically active compounds, particularly as kinase inhibitors.[1][2] Its bicyclic, nitrogen-rich structure serves as an excellent pharmacophore for engaging with the ATP-binding sites of numerous kinases, which are crucial regulators of cellular signaling pathways.[1][3] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer, making kinase inhibitors a cornerstone of modern therapeutics.[2]

Fragment-Based Drug Design (FBDD) offers a powerful and efficient methodology for identifying novel drug candidates.[4] Unlike traditional high-throughput screening (HTS) which tests large, drug-like molecules, FBDD starts with small, low-molecular-weight fragments (typically <300 Da).[4][5] These fragments, due to their simplicity, can explore chemical space more effectively and often exhibit higher ligand efficiency.[6] The initial "hits" from an FBDD campaign are typically weak binders (micromolar to millimolar affinity), which are then optimized into potent leads through structure-guided chemistry.[7][8]

This guide focuses on the strategic application of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine (Molecular Formula: C7H6BrN5) as a key starting fragment in FBDD campaigns targeting kinases and other relevant protein families.[9][10] The bromine atom at the 6-position provides a crucial chemical handle for synthetic elaboration, allowing for systematic exploration of the surrounding chemical space to enhance binding affinity and selectivity.[11] The 2,4-diamine substitutions provide key hydrogen bonding interactions that often anchor the fragment within the target's binding site.

PART 1: Fragment Library Integration and Primary Screening

The successful application of this compound begins with its inclusion in a well-curated fragment library. The "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) provides a useful guideline for fragment selection, and this pyridopyrimidine derivative fits these criteria well.[5]

Protocol 1: Biophysical Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions characteristic of fragment hits.[12][13] It measures changes in the refractive index at the surface of a sensor chip upon analyte binding to an immobilized ligand (the protein target).[14]

Objective: To identify initial hits from a fragment library, including this compound, that bind to the target protein.

Materials:

  • Biacore™ system (or equivalent SPR instrument)[15]

  • Sensor Chip CM5[15]

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified target protein (>95% purity)

  • Fragment library containing this compound, dissolved in 100% DMSO

  • Running buffer (e.g., HBS-EP+, PBS) with matched DMSO concentration to the samples

  • Regeneration solution (e.g., low pH glycine, high salt buffer)

Methodology:

  • Protein Immobilization:

    • Equilibrate the Sensor Chip CM5 with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Immobilize the target protein by injecting it at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5). The goal is to achieve a high immobilization level to maximize the signal for small fragment binding.[15]

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding and bulk refractive index changes.[13]

  • Primary Screen:

    • Prepare fragment plates by diluting the DMSO stocks into running buffer to the desired screening concentration (typically 100-500 µM). It is critical to ensure the final DMSO concentration is identical in all samples and the running buffer to avoid false positives.[16]

    • Inject the fragments over the target and reference flow cells. A typical injection time is 60-120 seconds, followed by a dissociation phase.

    • After each fragment injection, regenerate the sensor surface with a short pulse of the regeneration solution to remove the bound fragment.

    • Monitor the binding response (in Resonance Units, RU). A positive "hit" is a fragment that shows a significantly higher response on the target surface compared to the reference surface.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data.

    • Plot the equilibrium binding responses for each fragment.

    • Hits are typically identified as those fragments giving a response above a predetermined threshold.

Protocol 2: Hit Confirmation and Affinity Determination using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool in FBDD for its ability to reliably detect weak binding events and provide structural information.[17][18] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-LOGSY, are particularly well-suited for fragment screening.[19]

Objective: To confirm the binding of primary hits from SPR and determine their dissociation constants (Kd).

Materials:

  • NMR spectrometer (≥600 MHz) equipped with a cryoprobe

  • NMR tubes

  • Purified target protein (isotopically labeled, e.g., ¹⁵N, for protein-observed methods if desired)

  • Confirmed fragment hits (e.g., this compound)

  • NMR buffer (e.g., deuterated phosphate buffer)

Methodology (Ligand-Observed NMR - STD):

  • Sample Preparation:

    • Prepare two NMR samples for each fragment. Both contain the fragment at a known concentration (e.g., 200 µM) in the deuterated NMR buffer.

    • To one sample, add the target protein to a final concentration of 1-10 µM. The second sample (without protein) serves as a control.

  • NMR Data Acquisition:

    • Acquire a 1D ¹H NMR spectrum of the control sample to identify the fragment's proton resonances.

    • Acquire an STD NMR spectrum for the sample containing the protein and fragment. This experiment selectively saturates protein resonances. If the fragment binds, this saturation is transferred to the fragment's protons, resulting in a decrease in their signal intensity.

    • The STD spectrum is a difference spectrum, showing only the signals of the binding fragment.

  • Affinity Determination (Kd Titration):

    • Prepare a series of NMR samples with a fixed concentration of the fragment and varying concentrations of the target protein.

    • Acquire STD spectra for each sample.

    • The intensity of the STD signal is proportional to the amount of bound fragment. By plotting the STD amplification factor against the protein concentration and fitting the data to a binding isotherm, the dissociation constant (Kd) can be determined.[19]

PART 2: Structure-Based Hit-to-Lead Optimization

Once a fragment hit like this compound is validated, the next crucial step is to understand its binding mode to guide chemical optimization. X-ray crystallography is the gold standard for providing high-resolution structural information of protein-ligand complexes.[20][21]

Protocol 3: Co-crystallization and Structure Determination by X-ray Crystallography

Objective: To obtain a high-resolution crystal structure of the target protein in complex with this compound.

Materials:

  • Highly purified and concentrated target protein (5-20 mg/mL)

  • This compound

  • Crystallization screening kits

  • Hanging or sitting drop vapor diffusion plates[22][23]

  • Microscopes for crystal visualization

  • Cryoprotectant solutions

  • Synchrotron X-ray source

Methodology:

  • Co-crystallization Setup:

    • Incubate the target protein with a 5- to 10-fold molar excess of this compound for at least one hour on ice.

    • Set up crystallization trials using the vapor diffusion method.[22] A drop containing a mixture of the protein-fragment complex and a precipitant solution is equilibrated against a larger reservoir of the precipitant solution.[22]

    • Screen a wide range of conditions (pH, precipitant type and concentration, temperature).

  • Crystal Harvesting and Data Collection:

    • Once crystals appear, they are carefully harvested using a small loop.

    • The crystals are briefly soaked in a cryoprotectant solution (to prevent ice formation) and then flash-cooled in liquid nitrogen.

    • X-ray diffraction data are collected at a synchrotron beamline.[20]

  • Structure Solution and Refinement:

    • The diffraction data are processed to generate an electron density map.[21]

    • The protein structure is solved using molecular replacement (if a homologous structure is available).

    • The this compound fragment is then manually built into the corresponding electron density in the protein's binding site.

    • The final structure is refined to optimize the fit to the experimental data.

The Causality of Experimental Choices in Lead Optimization

The high-resolution crystal structure is the cornerstone of the hit-to-lead optimization phase.[7] It provides a detailed roadmap for medicinal chemists by revealing:

  • Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other forces that anchor the fragment to the target.

  • Binding Pocket Environment: The nature of the amino acid residues lining the pocket (hydrophobic, charged, polar).

  • Growth Vectors: Unoccupied regions of the binding pocket that can be exploited by adding chemical functionality to the fragment. The bromine atom on the this compound is a prime "growth vector," allowing for the use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new substituents and probe these empty pockets.[11][24]

This structure-guided approach allows for the iterative design and synthesis of more potent and selective analogs.[6][11] For example, if the structure reveals a nearby hydrophobic pocket, a chemist can synthesize derivatives where the bromine is replaced with a phenyl or other lipophilic group to improve binding affinity.

Visualization of Workflows and Pathways

Fragment-Based Drug Design Workflow

The overall workflow for utilizing this compound in an FBDD campaign is summarized below.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Structural Biology cluster_2 Hit-to-Lead Optimization FragLib Fragment Library (incl. 6-Bromo-pyridopyrimidine) SPR_Screen Primary Screen (SPR) FragLib->SPR_Screen Screening Hit_Confirm Hit Confirmation (NMR) SPR_Screen->Hit_Confirm Primary Hits XRay X-ray Crystallography Hit_Confirm->XRay Validated Hits Structure Protein-Fragment Co-crystal Structure XRay->Structure SBDD Structure-Based Design Structure->SBDD Synthesis Chemical Synthesis (e.g., Suzuki Coupling) SBDD->Synthesis SAR SAR Analysis (SPR, ITC, Assays) Synthesis->SAR SAR->SBDD Iterative Cycles Lead Lead Compound SAR->Lead Optimized Affinity & Selectivity

Caption: FBDD workflow from initial screening to lead optimization.

Exemplary Kinase Inhibition Pathway

The pyrido[2,3-d]pyrimidine scaffold is a known inhibitor of various kinases, such as Tyrosine Kinases (TKs), by competing with ATP for the binding site.[1]

Kinase_Inhibition cluster_pathway Kinase Signaling Pathway ATP ATP Kinase Kinase Active Site ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase Cell_Signal Cell Proliferation, Survival, etc. PhosphoSubstrate->Cell_Signal Downstream Signaling Fragment 6-Bromopyrido[2,3-d] -pyrimidine-2,4-diamine Fragment->Kinase Competitive Inhibition

Caption: Competitive inhibition of a kinase by a pyridopyrimidine fragment.

Quantitative Data Summary

The following table exemplifies the type of data generated during an FBDD campaign. The values are hypothetical and for illustrative purposes.

Compound IDFragment/DerivativeMW (Da)SPR Response (RU)Kd (µM) [NMR]IC50 (µM) [Enzyme Assay]Ligand Efficiency (LE)
F01 This compound240.0655250>5000.35
L01 (F01 + 4-methoxyphenyl)Derivative 1313.3315015250.38
L02 (F01 + 3-pyridyl)Derivative 2284.292102.55.10.45
Lead-01 (Optimized L02)Lead Compound358.412500.050.090.48

Ligand Efficiency (LE) is calculated as: (-1.37 * pKd) / Heavy_Atom_Count

Conclusion

This compound represents a high-value starting point for fragment-based drug discovery campaigns, particularly those targeting the kinome. Its favorable fragment-like properties, combined with a synthetically tractable handle for chemical elaboration, make it an ideal seed for generating potent and selective lead compounds. By integrating biophysical screening techniques like SPR and NMR with structure-based design powered by X-ray crystallography, researchers can efficiently navigate the path from a weakly binding fragment to a highly optimized clinical candidate. The protocols and workflows detailed in this guide provide a robust framework for harnessing the potential of this privileged scaffold in modern drug discovery.

References

  • Carr, R. A. et al. (2005). Fragment-based lead discovery: leads for inhibiting PDE4. J. Med. Chem., 48(10), 3472-3482.
  • Vulpetti, A. et al. (2009). 19F NMR in Fragment-Based Drug Discovery: A More General Use. J. Am. Chem. Soc., 131(36), 12949–12959.
  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. Available at: [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature reviews Drug discovery, 1(3), 211-219.
  • CORDIS. New fragment-based drug design technology by NMR spectroscopy. Available at: [Link]

  • El-Sayed, N. A. et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Frontiers in Chemistry, 11, 1133391.
  • A. A. A. et al. (2023). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
  • Crawford, J. J. et al. (2014). Discovery of selective 4-Amino-pyridopyrimidine inhibitors of MAP4K4 using fragment-based lead identification and optimization. Journal of medicinal chemistry, 57(8), 3484–3499.
  • Renaudet, O. et al. (2010). SPR-based fragment screening: advantages and applications. Chem. Soc. Rev., 39(11), 4216-4228.
  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Available at: [Link]

  • Wodicka, L. M. et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(15), 11099–11112.
  • Moasser, M. M. et al. (2003). A Novel Pyridopyrimidine Inhibitor of Abl Kinase Is a Picomolar Inhibitor of Bcr-abl-driven K562 Cells and Is Effective against STI571-resistant Bcr-abl Mutants. Clinical Cancer Research, 9(4), 1267–1273.
  • Elzahabi, H. S. A. et al. (2021). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1633–1647.
  • Vichem. (n.d.). Hit to lead optimization, patentable lead generation. Available at: [Link]

  • Neumann, L. et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv.
  • Neumann, L. et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 50–54.
  • Wilson, G. H. (2023). A beginner’s guide to surface plasmon resonance. The Biochemist, 45(1), 32-37.
  • Miller, J. R. et al. (2020). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS infectious diseases, 6(3), 475–486.
  • El-Gohary, N. S. & Shaaban, M. I. (2021).
  • Miller, J. R. et al. (2020). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase.
  • Rosowsky, A. et al. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & medicinal chemistry, 11(1), 59–67.
  • Klobucar, K. et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1435.
  • Snell, E. H. & Helliwell, J. R. (1999). X ray crystallography. BMJ, 319(7219), 1211.
  • Mortenson, D. E. et al. (2021). Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. Progress in biophysics and molecular biology, 163, 111–129.
  • Patsnap Synapse. (2025). What is Astex's strategy in using fragment-based drug discovery?.
  • De, P. & Veeramachaneni, G. K. (2021). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Future medicinal chemistry, 13(14), 1269–1285.
  • Torrie, L. S. et al. (2020). Identification of a 2,4-diaminopyrimidine scaffold targeting Trypanosoma brucei pteridine reductase 1 from the LIBRA compound library screening campaign. European journal of medicinal chemistry, 189, 112047.
  • Love, J. et al. (2010). A general protocol for the crystallization of membrane proteins for X-ray structural investigation. Journal of visualized experiments : JoVE, (43), 2114.
  • Singh, T. et al. (2023). Virtual screening, structure based pharmacophore mapping, and molecular simulation studies of pyrido[2,3-d]pyrimidines as selective thymidylate synthase inhibitors. Journal of biomolecular structure & dynamics, 41(23), 14197–14211.
  • Wang, Y. et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200251.
  • Proteopedia. (2022). X-ray crystallography.
  • Abdel-Aziz, A. A.-M. et al. (2015). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 7(10), 344-356.
  • JoVE. (2011).
  • JoVE. (2022, February 19). Protein Crystallization for X-ray Crystallography [Video]. YouTube.
  • Bakr, R. B. et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(15), 5707.
  • El-Damasy, A. K. et al. (2023). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2199738.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors. Its successful synthesis with high yield and purity is crucial for downstream applications. This guide will walk you through the common synthetic routes, potential challenges, and optimization strategies.

Synthetic Pathways Overview

There are several established routes for the synthesis of this compound. The most common approaches involve the construction of the pyridopyrimidine core followed by bromination, or the use of a pre-brominated starting material. Below is a diagram illustrating a common synthetic strategy.

Synthetic_Pathway A 2,6-Diaminopyridine D Pyrido[2,3-d]pyrimidine-2,4-diamine A->D Cyclization B Guanidine Nitrate B->D C Cyclization Reagent (e.g., ethoxymethylenemalononitrile) C->D F This compound D->F Bromination E Brominating Agent (e.g., NBS, Br2) E->F

Caption: A common synthetic route to this compound.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis of this compound.

Q1: What is the most common starting material for the synthesis of the pyrido[2,3-d]pyrimidine core?

A1: A widely used starting material is 2,6-diaminopyridine. This compound can be cyclized with various reagents, such as ethoxymethylenemalononitrile and guanidine nitrate, to form the pyrido[2,3-d]pyrimidine scaffold[1].

Q2: Which brominating agent is most suitable for this synthesis?

A2: N-Bromosuccinimide (NBS) is a commonly used brominating agent for electron-rich heterocyclic systems like pyrido[2,3-d]pyrimidine-2,4-diamine. It is generally milder and more selective than liquid bromine, which can lead to over-bromination and the formation of byproducts. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been used effectively for brominating pyrimidine rings[2].

Q3: What are the typical reaction conditions for the bromination step?

A3: The bromination is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile at room temperature or slightly elevated temperatures. The reaction progress should be carefully monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to avoid the formation of di-brominated or other side products.

Q4: How can I purify the final product?

A4: Purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents. Column chromatography on silica gel is a common method. A gradient elution system, for example, with dichloromethane and methanol, can be effective. Recrystallization from a suitable solvent system, such as ethanol/water or DMF/water, may also be employed to obtain a highly pure product.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues that may arise during the synthesis.

Symptom Possible Cause(s) Suggested Solution(s)
Low or no yield of the cyclized product (Pyrido[2,3-d]pyrimidine-2,4-diamine) Incomplete reaction due to inactive reagents or suboptimal reaction conditions.- Ensure the freshness and purity of starting materials, especially the cyclization reagent.- Optimize the reaction temperature and time. Some cyclizations may require prolonged heating.- Consider using a catalyst if the reaction is known to be slow.
Formation of multiple spots on TLC after bromination Over-bromination (di- or tri-brominated products) or side reactions.- Use a milder brominating agent like NBS instead of Br₂.- Carefully control the stoichiometry of the brominating agent (start with 1.0-1.1 equivalents).- Perform the reaction at a lower temperature to improve selectivity.- Add the brominating agent slowly to the reaction mixture.
Product is an insoluble solid that is difficult to purify The product may have precipitated out of the reaction mixture with impurities.- Try to dissolve the crude product in a strong polar solvent like DMF or DMSO and then precipitate it by adding a non-solvent like water or diethyl ether.- Use a specialized chromatography technique, such as reversed-phase chromatography, if silica gel is not effective.
NMR spectrum of the final product shows unexpected peaks Presence of isomeric byproducts or residual starting materials/reagents.- Compare the NMR spectrum with literature data for the desired product and potential byproducts.- Re-purify the product using a different solvent system for chromatography or recrystallization.- Consider the possibility of bromination at a different position on the ring and use 2D NMR techniques (COSY, HMBC) to confirm the structure.
Troubleshooting Workflow: Low Yield in Bromination

Troubleshooting_Bromination Start Low Yield in Bromination Step Check_Reagents Verify Purity and Stoichiometry of Brominating Agent Start->Check_Reagents Check_Conditions Review Reaction Temperature and Time Check_Reagents->Check_Conditions Analyze_Byproducts Analyze Crude Mixture by LC-MS/NMR Check_Conditions->Analyze_Byproducts Optimize_Temp Decrease Reaction Temperature Analyze_Byproducts->Optimize_Temp Over-bromination detected Optimize_Agent Use a Milder Brominating Agent (e.g., NBS) Analyze_Byproducts->Optimize_Agent Multiple byproducts Optimize_Addition Slow, Dropwise Addition of Brominating Agent Optimize_Temp->Optimize_Addition Optimize_Agent->Optimize_Addition Purification Optimize Purification Protocol Optimize_Addition->Purification Success Improved Yield Purification->Success

Caption: A workflow for troubleshooting low yields in the bromination step.

Detailed Experimental Protocols

Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine-2,4-diamine

This protocol is adapted from general procedures for the synthesis of related pyridopyrimidines.

Materials:

  • 2,6-Diaminopyridine

  • Ethoxymethylenemalononitrile

  • Guanidine Nitrate

  • Sodium Ethoxide

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2,6-diaminopyridine to the solution and stir until it is completely dissolved.

  • Slowly add ethoxymethylenemalononitrile to the reaction mixture at room temperature.

  • After the addition is complete, add guanidine nitrate to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid).

  • The precipitated product can be collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Bromination of Pyrido[2,3-d]pyrimidine-2,4-diamine

Materials:

  • Pyrido[2,3-d]pyrimidine-2,4-diamine

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve Pyrido[2,3-d]pyrimidine-2,4-diamine in DMF in a round-bottom flask protected from light.

  • Slowly add a solution of NBS (1.05 equivalents) in DMF to the reaction mixture at 0-5 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or HPLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water.

  • The precipitated crude product is collected by filtration, washed with water, and dried.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol.

References

  • Parsons, R. L., et al. (2020). Improvements in the synthesis of key intermediates of the AMG-510 KRAS G12C inhibitor. [Link][1]

  • Prasanna, V., et al. (2014). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health. [Link][2]

  • Zega, A., et al. (2012). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 27(5), 159. [Link][1]

Sources

Technical Support Center: Suzuki Reactions with Bromopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. As a Senior Application Scientist, I understand that while this reaction is a powerful tool for C-C bond formation, its application to heteroaromatic systems like pyridines can be fraught with challenges, leading to low yields and complex purification. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom introduce specific pathways for side product formation.[1][2]

This guide is structured as an interactive troubleshooting resource. Instead of a rigid protocol, we will explore common problems in a question-and-answer format, delve into the mechanistic origins of these issues, and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during the Suzuki coupling of bromopyridines.

Issue 1: My Boronic Acid is Disappearing!

Question: My reaction is sluggish, and I'm observing a significant amount of the arene byproduct that corresponds to my boronic acid coupling partner (Ar-H instead of Py-Ar). What is happening, and how can I prevent it?

Answer: You are observing protodeboronation , a well-known and often frustrating side reaction in Suzuki couplings.[3] This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying your nucleophile.

Causality & Mechanism: Protodeboronation is highly dependent on reaction conditions and the stability of the organoboron species.[3] Heteroaromatic boronic acids, in particular, can be susceptible to this pathway.[3][4] The reaction can be catalyzed by acid or base, and the high pH typical of many Suzuki protocols can accelerate this undesired reaction.[5] For certain basic heteroaromatic boronic acids, zwitterionic species can form under neutral pH, leading to rapid, unimolecular C-B bond fragmentation.[3]

Troubleshooting & Prevention Strategies:

  • Stabilize the Boron Reagent: The most effective strategy is to replace the boronic acid with a more stable derivative.

    • Boronate Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and can significantly suppress protodeboronation.[1][6]

    • Potassium Organotrifluoroborate Salts (ArBF₃K): These salts are highly stable, crystalline solids that are resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.[7]

    • MIDA Boronates: These are exceptionally stable to chromatography and storage but are readily cleaved under basic aqueous conditions to slowly release the boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[8]

  • Optimize Reaction Conditions:

    • Minimize Water: While some water is often necessary, especially for dissolving inorganic bases, excess water can facilitate protodeboronation. Use the minimum amount required or consider anhydrous conditions if feasible.

    • Control Temperature and Time: High temperatures and prolonged reaction times increase the likelihood of this side reaction.[9] Aim for the lowest temperature and shortest time that allows for complete conversion of the starting material.

Issue 2: My Bromopyridine is Being Reduced!

Question: My main byproduct is the parent pyridine (the debrominated starting material). What causes this dehalogenation, and how can I stop it?

Answer: This common side reaction is known as hydrodehalogenation or simply dehalogenation. It occurs when the palladium-pyridyl intermediate, formed after oxidative addition, reacts with a hydride source in the mixture instead of undergoing transmetalation with the organoboron reagent.[2][4]

Causality & Mechanism: The key to preventing dehalogenation is to ensure the rate of transmetalation is significantly faster than the rate of interception by a hydride. The electron-deficient nature of the pyridine ring can make the subsequent steps in the catalytic cycle sluggish, giving more opportunity for this side reaction to occur.[1]

Potential Hydride Sources:

  • Solvents (especially alcohols)

  • Bases (e.g., hydroxides, or impurities in other bases)

  • The boronic acid itself or impurities within it[2]

  • Water, in combination with other reagents

Troubleshooting & Prevention Strategies:

  • Ligand Selection is Critical: The choice of phosphine ligand has a profound impact.

    • Use Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or P(t-Bu)₃ accelerate both oxidative addition and the subsequent, often rate-limiting, reductive elimination step.[10][11][12] This faster turnover of the desired cycle outcompetes the dehalogenation pathway.

  • Base Optimization:

    • Avoid Strong Bases: Avoid strong hydroxide bases or alkoxides if dehalogenation is observed.

    • Favor Weaker Inorganic Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices as they are effective base promoters for the Suzuki reaction but are less likely to generate hydride species.[2]

  • Solvent Choice:

    • Aprotic Solvents: Systems like 1,4-dioxane/water or toluene/water are generally preferred and can suppress this side reaction.[2][13] Avoid alcoholic solvents if dehalogenation is a persistent issue.

Issue 3: I'm Forming Dimers of My Starting Materials!

Question: My crude reaction mixture contains significant amounts of biaryl (from boronic acid coupling with itself) and/or bipyridyl (from the bromopyridine). How can I suppress this homocoupling?

Answer: The formation of symmetrical dimers, known as homocoupling , is another common side reaction that consumes starting materials and complicates purification.[4]

Causality & Mechanism:

  • Boronic Acid Homocoupling: This is most often caused by the presence of oxygen.[1] Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two boronic acid molecules.[4]

  • Bromopyridine Homocoupling (Ullmann-type): This can occur at higher temperatures and is also promoted by certain palladium catalyst systems.[14][15]

Troubleshooting & Prevention Strategies:

  • Maintain a Rigorous Inert Atmosphere: This is the most crucial factor for preventing boronic acid homocoupling.

    • Thoroughly Degas Solvents: Before use, sparge solvents with an inert gas (argon or nitrogen) for at least 30 minutes.

    • Use Freeze-Pump-Thaw Cycles: For maximum oxygen removal, perform at least three freeze-pump-thaw cycles on your reaction solvent.[1]

    • Inert Gas Blanket: Assemble your reaction under an inert atmosphere and maintain a positive pressure of argon or nitrogen throughout the experiment.[2]

  • Catalyst and Pre-catalyst Choice:

    • Use a Pd(0) Source: Using a catalyst like Pd(PPh₃)₄, which is already in the active oxidation state, can be beneficial.

    • Efficient Pre-catalyst: If using a Pd(II) source (e.g., Pd(OAc)₂), ensure your conditions (ligand, base) promote rapid and efficient reduction to Pd(0) to minimize side reactions involving the Pd(II) species.[4]

  • Control Reaction Parameters: Avoid unnecessarily high temperatures, which can favor Ullmann-type homocoupling of the bromopyridine.

Data Summary & Key Parameters

The interplay between ligand, base, and solvent is critical. The following table summarizes general trends for mitigating common side reactions.

ParameterProtodeboronationDehalogenation (Protodebromination)HomocouplingRationale & Key References
Boron Reagent High with Boronic Acids. Low with Pinacol Esters, MIDA Esters, or ArBF₃K salts.Indirect effect; faster transmetalation from more active boron species can reduce dehalogenation.Indirect effect; stable reagents prevent decomposition that could affect the catalyst.Boronate esters and trifluoroborates are more stable towards hydrolysis and protic cleavage.[1][6][7][8]
Ligand Indirect effect.High with simple ligands (e.g., PPh₃). Low with bulky, electron-rich ligands (e.g., SPhos, XPhos, P(t-Bu)₃).Indirect effect; efficient ligands maintain an active Pd(0) cycle.Bulky, electron-rich ligands accelerate the desired catalytic cycle, outcompeting the dehalogenation pathway.[10][11][12]
Base Can be high with strong aqueous bases.Can be high with strong bases (e.g., NaOtBu, NaOH). Low with weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃).Indirect effect.Weaker inorganic bases are less likely to act as hydride sources.[2][16]
Solvent Can be high in highly aqueous/protic media.Can be high in certain protic solvents (e.g., alcohols). Low in aprotic systems (Dioxane, Toluene, THF), often with minimal water.Indirect effect.Aprotic solvents are not hydride sources and can favor the desired reaction pathway.[2][13]
Atmosphere Minimal direct effect.Minimal direct effect.High in the presence of Oxygen. Low under a rigorously inert (Ar, N₂) atmosphere.Oxygen promotes the formation of Pd(II), which catalyzes the homocoupling of boronic acids.[1][4]

Visualizing the Problem

Understanding where side reactions diverge from the productive catalytic cycle is key to troubleshooting.

Suzuki_Side_Reactions Pd0 Pd(0)L_n OxAdd Oxidative Addition (Py-Pd(II)-Br) Pd0->OxAdd + Py-Br Transmetal Transmetalation (Py-Pd(II)-Ar) OxAdd->Transmetal Dehalogenation Dehalogenation (Py-H) OxAdd->Dehalogenation + Hydride Source - HBr RedElim Reductive Elimination Transmetal->RedElim ArB Boronic Acid (Ar-BY2) RedElim->Pd0 - Product Protodeboronation Protodeboronation (Ar-H) Homocoupling Homocoupling (Ar-Ar) PyBr Bromopyridine (Py-Br) ArB->Protodeboronation + H+ ArB->Homocoupling + O2, Pd(II) Product Desired Product (Py-Ar) Base Base Base->Transmetal Activates Hydride Hydride Source Proton Proton Source Oxygen O2 Troubleshooting_Flowchart Start Low Yield or Complex Mixture? Analyze Analyze Crude by LCMS/NMR: Identify Major Byproducts Start->Analyze Is_Dehalogenation Dehalogenation? (Py-H observed) Analyze->Is_Dehalogenation Solve_Dehalogenation 1. Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos). 2. Use weaker inorganic base (K3PO4). 3. Use aprotic solvent (Dioxane). Is_Dehalogenation->Solve_Dehalogenation Yes Is_Protodeboronation Protodeboronation? (Ar-H observed) Is_Dehalogenation->Is_Protodeboronation No Solve_Protodeboronation 1. Use pinacol ester or ArBF3K salt. 2. Minimize water and reaction time. 3. Screen different bases. Is_Protodeboronation->Solve_Protodeboronation Yes Is_Homocoupling Homocoupling? (Ar-Ar or Py-Py observed) Is_Protodeboronation->Is_Homocoupling No Solve_Homocoupling 1. Rigorously degas all solvents (Freeze-Pump-Thaw). 2. Maintain inert (Ar/N2) atmosphere. 3. Check catalyst source/purity. Is_Homocoupling->Solve_Homocoupling Yes Other Other Issues/ Multiple Byproducts Is_Homocoupling->Other No Solve_Other Re-screen all parameters: Ligand, Base, Solvent, Temperature. Other->Solve_Other

Caption: A troubleshooting flowchart for Suzuki reaction optimization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid derivative, incorporating best practices to mitigate common side reactions.

1. Reagent Preparation:

  • Use a stable boron reagent if possible (e.g., arylboronic pinacol ester, 1.2 equivalents).

  • Select a weak inorganic base (e.g., K₃PO₄, 2.0-3.0 equivalents).

  • Choose a modern palladium pre-catalyst and ligand system known to minimize side reactions (e.g., SPhos Precatalyst, 1-2 mol%). [11] 2. Reaction Setup (Inert Atmosphere):

  • To an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv.), the boronate ester (1.2 equiv.), K₃PO₄ (3.0 equiv.), and the palladium catalyst (e.g., 2 mol% SPhos Precatalyst).

  • Seal the flask with a septum.

  • Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere. [2] 3. Solvent Addition:

  • Prepare a solvent mixture of 1,4-dioxane and water (e.g., 5:1 ratio). [13]* Crucially , degas the solvent mixture by sparging with argon for 30 minutes or by performing three freeze-pump-thaw cycles.

  • Add the degassed solvent to the Schlenk flask via syringe under a positive pressure of inert gas.

4. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Aim for the shortest reaction time required for full consumption of the limiting reagent to minimize byproduct formation.

5. Work-up and Purification:

  • Once complete, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

By systematically addressing the mechanistic origins of side product formation, researchers can transform a low-yielding, complex reaction into a clean, efficient, and reliable synthetic transformation.

References

  • Protodeboronation - Wikipedia. Wikipedia. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. MDPI. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Scribd. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

  • The effect of various bases on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Buchwald Lab, MIT. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health (NIH). [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. [Link]

  • The Suzuki Reaction. Myers Research Group, Harvard University. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ResearchGate. [Link]

  • Suzuki reaction - Wikipedia. Wikipedia. [Link]

Sources

Technical Support Center: Regioselective Functionalization of Pyridopyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of pyridopyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this important heterocyclic scaffold. Pyridopyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their inherent electronic properties present significant and often frustrating challenges in achieving selective C-H functionalization.[4][5]

This document moves beyond simple protocols to provide a deeper understanding of the system's reactivity, offering troubleshooting strategies and detailed experimental guides to address common issues encountered in the lab.

Understanding the Core Challenge: The Electronic Dilemma

Before troubleshooting, it's crucial to understand the inherent chemical nature of the pyridopyrimidine system. This scaffold is a fusion of two electron-deficient aromatic rings: a pyridine and a pyrimidine.

  • Electron-Deficient Nature : Both rings are π-deficient due to the presence of multiple electronegative nitrogen atoms. This makes them inherently unreactive towards classical electrophilic aromatic substitution (EAS), which is a standard method for functionalizing electron-rich arenes.[6][7] Reactions often require harsh conditions, leading to poor functional group tolerance and low regioselectivity.[5][8]

  • Catalyst Inhibition : The Lewis basic lone pairs on the ring nitrogen atoms are notorious for coordinating strongly to transition metal catalysts (e.g., Palladium, Rhodium, Nickel).[6][9] This coordination can form stable, off-cycle complexes, effectively "poisoning" the catalyst and leading to sluggish or completely stalled reactions.[9][10] This is a primary cause of failure in many cross-coupling and C-H activation attempts.

This combination of low reactivity and catalyst inhibition means that successful functionalization requires strategies that can either overcome the high activation barrier for C-H cleavage or temporarily modify the electronic nature of the ring system.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section is structured in a problem-and-solution format to directly address the most common experimental failures.

Problem 1: Reaction Failure - Low or No Product Conversion

FAQ: "My palladium-catalyzed C-H arylation/cross-coupling reaction is sluggish or fails completely. I only recover my starting material, sometimes with a bit of palladium black. What are the primary causes?"

This is the most frequent issue, typically stemming from catalyst deactivation or an inappropriate reaction setup.

Root Causes & Solutions:

  • Catalyst Poisoning by Ring Nitrogens : As discussed, the pyridine and pyrimidine nitrogens are excellent ligands for the metal center, preventing it from participating in the catalytic cycle.[9][10]

    • Solution 1: Use Bulky, Electron-Rich Ligands : Ligands are not just accessories; they are critical for stabilizing the active catalytic species and preventing substrate coordination. Bulky phosphine ligands (e.g., Buchwald-type ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) create a sterically hindered environment around the metal, making it more difficult for the pyridopyrimidine nitrogen to bind.[10]

    • Solution 2: Increase Catalyst Loading : While not ideal for atom economy, increasing the catalyst and/or ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.

    • Solution 3: Use Pre-catalysts : Modern palladium pre-catalysts (e.g., G3/G4 Buchwald precatalysts) are designed for rapid generation of the active Pd(0) species, which can help initiate the catalytic cycle before extensive catalyst poisoning occurs.[11]

  • Formation of Palladium Black (Catalyst Decomposition) : The appearance of black precipitate is a clear sign that the active Pd(0) catalyst has aggregated and crashed out of solution.[10]

    • Solution: Ensure Rigorously Anhydrous and Inert Conditions : Oxygen is a common culprit in oxidizing the active Pd(0) catalyst.[10] Ensure solvents are thoroughly degassed (e.g., by sparging with argon for 30-60 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen). Use oven-dried glassware.

  • Inappropriate Base or Solvent : The choice of base and solvent is critical and interdependent.

    • Solution: Screen Bases and Solvents : A weak base may not be sufficient for the deprotonation step in the catalytic cycle. Conversely, an overly strong base can lead to substrate degradation. For direct C-H arylations, pivalic acid (PivOH) is often used as an additive to facilitate a concerted metalation-deprotonation (CMD) pathway. Common bases to screen include K₂CO₃, Cs₂CO₃, and K₃PO₄. Solvents like toluene, dioxane, or DMF should also be screened.[10][11]

G start Reaction Failed (Low/No Conversion) check_pd_black Is Palladium Black Visible? start->check_pd_black inert_conditions Improve Inert Atmosphere & Anhydrous Conditions (Degas solvent, dry glassware) check_pd_black->inert_conditions Yes catalyst_poisoning Suspect Catalyst Poisoning (Substrate Coordination) check_pd_black->catalyst_poisoning No ligand_stabilization Use Bulky, Stabilizing Ligands (e.g., Buchwald-type, NHCs) inert_conditions->ligand_stabilization re_run re_run ligand_stabilization->re_run Re-run Experiment screen_ligands Screen Ligands (Increase bulk/electron density) catalyst_poisoning->screen_ligands screen_conditions Screen Base/Solvent/Additive (e.g., K₂CO₃ vs Cs₂CO₃; Toluene vs Dioxane; Add PivOH) screen_ligands->screen_conditions increase_loading Increase Catalyst/Ligand Loading (e.g., to 5 mol%) screen_conditions->increase_loading increase_loading->re_run

Caption: A decision workflow for troubleshooting failed cross-coupling reactions.

Problem 2: Poor Regioselectivity

FAQ: "My reaction works, but I'm getting a mixture of isomers. How can I direct the functionalization to a specific C-H bond on the pyridopyrimidine core?"

Controlling regioselectivity is the central challenge. The outcome is a delicate balance of inherent electronics, sterics, and the reaction mechanism.

Strategies for Controlling Regioselectivity:

  • Leverage Inherent Reactivity (Minisci-type Reactions) : Radical functionalization (Minisci reaction) on protonated pyridine rings typically favors the C2 and C4 positions.[12][13] This can be a reliable way to introduce alkyl groups at these positions, provided the electronic bias of the fused pyrimidine ring doesn't override this preference.

    • Troubleshooting : If you get a C2/C4 mixture, you can use a removable blocking group on the pyridine nitrogen to sterically hinder the C2 position, thereby favoring C4 functionalization.[12][14]

  • Directed ortho-Metalation (DoM) : If your pyridopyrimidine already possesses a directing group (e.g., amide, sulfoxide), you can use strong bases like LDA or n-BuLi to deprotonate the ortho C-H bond. Quenching with an electrophile installs the new group with high regioselectivity. This is a powerful but substrate-dependent strategy.

  • Pre-functionalization via Selective Halogenation : This is one of the most robust and common strategies. Instead of direct C-H activation, you first selectively install a halogen (Br or I) and then use a standard cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) to introduce the desired group. The challenge then becomes the regioselective halogenation.

    • Challenge : Electrophilic halogenation of the electron-poor core is difficult.

    • Solution : Novel methods have been developed for pyridines that can be adapted. For example, strategies involving temporary dearomatization via Zincke imine intermediates can achieve highly regioselective 3-halogenation.[15][16] For 4-halogenation, phosphonium salt intermediates can be used.[17][18] Careful screening of halogenating agents (NBS, Br₂, I₂) and conditions is required.

  • C-H Activation with Catalyst Control : In transition-metal-catalyzed C-H activations, the regioselectivity can sometimes be tuned by the catalyst system.

    • Example : Some Rh(I) catalysts have shown a preference for direct arylation at the most sterically accessible C-H bond ortho to a ring nitrogen.[19] Conversely, other systems might be governed by the acidity of the C-H bond.

    • Troubleshooting : A systematic screen of different transition metals (Pd, Rh, Ru, Ir) and their associated ligands is the only way to empirically determine the outcome for your specific substrate.

G start Desired Functionalization Site? pos_ortho_N Ortho to Ring N (Pyridine C2/C6) start->pos_ortho_N pos_meta_N Meta to Ring N (Pyridine C3/C5) start->pos_meta_N pos_para_N Para to Ring N (Pyridine C4) start->pos_para_N pos_pyrimidine Pyrimidine Ring Position start->pos_pyrimidine strat_minisci Strategy: Minisci Reaction (Radical Alkylation/Arylation) pos_ortho_N->strat_minisci strat_dom Strategy: Directed ortho-Metalation (Requires existing Directing Group) pos_ortho_N->strat_dom strat_zincke Strategy: Dearomatization/Rearomatization (e.g., via Zincke Intermediates for Halogenation) pos_meta_N->strat_zincke strat_blocking Strategy: Minisci with N-Blocking Group (Steric hindrance at C2 directs to C4) pos_para_N->strat_blocking strat_phosphonium Strategy: Phosphonium Salt Activation (Enables nucleophilic displacement, e.g., halogenation) pos_para_N->strat_phosphonium strat_halogenation Strategy: Selective Halogenation followed by Cross-Coupling pos_pyrimidine->strat_halogenation

Caption: A guide for selecting a synthetic strategy based on the desired position of functionalization.

Problem 3: Dominant Side Reactions

FAQ: "In my Suzuki coupling of a bromo-pyridopyrimidine, I see a large amount of the de-brominated starting material. How can I suppress this side reaction?"

Hydrodehalogenation (in this case, debromination) is a common and frustrating side reaction in cross-coupling chemistry.[20] It arises from a competing catalytic cycle involving a palladium-hydride (Pd-H) species.

Minimizing Hydrodehalogenation and Other Side Reactions:

Side ReactionPrimary Cause(s)Troubleshooting & Optimization Solutions
Hydrodehalogenation 1. Generation of Pd-H species from base, solvent (H₂O), or coupling partner.[20] 2. High reaction temperatures.Base Choice : Switch to a non-hydroxide, non-alkoxide base. Anhydrous K₃PO₄ or CsF are often better choices. • Solvent : Use rigorously anhydrous, aprotic solvents (e.g., Toluene, Dioxane). • Ligand : Use ligands that promote rapid reductive elimination, outcompeting the Pd-H pathway. Bulky, electron-rich phosphines are often effective. • Temperature : Run the reaction at the lowest possible temperature that still affords a reasonable rate (e.g., start at 80 °C instead of 110 °C).
Homocoupling 1. (Aryl Halide): Occurs at high temperatures or with unstable catalysts. 2. (Organometallic): Often promoted by oxygen or inefficient transmetalation.Improve Inert Atmosphere : Rigorously exclude oxygen to prevent oxidative homocoupling of the organometallic partner. • Optimize Stoichiometry : Use a slight excess (1.1-1.2 equiv.) of the organometallic partner. • Ligand Choice : Some ligands are more prone to promoting homocoupling than others; screening is necessary.[21]

Key Experimental Protocols

The following protocols are provided as validated starting points for common regioselective transformations.

Protocol 1: Pd-Catalyzed Direct C-H Arylation of a Pyrido[2,3-d]pyrimidine Derivative

This protocol targets the C-H bond ortho to the pyridine nitrogen, a common site for direct functionalization.[22][23]

Objective : To selectively arylate the C7 position of a model 5-substituted pyrido[2,3-d]pyrimidine.

Materials :

  • Pyrido[2,3-d]pyrimidine substrate (1.0 equiv)

  • Aryl Bromide (1.5 equiv)

  • Pd(OAc)₂ (5 mol%)

  • XPhos (10 mol%)

  • K₂CO₃ (2.0 equiv, finely ground and dried)

  • Pivalic Acid (PivOH) (30 mol%)

  • Anhydrous, degassed 1,4-Dioxane

Procedure :

  • Reaction Setup : To an oven-dried Schlenk tube, add the pyrido[2,3-d]pyrimidine substrate, aryl bromide, Pd(OAc)₂, XPhos, and K₂CO₃.

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition : Add the anhydrous, degassed dioxane and the pivalic acid via syringe.

  • Reaction : Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS by taking small aliquots under a positive pressure of argon.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification : Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Causality : The combination of a bulky, electron-rich ligand (XPhos) and a carbonate base is crucial. Pivalic acid acts as a proton shuttle in a CMD mechanism, which often has a lower activation energy than other C-H activation pathways for such electron-deficient systems.

Protocol 2: Regioselective Bromination of the Pyrimidine Ring

This protocol focuses on installing a bromine handle on the pyrimidine moiety, which can then be used in subsequent cross-coupling reactions.

Objective : To selectively brominate the C2 position of a model pyrido[3,2-d]pyrimidine-4-one.

Materials :

  • Pyrido[3,2-d]pyrimidine-4-one substrate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • Acetonitrile (anhydrous)

Procedure :

  • Reaction Setup : In a round-bottom flask equipped with a stir bar, dissolve the pyrido[3,2-d]pyrimidine-4-one substrate in anhydrous acetonitrile.

  • Reagent Addition : Add NBS in one portion at room temperature.

  • Reaction : Stir the mixture at room temperature for 4-8 hours. The reaction is often complete when a precipitate (succinimide) forms.

  • Monitoring : Monitor the disappearance of the starting material by TLC or LC-MS.

  • Workup : If a precipitate has formed, cool the reaction mixture in an ice bath and collect the solid product by vacuum filtration. Wash the solid with cold acetonitrile and dry under vacuum.

  • Purification : If the product is soluble, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

Causality : In many pyridopyrimidinone systems, the pyrimidine ring can be activated towards electrophilic substitution. The C2 position is often electronically favored for halogenation with mild electrophilic bromine sources like NBS. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction.

References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Egyptian Journal of Chemistry. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. ChemRxiv. [Link]

  • Selective halogenation of pyridines and diazines via unconventional intermediates. University of California, Irvine. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal. [Link]

  • Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts. RSC Advances. [Link]

  • Challenges in the functionalization of pyridines. ResearchGate. [Link]

  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

  • A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. [Link]

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

  • THE REVIEW OF RECENT ADVANCE: "CHEMICAL BEHAVIOUR OF PYRIDOPYRIMIDINE DERIVATIVES AS ANTICANCER AGENT". ResearchGate. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Catalytic pathway for the production of pyrido‐pyrimidine derivatives. ResearchGate. [Link]

  • Palladium-catalyzed intramolecular arylation of pyrimidines: a novel and expedient avenue to benzannulated pyridopyrimidines. Sci-Hub. [Link]

  • Pd-catalyzed Site-selective Direct Arene C−H Arylation of Pyrrolo[2,3-d]pyrimidine Derivatives with Aryl Iodides. ResearchGate. [Link]

  • N-Directed Pd-Catalyzed Photoredox-Mediated C–H Arylation for Accessing Phenyl-Extended Analogues of Biginelli/Suzuki-Derived Ethyl 4-Methyl-2,6-diphenylpyrimidine-5-carboxylates. Molecules. [Link]

  • Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society. [Link]

  • Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Journal of the American Chemical Society. [Link]

  • The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]

Sources

Technical Support Center: Optimizing Palladium Catalysts for Buchwald-Hartwig Amination of Pyridyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Buchwald-Hartwig amination of pyridyl halides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet challenging C-N bond-forming reaction. The unique electronic and coordinating properties of the pyridine ring demand specific considerations that differ from standard aryl halide couplings.

This document provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to diagnose issues and rationally design optimal conditions for your specific substrates.

The Challenge of Pyridyl Halides

The Buchwald-Hartwig amination is a cornerstone of modern synthesis, enabling the formation of C(sp²)-N bonds with remarkable efficiency.[1][2][3] However, when the aryl halide is a pyridine derivative, several challenges arise:

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially hindering the catalytic cycle.[4] This is especially problematic with 2-halopyridines.

  • Substrate Reactivity: The reactivity of halopyridines is position-dependent. The electron-deficient nature of the ring can make oxidative addition more difficult compared to electron-rich carbocyclic arenes.[5]

  • Side Reactions: Pyridyl substrates can be prone to side reactions like hydrodehalogenation (replacement of the halide with a hydrogen).[6][7]

This guide will address these challenges head-on, providing you with the tools to overcome them.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address the most common issues encountered in the lab.

Scenario 1: Low or No Conversion

Q: My reaction shows no product formation, and I'm recovering my starting materials. What are the first things I should check?

A: This is a common and frustrating issue, often pointing to an inactive catalytic system or suboptimal reaction conditions. Here is a logical workflow to diagnose the problem:

Troubleshooting_Low_Conversion cluster_catalyst Catalyst Checks cluster_conditions Condition Checks Start Low / No Conversion Check_Catalyst 1. Verify Catalyst Activity Start->Check_Catalyst Start Here Check_Conditions 2. Assess Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK? Precatalyst Use a Pre-catalyst? (e.g., G3/G4 XPhos) InSitu In situ generation? (Pd(OAc)₂ / Pd₂(dba)₃) Degassing Degassed Solvents? (O₂ poisons Pd(0)) Check_Reagents 3. Evaluate Reagent Quality Check_Conditions->Check_Reagents Conditions OK? Temperature Increase Temperature? (80-110 °C is typical) Base Base Strong Enough? (NaOtBu, LHMDS) Solvent Solvent Choice? (Toluene, Dioxane) Optimize 4. Re-optimize System Check_Reagents->Optimize Reagents OK? Success Reaction Successful Optimize->Success Optimization Works Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle & Side Reaction Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [L-Pd(II)(Ar)(Amine)]+X- OxAdd->AmineCoord Amine Coordination Amido L-Pd(II)(Ar)(Amido) AmineCoord->Amido Deprotonation (-Base-H+X-) Amido->Pd0 Reductive Elimination BetaHydride β-Hydride Elimination Amido->BetaHydride Undesired Pathway Hydrodehalogenation Ar-H (Side Product) BetaHydride->Hydrodehalogenation

Caption: The desired reductive elimination vs. the undesired β-hydride elimination pathway.

  • Accelerate Reductive Elimination: The best strategy is to use a ligand that promotes the rate of the desired C-N reductive elimination, allowing it to outcompete β-hydride elimination.

    • Use Bulkier Ligands: Ligands like RuPhos or BrettPhos are specifically designed with steric bulk to accelerate this final, product-forming step. [6]* Modify Reaction Conditions:

    • Lower the Temperature: If the desired reaction proceeds at a reasonable rate, lowering the temperature slightly can sometimes disfavor the side reaction.

    • Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2 equivalents) can sometimes help, but a large excess should be avoided.

Q: I'm observing the formation of a diarylamine product, but I want selective monoarylation. What should I do?

A: This is a common issue when using primary amines. The initially formed secondary amine product can compete with the starting primary amine for the catalyst, leading to a double arylation.

  • Ligand Choice: The BrettPhos ligand was specifically developed to promote the selective monoarylation of primary amines with aryl chlorides. [1]Its structure provides steric hindrance that disfavors the coupling of the bulkier secondary amine product.

  • Control Stoichiometry: Use the primary amine as the limiting reagent or in a 1:1 stoichiometry with the pyridyl halide. Avoid a large excess of the halide.

Practical Protocols

Protocol 1: General Screening for Pyridyl Bromide Amination

This protocol is a good starting point for a new pyridyl bromide and amine coupling pair.

  • Reagent Setup:

    • To a flame-dried Schlenk tube, add the pyridyl bromide (1.0 mmol), the amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the chosen ligand (e.g., RuPhos, 0.02 mmol, 2 mol%).

    • Add a magnetic stir bar.

  • Catalyst Addition:

    • In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol% Pd) or a pre-catalyst (e.g., RuPhos Pd G3, 0.01 mmol, 1 mol%). Add this solid to the Schlenk tube.

    • Note: If using a pre-catalyst, the free ligand from the previous step is often omitted. Consult the pre-catalyst's technical data sheet.

  • Reaction Execution:

    • Evacuate and backfill the Schlenk tube with argon three times.

    • Add degassed toluene (5 mL) via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for a Challenging Pyridyl Chloride

This protocol uses a modern pre-catalyst system designed for high reactivity.

  • Reagent Setup:

    • To a glovebox vial, add the pyridyl chloride (1.0 mmol), the primary amine (1.1 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

    • Add the pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%).

    • Add a magnetic stir bar.

  • Reaction Execution:

    • Seal the vial and remove it from the glovebox.

    • Add degassed tert-amyl alcohol (4 mL) via syringe.

    • Place the vial in a preheated aluminum heating block at 110 °C.

  • Monitoring and Workup:

    • Follow the monitoring and workup procedure described in Protocol 1.

References

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au - ACS Publications. [Link]

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH. [Link]

  • Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. Chemical Communications (RSC Publishing). [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

Sources

overcoming solubility issues of pyrido[2,3-d]pyrimidine derivatives in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Aqueous Solubility Challenges for Researchers

Welcome to the technical support center for pyrido[2,3-d]pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this important scaffold, particularly in roles as kinase inhibitors, and are encountering challenges with aqueous solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to help you troubleshoot and optimize your experiments effectively.

The pyrido[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent inhibitors targeting various protein kinases.[1][2] However, the planar, aromatic nature of this scaffold frequently leads to high crystal lattice energy and low aqueous solubility, posing significant hurdles for in vitro screening, in vivo studies, and formulation development.[3][4] This guide provides a structured approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

This section addresses the common questions researchers face when working with these compounds, from initial dissolution for biological assays to long-term strategies for drug development.

Category 1: Understanding the Solubility Problem
Q1: Why are my pyrido[2,3-d]pyrimidine derivatives so difficult to dissolve in aqueous buffers?

Answer: The poor aqueous solubility of this class of compounds typically stems from two key physicochemical properties:

  • High Crystallinity: The planar and rigid structure of the pyrido[2,3-d]pyrimidine core allows the molecules to pack tightly into a stable crystal lattice. A large amount of energy is required to break these intermolecular interactions, resulting in a low tendency to dissolve. This is a common challenge for aromatic heterocyclic compounds.[4]

  • Hydrophobicity (High LogP): The scaffold is predominantly non-polar. In drug discovery programs, modifications to enhance potency often involve adding lipophilic groups that increase interactions with the target protein but also increase the compound's overall hydrophobicity. This makes it energetically unfavorable for the molecule to interact with water.[5][6]

These two factors combined mean that the compound "prefers" to stay in its solid, crystalline state rather than dissolve in an aqueous medium.

Category 2: Strategies for In Vitro & Preclinical Assays
Q2: I can't get my compound into solution for my in vitro kinase assay. What is the first thing I should try?

Answer: The most direct and common starting point is the use of an organic co-solvent .[7] The standard workflow is:

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[8]

  • Serially dilute this stock solution into your aqueous assay buffer (e.g., PBS, Tris, HEPES) to achieve the final desired concentrations.

Causality: DMSO is a powerful, water-miscible organic solvent that can effectively dissolve most pyrido[2,3-d]pyrimidine derivatives.[9] When a small volume of the DMSO stock is added to the aqueous buffer, the DMSO helps keep the compound molecules dispersed and prevents them from immediately crashing out of solution.

Critical Consideration: It is crucial to keep the final concentration of DMSO in your assay low, typically below 0.5% (v/v) , and certainly no higher than 1%.[10] Higher concentrations of DMSO can directly inhibit enzyme activity, cause protein denaturation, or induce cytotoxic effects in cell-based assays, leading to unreliable data.[8][9] Always run a "vehicle control" (buffer with the same final DMSO concentration but no compound) to ensure the solvent itself is not affecting the results.

Q3: My compound precipitates out of solution even with DMSO. What are my other options?

Answer: If DMSO alone is insufficient, you have several other formulation strategies to explore. The choice depends on the specific requirements of your assay.

StrategyMechanism of ActionCommon AgentsTypical Conc.ProsCons & Cautions
pH Adjustment For ionizable compounds, altering the pH to form a charged species (a salt) dramatically increases aqueous solubility.[11][12]HCl, NaOH, Citrate, or Phosphate buffersAdjust to pH 2 units away from pKaHighly effective for ionizable compounds; inexpensive.[6]Limited by the pH tolerance of your assay/cells; risk of precipitation if pH shifts back.
Cyclodextrin Complexation Cyclodextrins are cone-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They encapsulate the non-polar drug molecule, presenting a soluble complex to the aqueous medium.[13][][15]Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)1-10% (w/v)Very effective at increasing apparent solubility; generally low toxicity.[16][17]Can interfere with some assays; may alter drug-protein binding kinetics; increases solution viscosity.
Surfactants Above their critical micelle concentration (CMC), surfactant molecules form micelles that encapsulate the hydrophobic drug, similar to cyclodextrins.[6][11]Tween® 80, Poloxamer 188, Solutol® HS 150.1-2% (w/v)Can solubilize highly hydrophobic compounds.High potential for assay interference (cell lysis, protein denaturation); use with extreme caution.[18]
Amorphous Solid Dispersions The drug is molecularly dispersed in an amorphous state within a hydrophilic polymer matrix. The amorphous form has a higher energy state and is more soluble than the stable crystalline form.[19][20]PVP, PVP-VA, Soluplus®N/A (Solid formulation)Significantly enhances solubility and dissolution rate.Primarily a drug development technique; requires specialized equipment to prepare; not a simple "add-to-buffer" method.

Expert Recommendation: For most in vitro applications where DMSO fails, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the next best option to try due to its efficacy and relatively benign nature in biological systems.[17][21]

Category 3: Strategies for Lead Optimization & Drug Development
Q4: My lead compound has great potency but terrible solubility, which is hindering in vivo testing. How can we improve its intrinsic properties?

Answer: This is a classic medicinal chemistry challenge. Improving intrinsic solubility requires modifying the molecule's core structure.[5] Key strategies include:

  • Disrupting Crystal Packing: The most effective way to lower the crystal lattice energy is to disrupt molecular planarity and symmetry.[4] Introducing a single out-of-plane substituent (e.g., a sp³-hybridized carbon) can prevent the molecules from packing efficiently, which lowers the melting point and often dramatically improves solubility.

  • Introducing Polar Functional Groups: Adding polar groups (e.g., hydroxyl, amino, morpholino) can increase hydrogen bonding interactions with water, improving solubility.[4] However, this must be done carefully to avoid disrupting the key pharmacophore interactions with the target protein.

  • Salt Formation: If your molecule has a suitably basic or acidic handle (e.g., a basic nitrogen on a side chain), forming a salt (e.g., hydrochloride, mesylate) is one of the most robust and widely used methods to increase solubility and dissolution rate for a final drug product.[6][11]

Q5: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

Answer: This is a critical distinction. Measuring the right parameter at the right time can save significant resources.

  • Kinetic Solubility: This measures the apparent solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous buffer.[13][22] The resulting precipitate is often amorphous and more soluble than the crystalline form. This measurement is fast, uses very little compound, and is suitable for high-throughput screening in early discovery.[23] It answers the question: "Can I get this compound into solution for my assay?"

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of the solid (crystalline) compound to a buffer and shaking it until the concentration in the solution stops increasing (reaches equilibrium), which can take 24-48 hours.[24] This measurement is crucial for lead optimization and pre-formulation development as it reflects the most stable, least soluble form of the compound. It answers the question: "What is the maximum stable concentration of this compound in solution over time?"

FeatureKinetic SolubilityThermodynamic Solubility
Starting Material DMSO Stock SolutionSolid Compound (Powder)
Incubation Time Short (e.g., 1-2 hours)Long (e.g., 24-48 hours)
Throughput HighLow to Medium
Compound Used Low (µg)High (mg)
Relevance Early Discovery, HTS, Assay FeasibilityLead Optimization, Formulation, Developability Assessment
Typical Result Often higher (supersaturated or amorphous solubility)Lower (true equilibrium solubility of the most stable form)[24]

Troubleshooting Guide & Workflows

Visual Workflow: A Decision Tree for Solubility Issues

This diagram outlines a logical path for troubleshooting solubility problems, from initial stock preparation to advanced formulation.

Solubility_Workflow cluster_start Initial Preparation cluster_assay In Vitro Assay Development cluster_troubleshoot Troubleshooting Formulation start Start: New Pyrido[2,3-d]pyrimidine Compound prep_stock Prepare 20 mM Stock in 100% DMSO start->prep_stock dilute Dilute to final conc. in Assay Buffer prep_stock->dilute precipitate Does it precipitate? dilute->precipitate assay_ok Proceed with Assay (Keep DMSO < 0.5%) precipitate->assay_ok No try_cyclo Try HP-β-Cyclodextrin (1-5% w/v) precipitate->try_cyclo Yes cyclo_ok Does it dissolve? try_cyclo->cyclo_ok cyclo_ok->assay_ok Yes ph_adjust Is compound ionizable? Adjust pH cyclo_ok->ph_adjust No ph_ok Does it dissolve? ph_adjust->ph_ok ph_ok->assay_ok Yes med_chem Consult Medicinal Chemistry: - Disrupt planarity - Add polar groups - Create salt form ph_ok->med_chem No

Caption: A decision-making workflow for addressing solubility issues.

Visual Mechanism: Cyclodextrin Encapsulation

This diagram illustrates how a cyclodextrin molecule enhances the solubility of a hydrophobic pyrido[2,3-d]pyrimidine derivative.

Sources

Technical Support Center: Troubleshooting Failed Suzuki Coupling Reactions with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with their coupling reactions, particularly when employing electron-rich boronic acids. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to logically diagnose and resolve issues in your experiments. This resource is structured as a series of frequently asked questions (FAQs) that directly address common failure modes, followed by detailed troubleshooting protocols and mechanistic insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with an electron-rich boronic acid is giving me low to no yield of the desired product. What are the primary factors I should investigate?

When a Suzuki coupling fails, a systematic approach to troubleshooting is crucial. Here are the first-level checks you should perform:

  • Catalyst and Ligand Integrity: The heart of the Suzuki reaction is the palladium catalyst. Ensure that your palladium source, whether it's a Pd(0) or Pd(II) precatalyst, is active. Pd(II) precatalysts require in situ reduction to the active Pd(0) species. If you suspect catalyst degradation, consider using a fresh batch or a more robust, air-stable precatalyst. The choice of ligand is also critical. For electron-rich systems, bulky, electron-donating phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps.[1][2]

  • Oxygen Contamination: The Suzuki coupling is sensitive to oxygen, which can lead to the oxidative homocoupling of your boronic acid and decomposition of the palladium catalyst.[3] It is imperative to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.

  • Purity and Stability of Reagents: Verify the purity of both your aryl halide and, most importantly, your electron-rich boronic acid. Boronic acids can degrade over time, and electron-rich variants are particularly susceptible to protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4]

  • Base and Solvent Selection: The choice of base and solvent is highly interdependent and critical for success. The base's role is to activate the boronic acid for transmetalation. However, a base that is too strong, especially in the presence of water, can accelerate protodeboronation.[5] The solvent system must be appropriate for the solubility of all reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.[6]

Q2: I'm observing a significant amount of a byproduct that corresponds to the protonated form of my starting boronic acid. What is causing this, and how can I mitigate it?

This is a classic case of protodeboronation , a major side reaction, especially with electron-rich and heteroaromatic boronic acids.[4] It involves the cleavage of the C-B bond and its replacement with a C-H bond.

Here’s how to address it:

  • Switch to a Milder Base: Strong bases like sodium hydroxide (NaOH) in aqueous media can promote protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF).

  • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, moving to anhydrous conditions can significantly reduce protodeboronation. This involves using dry solvents and a base like potassium phosphate (K₃PO₄).

  • Use a More Stable Boronic Acid Derivative: If protodeboronation remains a persistent issue, consider converting your boronic acid to a more stable derivative, such as a pinacol boronate ester or a potassium trifluoroborate salt.[7][8] These are generally more resistant to protodeboronation under basic conditions.

Q3: My main byproduct is the dimer of my electron-rich boronic acid. What leads to this homocoupling, and what are the solutions?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is known as homocoupling . This undesired side reaction is often promoted by the presence of oxygen and can be catalyzed by Pd(II) species.[8]

To minimize homocoupling:

  • Rigorous Degassing: As mentioned before, ensure your reaction mixture is thoroughly deoxygenated. Techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas are highly effective.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, which can promote homocoupling during the initial reduction phase.[8]

  • Ligand Choice: Bulky phosphine ligands can disfavor the formation of the palladium species responsible for homocoupling.[9]

Q4: I am using an aryl chloride as my electrophile with an electron-rich boronic acid, and the reaction is not proceeding. What changes should I consider?

Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Suzuki couplings due to the stronger C-Cl bond, which makes the oxidative addition step more challenging.[2][8]

To drive the reaction forward:

  • Employ Electron-Rich, Bulky Ligands: The use of highly electron-donating and sterically hindered phosphine ligands is often mandatory for activating aryl chlorides. Ligands from the Buchwald and Fu groups, such as SPhos, XPhos, and RuPhos, are excellent choices.[1][10]

  • Higher Temperatures: Reactions involving aryl chlorides typically require higher temperatures to facilitate oxidative addition.

  • Stronger Base: A stronger base, such as potassium phosphate (K₃PO₄) or potassium tert-butoxide (KOt-Bu), may be necessary.

  • Consider a Different Catalyst System: In some challenging cases, nickel catalysts have shown promise for the coupling of unreactive aryl chlorides.[2]

Mechanistic Insights & Visual Guides

To better understand the troubleshooting strategies, it's helpful to visualize the catalytic cycle and the competing side reactions.

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X_L2 Ar-Pd(II)(L)2-X Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'_L2 Ar-Pd(II)(L)2-Ar' Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar' Troubleshooting_Tree Start Low/No Yield with Electron-Rich Boronic Acid Check_Reagents Check Reagent Purity & Catalyst Activity Start->Check_Reagents Side_Products Analyze Side Products Check_Reagents->Side_Products Protodeboronation Protodeboronation (Ar-H) Side_Products->Protodeboronation Observed Homocoupling Homocoupling (Ar'-Ar') Side_Products->Homocoupling Observed No_Reaction Starting Materials Unchanged Side_Products->No_Reaction Observed Action_Proto Use Milder Base Anhydrous Conditions Protect Boronic Acid Protodeboronation->Action_Proto Action_Homo Rigorous Degassing Use Pd(0) Source Bulky Ligand Homocoupling->Action_Homo Action_NoReact Increase Temperature Stronger Base More Active Ligand No_Reaction->Action_NoReact

Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with an Electron-Rich Boronic Acid

This protocol provides a starting point for optimization.

Materials:

  • Aryl halide (1.0 equiv)

  • Electron-rich boronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Degassed solvent (e.g., Toluene, Dioxane, or a mixture with water)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, the electron-rich boronic acid, and the base.

  • Add the palladium precatalyst to the flask.

  • Add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. [11]

Protocol 2: Protection of a Boronic Acid as a Pinacol Ester

This can be a crucial step to prevent protodeboronation.

Materials:

  • Electron-rich boronic acid (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Solvent (e.g., Toluene or THF)

Procedure:

  • Dissolve the boronic acid and pinacol in the solvent in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Heat the mixture to reflux and azeotropically remove water.

  • Monitor the reaction by TLC or GC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.

Data Summary for Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low or no yieldInactive catalyst, oxygen contamination, impure reagents, suboptimal base/solventUse fresh catalyst, rigorously degas solvent, purify reagents, screen bases and solvents
ProtodeboronationStrong base, presence of waterUse a milder base (K₂CO₃, KF), employ anhydrous conditions, use a boronic ester
HomocouplingOxygen contamination, use of Pd(II) precatalystThoroughly degas the reaction mixture, use a Pd(0) source, use bulky ligands
Unreacted aryl chlorideLow reactivity of C-Cl bondUse electron-rich, bulky ligands (e.g., SPhos, XPhos), increase reaction temperature, use a stronger base

References

  • Protodeboronation. Wikipedia. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. [Link]

  • How to approach choosing reaction conditions for Suzuki? Reddit. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PMC - NIH. [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Coupling boronic esters with electron‐rich aromatic compounds. ResearchGate. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. PMC - NIH. [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. [Link]

  • An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

  • Iridium-Catalyzed Stereocontrolled C(sp3)–C(sp3) Cross-Coupling of Boronic Esters and Allylic Carbonates Enabled by Boron-to-Zinc Transmetalation. Journal of the American Chemical Society. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

Sources

Technical Support Center: Minimizing Hydrodehalogenation in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to a persistent challenge in modern organic synthesis: the suppression of hydrodehalogenation in palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting strategies in a direct question-and-answer format.

Introduction: Understanding the Unwanted Side Reaction

Hydrodehalogenation is a common parasitic reaction in palladium-catalyzed cross-couplings where the aryl or vinyl halide starting material is converted into a hydrocarbon, effectively replacing the halogen with a hydrogen atom.[1][2] This not only consumes the starting material and catalyst but also complicates the purification of the desired product. The general mechanism often involves the formation of a palladium-hydride species which then reductively eliminates with the organic halide ligand.[3]

Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why does it occur?

A1: Hydrodehalogenation is an undesired side reaction in which the halogen atom (X) of an organohalide (R-X) is replaced by a hydrogen atom (R-H).[1][2] This occurs concurrently with the desired cross-coupling pathway and can significantly lower the yield of your target molecule.

The reaction is typically initiated by the formation of a palladium-hydride (Pd-H) species. This can arise from several sources within the reaction mixture, including:

  • Solvents: Alcohols (like methanol or ethanol) and even solvents like DMF can act as hydride sources.[1][2][4]

  • Bases: Amine bases or strong alkoxide bases can contribute to the formation of Pd-H species.[1][3]

  • Water: The presence of water can also serve as a proton source, contributing to hydrodehalogenation pathways.[5]

Once formed, the Pd-H intermediate can undergo reductive elimination with the aryl group on the palladium center, releasing the hydrodehalogenated byproduct and regenerating the Pd(0) catalyst, which can then re-enter the undesired catalytic cycle.

Q2: Which types of cross-coupling reactions are most susceptible to hydrodehalogenation?

A2: While hydrodehalogenation can occur in most palladium-catalyzed cross-coupling reactions, some are more prone to it than others:

  • Buchwald-Hartwig Amination: This reaction can be particularly susceptible, especially with electron-rich aryl halides or when using sterically hindered or less nucleophilic amines.[2][6]

  • Sonogashira Coupling: The copper-free variant, especially when conducted in alcohol solvents, is known to have hydrodehalogenation as a major side reaction.[1]

  • Heck Reaction: Often run at higher temperatures, the Heck reaction can be prone to hydrodehalogenation.[2]

  • Suzuki-Miyaura Coupling: This reaction can also suffer from hydrodehalogenation, particularly with challenging substrates.[7]

Q3: How does the choice of halide (I, Br, Cl) in my starting material affect the likelihood of hydrodehalogenation?

A3: The nature of the halide has a significant impact. Generally, the propensity for hydrodehalogenation follows the order of C-X bond strength and oxidative addition reactivity: I > Br > Cl .[8] Aryl iodides are more reactive towards oxidative addition, but they are also more susceptible to hydrodehalogenation. Aryl chlorides are less reactive but often less prone to this side reaction.[3][8]

Troubleshooting Guide: Reaction Parameter Optimization

This section provides specific troubleshooting advice for common issues encountered during experiments.

Issue 1: Significant formation of hydrodehalogenated byproduct in a Suzuki-Miyaura Coupling.

Q: I am observing a large amount of the hydrodehalogenated arene in my Suzuki-Miyaura reaction. How can I minimize this?

A: This is a frequent problem, especially with electron-rich or sterically demanding aryl halides. Here’s a systematic approach to troubleshoot this issue:

  • Ligand Selection is Critical: The ligand plays a crucial role in dictating the relative rates of reductive elimination (desired) versus pathways leading to hydrodehalogenation.

    • Expert Insight: Bulky, electron-rich phosphine ligands are often the solution.[3][7] These ligands promote the desired reductive elimination of the cross-coupled product, effectively outcompeting the hydrodehalogenation pathway.

    • Actionable Protocol: Screen a panel of Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[7][9]

  • Re-evaluate Your Base: The choice of base can be a source of hydrides or may influence the reaction kinetics in favor of the side reaction.

    • Expert Insight: Strong alkoxide bases should be used with caution.[7] Weaker inorganic bases are often a better choice.

    • Actionable Protocol: Switch to a weaker inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7]

  • Solvent Matters: Your solvent can be a direct source of hydrides.

    • Expert Insight: Alcohols are known hydride donors.[3] While often used in Suzuki couplings, they can be problematic.

    • Actionable Protocol: If using an alcohol-containing solvent system, try switching to an aprotic solvent like toluene or dioxane.[2]

ParameterRecommendationRationale
Ligand Screen bulky, electron-rich phosphines (e.g., XPhos, SPhos) or NHCs.Promotes faster reductive elimination of the desired product.[3][7]
Base Use weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).Reduces the formation of palladium-hydride species.[7]
Solvent Switch from alcohols to aprotic solvents (toluene, dioxane).Eliminates a potential hydride source.[2]
Issue 2: Hydrodehalogenation is competing with my Buchwald-Hartwig Amination.

Q: My Buchwald-Hartwig amination is giving me a mixture of the desired arylamine and the hydrodehalogenated starting material. What should I try?

A: This is a common challenge in C-N bond formation. The strategies often revolve around accelerating the desired C-N reductive elimination.

  • Ligand Architecture is Key: For Buchwald-Hartwig aminations, specific classes of ligands have been developed to overcome this very problem.

    • Expert Insight: Bulky, electron-rich biaryl phosphine ligands are essential for promoting the amination pathway over hydrodehalogenation.[2]

    • Actionable Protocol: Employ ligands such as Xantphos, DavePhos, or XPhos.[2] Bidentate phosphine ligands like BINAP and DPPF can also be effective.[6]

  • Base Selection and Strength: A strong, non-nucleophilic base is typically required.

    • Expert Insight: Sodium tert-butoxide (NaOtBu) is a common and effective choice.[2] However, if issues persist, other bases can be screened.

    • Actionable Protocol: Start with NaOtBu. If hydrodehalogenation is still a major issue, consider screening other bases like LHMDS or K₃PO₄.[2]

  • Temperature Control: Running the reaction at an optimal temperature is crucial.

    • Expert Insight: Excessively high temperatures can promote side reactions.[10]

    • Actionable Protocol: Attempt the reaction at a lower temperature. It's a balance between achieving a reasonable reaction rate and minimizing side product formation.

Experimental Workflow for Ligand Screening

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis prep_reactants Prepare stock solutions of aryl halide, amine, and base prep_ligands Prepare individual reaction vials with different ligands (e.g., XPhos, SPhos, DavePhos) add_reagents Add stock solutions to each ligand-containing vial under inert atmosphere prep_ligands->add_reagents run_reaction Run all reactions in parallel at a set temperature (e.g., 80 °C) add_reagents->run_reaction monitor_progress Monitor reaction progress by TLC or LC-MS at regular intervals run_reaction->monitor_progress analyze_results Quantify the ratio of desired product to hydrodehalogenated byproduct monitor_progress->analyze_results optimize Select the optimal ligand and proceed with further optimization if needed analyze_results->optimize

Caption: A typical workflow for screening ligands to minimize hydrodehalogenation.

Issue 3: My Heck and Sonogashira couplings are plagued by hydrodehalogenation.

Q: I'm struggling with hydrodehalogenation in my Heck/Sonogashira reactions. What are the key parameters to adjust?

A: For these reactions, temperature, solvent, and additives are often the most impactful variables to tune.

For Heck Reactions:

  • Lower the Temperature: Heck reactions are often conducted at elevated temperatures, which can accelerate hydrodehalogenation.[2] Try running the reaction at the lowest temperature that still affords a reasonable conversion.

  • Solvent Choice: If you are using a solvent that can act as a hydride source (e.g., DMF), consider switching to a less reducible solvent like toluene or dioxane.[2]

  • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and suppress side reactions.[2]

For Sonogashira Reactions:

  • Solvent is a Major Factor: Hydrodehalogenation is a known major side reaction in copper-free Sonogashira couplings, particularly in methanol.[1]

  • Base Selection: The reaction is often accelerated by stronger bases, but this can also increase hydrodehalogenation.[1] Triethylamine is a weaker base that may slow down the side reaction.[1]

  • Catalyst System: The choice of palladium source and ligand can influence the outcome. For instance, Pd(PPh₃)₄ has been shown to be effective in certain contexts.[11]

Catalytic Cycles: Desired vs. Undesired Pathways

G cluster_main Desired Cross-Coupling Cycle cluster_side Hydrodehalogenation Side-Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal Ar-Pd(II)-Nu OxAdd->Transmetal Transmetalation (Nu-M) PdH H-Pd(II)-Ar OxAdd->PdH Hydride Source Product Ar-Nu Transmetal->Product Reductive Elimination Product->Pd0 Catalyst Regeneration SideProduct Ar-H PdH->SideProduct Reductive Elimination SideProduct->Pd0 Catalyst Regeneration

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling reactions.

References
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]

  • van der Boom, M. E., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(22), 6133-6144. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Hartwig, J. F., et al. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 138(42), 14066-14074. [Link]

  • Xu, P., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. The Journal of Organic Chemistry, 88(21), 15286-15293. [Link]

  • Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10506-10509. [Link]

  • Kempe, R., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology, 10(21), 7234-7239. [Link]

  • Xu, P., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry, 1(1), 13-20. [Link]

  • Reddit. (2023). BH amination side products and purification. r/chemistry. [Link]

Sources

Technical Support Center: Purification of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine and its derivatives. This class of N-heterocyclic compounds is of significant interest in medicinal chemistry and drug development, often serving as a core scaffold in the design of kinase inhibitors and other therapeutic agents.[1][2]

However, their unique structural features—a basic pyridopyrimidine core, two hydrogen-bonding amine groups, and an electron-withdrawing bromine atom—present specific challenges during purification. Issues such as poor solubility, strong interaction with silica gel, and difficulty in separating closely related impurities are common hurdles.

This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to help you navigate these challenges effectively, ensuring the high purity required for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale purification? A1: Always begin with a small-scale analytical assessment. Run a Thin Layer Chromatography (TLC) and/or Liquid Chromatography-Mass Spectrometry (LC-MS) on your crude material. This will reveal the number of components, the polarity of your target compound relative to impurities, and its stability to the stationary phase (e.g., silica or C18).[3] This initial analysis is crucial for selecting the most appropriate purification strategy.

Q2: My compound appears to be streaking or tailing badly on a silica TLC plate. What does this mean? A2: This is a classic sign of strong interaction between your basic compound and the acidic silica gel. The nitrogen atoms in the pyridopyrimidine ring and the exocyclic amines can be protonated by the acidic silanol groups on the silica surface, causing poor chromatographic behavior.[4] To confirm this, you can perform a 2D TLC by running the plate in one direction, drying it, and then running it again in the same solvent system at a 90-degree angle. If the spot deviates from the diagonal, it suggests instability or irreversible binding to the silica.[5]

Q3: How does the bromine atom affect the choice of purification strategy? A3: The bromine atom increases the molecular weight and generally decreases solubility in highly polar solvents.[6] It also makes the compound more UV-active, which is beneficial for visualization on TLC plates and detection during column chromatography. Be aware that impurities may include unreacted starting materials or poly-brominated byproducts, which can have very similar polarities to your desired compound.[6]

Q4: Is recrystallization a good option for this class of compounds? A4: Yes, recrystallization can be an excellent and scalable method, especially if your crude product is already >90% pure. The key is finding a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[6] Given the polar amine groups, solvents like ethanol, methanol, acetonitrile, or mixtures such as ethanol/water or DMF/water are often good starting points.

Q5: My compound is a solid, but it won't crystallize and instead oils out. What should I do? A5: Oiling out typically occurs when the solution is supersaturated or cooled too quickly, or when impurities are present that inhibit crystal lattice formation.[7] Try adding more hot solvent to the oil to achieve full dissolution, then allow it to cool much more slowly. If that fails, scratch the inside of the flask with a glass rod to create nucleation sites or add a seed crystal of the pure compound if available.[7]

Purification Strategy Workflow

The following diagram outlines a logical workflow for selecting an appropriate purification strategy for your this compound derivative.

G cluster_start Start: Crude Product Analysis cluster_main Decision & Purification Pathways cluster_methods Methods cluster_end Finish Start Analyze crude material (TLC, LC-MS) Purity Assess Purity & Impurity Profile Start->Purity HighPurity High Purity (>90%) Solid Material Purity->HighPurity High LowPurity Low Purity (<90%) or Complex Mixture Purity->LowPurity Low / Complex Recrystallize Recrystallization HighPurity->Recrystallize PolarityDiff Impurities have different polarity? LowPurity->PolarityDiff SimilarPolarity Impurities have similar polarity? PolarityDiff->SimilarPolarity No Flash Flash Column Chromatography (Normal or Reversed-Phase) PolarityDiff->Flash Yes PrepHPLC Preparative HPLC (Reversed-Phase) SimilarPolarity->PrepHPLC Trace Amounts Extraction Acid/Base Extraction SimilarPolarity->Extraction Acidic/Basic Impurities End Pure Product (Verify by NMR, LC-MS) Recrystallize->End Flash->End PrepHPLC->End Extraction->Flash Further cleanup may be needed

Sources

stability of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine. This guide is designed for researchers, scientists, and drug development professionals to provide insights and practical advice on the stability of this compound under various experimental conditions. Given that specific degradation kinetics for this molecule are not extensively published, this document synthesizes information from general principles of pharmaceutical stability testing, the known chemistry of its constituent functional groups, and regulatory guidelines for forced degradation studies.[1][2][3] Our goal is to equip you with the foundational knowledge to anticipate challenges, troubleshoot experiments, and design robust stability-indicating methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a heterocyclic organic compound featuring a fused pyridopyrimidine ring system. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets, including kinases and dihydrofolate reductase.[4][5][6] Understanding its chemical stability is crucial as degradation can lead to a loss of potency, the formation of impurities with altered toxicological profiles, and unreliable experimental data, ultimately impacting drug safety and efficacy.[2][7]

Q2: What are the potential degradation pathways for this molecule under acidic or basic conditions?

While specific studies on this compound are limited, we can hypothesize potential degradation pathways based on its structure:

  • Acidic Conditions: The pyridine and pyrimidine rings contain basic nitrogen atoms that will be protonated in acidic media. While this may increase solubility, it can also render the molecule more susceptible to nucleophilic attack by water (hydrolysis). The exocyclic amino groups could potentially be hydrolyzed to hydroxyl groups, although this typically requires harsh conditions. The C-Br bond is generally stable but could be labile under extreme conditions in the presence of certain reagents.

  • Basic Conditions: The amino groups are unlikely to be reactive under basic conditions. The primary concern would be potential nucleophilic substitution of the bromo group if strong nucleophiles are present, or potential ring-opening of the pyrimidine ring under extreme pH and temperature, a known degradation pathway for some pyrimidine-based compounds.[8]

Q3: What are the standard conditions for conducting forced degradation studies?

Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability studies to identify likely degradation products and establish the intrinsic stability of the molecule.[3] These studies are essential for developing stability-indicating analytical methods.[1][7] The International Council for Harmonisation (ICH) guidelines suggest the following stress conditions[2]:

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl or H₂SO₄; Room temperature to elevated temperatures (e.g., 60-80°C)To assess susceptibility to degradation in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH; Room temperature to elevated temperatures (e.g., 60-80°C)To assess susceptibility to degradation in basic environments.
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂); Room temperatureTo evaluate sensitivity to oxidative stress.
Thermal Degradation Dry heat (e.g., 105°C) or elevated temperature in solutionTo determine the impact of heat on the compound's stability.
Photostability Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meterTo assess degradation upon exposure to light.

It is important to note that the goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). Conditions should be adjusted accordingly.

Q4: How should I monitor the stability of this compound?

A stability-indicating analytical method is required, which is an analytical procedure used to quantify the decrease in the amount of the API in a sample due to degradation.[3] The most common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection.[7] An ideal HPLC method should be able to separate the parent compound from all potential degradation products and impurities. For structural elucidation of any significant degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Troubleshooting Guide

Issue: I am observing a rapid loss of my compound in an acidic solution (e.g., pH < 4). What could be happening?
  • Potential Cause: The pyridopyrimidine core is basic and will be protonated at low pH. This can increase its susceptibility to hydrolysis. The amino groups might also be susceptible to hydrolysis under harsh acidic conditions (e.g., high temperature and very low pH), potentially being converted to hydroxyl groups, forming 6-Bromopyrido[2,3-d]pyrimidine-2,4-diol.

  • Troubleshooting Steps:

    • pH Adjustment: Determine the pKa of your compound. If possible, adjust the pH of your solution to be at least 1-2 units away from the pKa to maintain a single ionic form and potentially improve stability.

    • Buffer Selection: Use a suitable buffer system to maintain a constant pH.

    • Temperature Control: Perform experiments at controlled, lower temperatures to reduce the rate of degradation.

    • Time Limitation: Prepare acidic solutions fresh and use them as quickly as possible.

    • Analytical Verification: Use a stability-indicating HPLC method to confirm if the loss of the main peak corresponds to the appearance of new peaks (degradants).

Issue: My compound appears to be unstable in a basic solution (e.g., pH > 9). What are the likely causes?
  • Potential Cause: While less common for the amino groups, the pyrimidine ring itself can be susceptible to cleavage under strong basic conditions, especially at elevated temperatures. Another possibility, though less likely without other nucleophiles, is the hydrolysis of the C-Br bond.

  • Troubleshooting Steps:

    • Use Milder Bases: If your experimental protocol allows, use weaker bases or limit the pH to a moderately basic range (e.g., pH 8-9).

    • Solvent Choice: If the reaction chemistry permits, consider using aprotic solvents to prevent hydrolysis.

    • Inert Atmosphere: If you suspect oxidative degradation, which can sometimes be promoted at high pH, perform your experiments under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor for Degradants: Use HPLC or LC-MS to track the formation of any new species over time.

Issue: I am seeing multiple new peaks in my HPLC chromatogram after storing the compound in solution. How do I proceed?
  • Potential Cause: The appearance of multiple peaks indicates that your compound is degrading into several different products. This is common in forced degradation studies where multiple reaction pathways can occur simultaneously.

  • Troubleshooting Steps:

    • Peak Purity Analysis: If you have a PDA detector, check the peak purity of your main compound and the new impurity peaks. This will confirm if they are single components.

    • Mass Spectrometry: Use LC-MS to obtain the mass of each new peak. This is the most critical step in identifying potential degradation products. By comparing the mass of the degradants to the parent compound, you can hypothesize the chemical modifications that have occurred (e.g., loss of bromine, addition of oxygen).

    • Systematic Study: To understand the source of each impurity, conduct a systematic forced degradation study where you expose the compound to acid, base, peroxide, heat, and light in separate experiments.[2][3] This will help you correlate specific stress conditions with the formation of specific degradants.

    • Isolation and NMR: For critical degradation products, it may be necessary to isolate them using preparative HPLC and perform structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocols & Workflows

Protocol 1: General Forced Degradation Study

This protocol provides a starting point for investigating the stability of this compound.

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. For the acid-stressed sample, add 1 mL of 1 M NaOH. For the base-stressed sample, add 1 mL of 1 M HCl.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze by a stability-indicating HPLC-UV/PDA method. A non-stressed solution of the compound should be used as a control.

Workflow Visualization

The following diagrams illustrate a hypothetical degradation pathway and a general workflow for stability assessment.

cluster_acid Hypothetical Acidic Degradation parent This compound degradant1 Hydrolysis Product (e.g., 6-Bromo-4-amino-2-hydroxypyrido[2,3-d]pyrimidine) parent->degradant1 H₃O⁺, Δ

Caption: Hypothetical acidic hydrolysis of an amino group.

start Start: Compound in Solution stress Apply Stress Conditions (Acid, Base, Heat, etc.) start->stress hplc Analyze via Stability-Indicating HPLC-PDA stress->hplc decision Significant Degradation? hplc->decision lcms Identify Degradants using LC-MS decision->lcms Yes report Report Findings decision->report No lcms->report

Caption: General workflow for chemical stability assessment.

References

  • Gautam, A., & Kshirsagar, A. (2021). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation and Stability Indicating Studies of Drugs—A Review.
  • PubChem. (n.d.). 6-Bromopyridine-2,3-diamine. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Sarfraz, M., et al. (2022).
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Darwish, H. W., et al. (2014). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Chen, Y.-L., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(19), 6598.
  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4146–4156.
  • Kandeel, M., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 20(8), 13686–13702.
  • Lin, T. S., et al. (1982). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 25(10), 1242-1246.
  • Ukawa, K., et al. (2001). Syntheses and evaluation of pyrido[2,3-d]pyrimidine-2,4-diones as PDE 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(5), 611-614.
  • El-Malah, A. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(12), 2901.
  • Wikipedia. (n.d.). 2,4-Diaminopyrimidine. Retrieved from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 6(2), 155–157.
  • Al-Suwaidan, I. A., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(13), 5183.
  • PubChem. (n.d.). 2,4-Diamino-6-chloropyrimidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems. Retrieved from [Link]

  • Google Patents. (n.d.). EP0028316A1 - Process for the preparation of 2,4-diaminopyrimidine.
  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed.
  • Pradeau, D., Guyon, F., & Do, B. (2006). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 488-494.

Sources

Technical Support Center: Catalyst Selection for C-N Coupling with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for C-N cross-coupling reactions involving sterically hindered amines. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with these demanding transformations. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the principles governing these reactions, enabling you to troubleshoot effectively and optimize your synthetic strategies.

The arylation of sterically hindered amines is a persistent challenge in synthetic chemistry.[1] The inherent steric bulk around the nitrogen atom can impede the crucial steps of the catalytic cycle, leading to low yields, slow reactions, and the formation of undesired byproducts.[2] This guide offers a systematic approach to catalyst selection and reaction optimization, grounded in mechanistic principles and field-proven solutions.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments. Each problem is followed by an analysis of probable causes and actionable solutions.

Issue 1: Low to No Product Yield

Question: I am attempting a Buchwald-Hartwig amination with a bulky secondary amine and an aryl chloride, but I'm observing very little or no desired product. What are the likely causes and how can I fix this?

Answer:

Low to no yield in the C-N coupling of sterically hindered substrates is a common but solvable problem. The issue typically originates from one or more inhibited steps in the catalytic cycle, primarily slow oxidative addition or reductive elimination.

Probable Causes & Solutions:

  • Inefficient Oxidative Addition: Aryl chlorides are notoriously less reactive than bromides or iodides in oxidative addition to the Pd(0) center.[3][4] This initial step is often the rate-limiting factor, especially with sterically demanding substrates.

    • Solution: Employ a catalyst system known for its high activity with aryl chlorides. This usually involves using electron-rich, bulky phosphine ligands. Ligands like t-BuXPhos, t-BuBrettPhos, or specific N-heterocyclic carbenes (NHCs) have demonstrated efficacy in these challenging couplings.[5] A switch to a more reactive aryl halide (bromide or iodide) if synthetically feasible can also resolve the issue.[3]

  • Slow Reductive Elimination: The steric congestion around the palladium center in the pre-reductive elimination intermediate can significantly slow down the final C-N bond-forming step.

    • Solution: The choice of ligand is critical here. Bulky, electron-rich ligands are essential as they promote reductive elimination.[6][7] For instance, biarylphosphine ligands are designed to be bulky to facilitate this step.[8] A systematic ligand screen is often the most effective approach to identify the optimal choice for your specific substrate combination.

  • Catalyst Deactivation: Amines can act as ligands for the palladium center, sometimes leading to catalyst deactivation.[9] Additionally, the presence of impurities in your starting materials or solvents can poison the catalyst.

    • Solution: Ensure all reagents and solvents are pure and anhydrous.[9][10] Using a pre-catalyst, such as a G3 or G4 palladacycle, can provide a more reliable and reproducible source of the active Pd(0) species compared to generating it in situ from Pd(OAc)₂.[4][9] Increasing the ligand-to-palladium ratio (e.g., 2:1) can sometimes help prevent deactivation by ensuring the palladium center remains coordinated to the desired phosphine ligand.[9]

  • Inappropriate Base Selection: The base plays a crucial role in deprotonating the amine to form the active nucleophile.[11] A base that is too weak may not be effective, while an overly strong base can lead to side reactions or degradation of sensitive functional groups.[9]

    • Solution: For sterically hindered amines, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are generally preferred.[10] However, if your substrates are base-sensitive, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃, possibly at higher temperatures.[9][10]

Issue 2: Formation of Significant Side Products

Question: My reaction is producing the desired product, but I'm also seeing significant amounts of hydrodehalogenation (reduction of the aryl halide) and/or diaryl ether formation. How can I suppress these side reactions?

Answer:

The formation of side products indicates that undesired reaction pathways are competing with the productive C-N coupling cycle. Understanding the mechanisms of these side reactions is key to mitigating them.

Probable Causes & Solutions:

  • Hydrodehalogenation (Arene Reduction): This occurs when a β-hydride elimination from the Pd(II)-amido intermediate takes place, followed by reductive elimination of the resulting Pd-H species.[2] This pathway is more prevalent with sterically hindered amines.

    • Solution: Judicious ligand selection is the primary strategy to combat this. Ligands that accelerate C-N reductive elimination will outcompete the β-hydride elimination pathway.[2] For example, less electron-rich biaryl phosphine ligands have been shown to increase the rate of C-N reductive elimination.[2]

  • Aryl Ether Formation: This side product arises from the competitive reaction of the alkoxide base (e.g., NaOtBu) with the palladium-aryl halide complex, especially when the amine nucleophile is very hindered and its reaction is slow.[2]

    • Solution:

      • Optimize the Base: Switching to a different base, such as LHMDS or K₃PO₄, can eliminate this side reaction.

      • Ligand Modification: Employing a ligand that promotes faster amine coordination and subsequent reductive elimination can minimize the opportunity for the alkoxide to react.

The following table summarizes common side products and recommended troubleshooting strategies:

Side ProductProbable CauseRecommended Solutions
Hydrodehalogenation β-hydride elimination from the Pd(II)-amido complex is competitive with reductive elimination.[2]Use ligands that accelerate C-N reductive elimination (e.g., certain biaryl phosphines).[2]
Aryl Ether Formation Slow amine transmetalation allows for competitive reaction of the alkoxide base.[2]Switch to a non-alkoxide base (e.g., LHMDS, K₃PO₄). Optimize the ligand to accelerate the main catalytic cycle.
Amine Over-arylation For primary amines, a second arylation can occur.Use ligands like BrettPhos or JosiPhos SL-J009-1 which are known to prevent over-arylation.[9]

Frequently Asked Questions (FAQs)

Q1: How do I strategically select a catalyst system for a novel, sterically hindered amine?

A1: A strategic approach involves considering the electronic and steric properties of both your amine and your aryl halide. A decision-making workflow can be helpful:

G cluster_0 Substrate Analysis cluster_1 Catalyst System Selection cluster_2 Optimization & Alternatives Start Define Sterically Hindered Amine & Aryl (Pseudo)halide AmineType Amine Type? Start->AmineType ArylHalide Aryl Halide Reactivity? LigandChoice1 Use Bulky, Electron-Rich Biarylphosphine Ligands (e.g., tBuXPhos, BrettPhos) ArylHalide->LigandChoice1 Ar-Br / Ar-I / Ar-OTf LigandChoice2 Consider NHC Ligands (e.g., IPr, IPent) for very unreactive chlorides ArylHalide->LigandChoice2 Ar-Cl (unreactive) AmineType->ArylHalide Primary or Secondary BaseChoice Select Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) LigandChoice1->BaseChoice LigandChoice2->BaseChoice Precatalyst Use Pd Pre-catalyst (G3 or G4) for reproducibility BaseChoice->Precatalyst Optimization Screen Ligands & Solvents. Adjust Temperature. Precatalyst->Optimization CuCatalysis Consider Copper Catalysis for alternative reactivity Optimization->CuCatalysis If Pd fails

Caption: Workflow for catalyst selection in C-N coupling with hindered amines.

Q2: What is the mechanistic basis for the effectiveness of bulky, electron-rich ligands in these reactions?

A2: The success of bulky, electron-rich ligands, particularly biaryl phosphines, lies in their ability to positively influence the key steps of the catalytic cycle that are hampered by steric hindrance:

  • Promotes Oxidative Addition: The electron-rich nature of the ligand makes the Pd(0) center more nucleophilic, facilitating its addition to the aryl halide.

  • Stabilizes the Monoligated Species: These ligands are bulky enough to favor a monoligated L-Pd(0) active species, which is generally more reactive than a bis-ligated one.

  • Accelerates Reductive Elimination: The steric bulk of the ligand creates a congested environment around the palladium center in the Pd(II) intermediate. This steric strain is relieved upon reductive elimination, thus lowering the activation energy for this crucial C-N bond-forming step.[7]

The interplay of these factors is illustrated in the catalytic cycle below, highlighting where steric challenges and competing pathways arise.

CatalyticCycle cluster_main Productive Catalytic Cycle cluster_side Competing Side Reactions Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (slow with Ar-Cl) Amine_Complex [L-Pd(II)(Ar)(Amine)]+X- OA_Complex->Amine_Complex + Amine Ether Aryl Ether (Ar-OR) OA_Complex->Ether + Base (e.g., tBuO-) Amido_Complex L-Pd(II)(Ar)(Amide) Amine_Complex->Amido_Complex - HX (Base) Product Ar-Amine Product Amido_Complex->Product Reductive Elimination (hindered by sterics) Reduction Hydrodehalogenation (Ar-H) Amido_Complex->Reduction β-Hydride Elimination Product->Pd0 Regeneration

Caption: Catalytic cycle for Buchwald-Hartwig amination with competing pathways.

Q3: When should I consider using a copper-catalyzed system instead of palladium?

A3: While palladium catalysis is the workhorse for C-N coupling, copper-catalyzed systems, often referred to as Ullmann-type couplings, can be a powerful alternative, particularly in certain challenging cases.[12][13] Consider a copper-based system when:

  • Palladium systems fail: Despite extensive optimization of ligands, bases, and solvents, if your palladium-catalyzed reaction yields remain low, a switch to copper catalysis may provide a solution.

  • Specific Substrate Compatibility: Copper catalysts have shown unique reactivity for coupling ortho-substituted aryl iodides with hindered amines.[12][14]

  • Cost and Sustainability: Copper is a more earth-abundant and less expensive metal than palladium, which can be a consideration for large-scale synthesis.[12][13]

Recent advancements have led to the development of highly effective copper-based catalyst systems employing specific ligands, such as pyrrole-ol ligands, that can facilitate the coupling of very sterically hindered partners.[12][14][15]

Experimental Protocol Example: General Procedure for Pd-Catalyzed Coupling of a Hindered Amine

This protocol is a general starting point and should be optimized for specific substrates.

Reagents & Equipment:

  • Palladium pre-catalyst (e.g., t-BuBrettPhos Pd G3, 1-2 mol%)

  • Bulky phosphine ligand (if not using a pre-catalyst)

  • Aryl halide (1.0 equiv)

  • Sterically hindered amine (1.2 equiv)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Schlenk tube or glovebox for inert atmosphere setup

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, the aryl halide, and the base.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the sterically hindered amine via syringe.

  • Reaction: Seal the tube and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Note: Always perform a small-scale test reaction to determine the optimal conditions before scaling up.[9]

References
  • Modak, A., Nett, A. J., Swift, E. C., & Cook, S. P. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495–10499. [Link]

  • Semantic Scholar. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. [Link]

  • ResearchGate. Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions | Request PDF. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • ResearchGate. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • University of Illinois. Pnictogens: Alternatives to metal-catalyzed cross-coupling. [Link]

  • Buchwald, S. L., & Martin, R. (2011). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 50(29), 6553-6556. [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Phan, N. T. S., & Nguyen, V. T. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1226-1256. [Link]

  • Vautravers, N. F., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3141–3146. [Link]

  • Reddit. Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Organic Chemistry Data. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. [Link]

  • ResearchGate. Optimization of the Reaction Conditions for C-N Coupling. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Vautravers, N. F., & Buchwald, S. L. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis, 9(4), 3141–3146. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • Verkade, J. G., & Urgaonkar, S. (2004). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(23), 7937–7943. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]

  • ResearchGate. (PDF) C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. [Link]

  • ResearchGate. Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF. [Link]

  • SlideShare. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Structural Confirmation of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Derivatives via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Unambiguous Structural Elucidation

In the landscape of medicinal chemistry, pyrido[2,3-d]pyrimidine scaffolds are of significant interest, frequently forming the core of potent kinase inhibitors and other therapeutic agents. The introduction of substituents, such as a bromine atom at the 6-position and diamine groups at the 2- and 4-positions, creates a molecule with specific electronic and steric properties crucial for its biological activity.[1][2] However, synthetic routes can sometimes yield isomeric or unexpected products. Therefore, the absolute, unambiguous confirmation of the molecular structure is not merely a procedural step but a foundational requirement for meaningful structure-activity relationship (SAR) studies and further drug development.

While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for initial characterization, they can present limitations.[3][4] NMR provides exquisite detail about the chemical environment and connectivity of atoms in solution, but it relies on the interpretation of correlations and can be ambiguous in complex or isomeric systems.[5][6][7] Mass spectrometry yields precise molecular weight information and fragmentation patterns but offers little insight into the three-dimensional arrangement of atoms.[8]

This guide presents single-crystal X-ray crystallography as the gold standard for the structural determination of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine derivatives.[9][10][11] By directly visualizing the electron density of a molecule within a crystal lattice, this technique provides definitive, atomic-resolution data on bond lengths, bond angles, and absolute stereochemistry, leaving no room for ambiguity.[12][13] We will explore the complete crystallographic workflow, compare its capabilities with other analytical techniques, and provide the detailed protocols necessary to achieve a publication-quality crystal structure.

Comparative Analysis: Choosing the Right Tool for Structural Confirmation

The selection of an analytical technique should be driven by the specific question being asked. For the definitive confirmation of a novel chemical entity's three-dimensional structure, a direct comparison highlights the supremacy of X-ray crystallography.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing interactions.[12]Chemical environment, atom connectivity (J-coupling), through-space proximity (NOE), solution dynamics.[5][7]Mass-to-charge ratio (molecular weight), elemental composition, fragmentation patterns.[8]
Sample Phase Solid (single crystal required).[14]Solution.[6]Gas phase (ions).
Key Advantage Unambiguous and direct determination of the complete 3D molecular structure.[11]Provides structural and dynamic information in a biologically relevant solution state.Extremely high sensitivity, requiring minimal sample quantity for molecular weight confirmation.
Primary Limitation Requires a high-quality, single crystal, which can be a significant bottleneck.[9][14]Structure is inferred from indirect data; can be ambiguous for complex isomers or conformers.[5]Does not provide stereochemical or detailed 3D structural information. Isomers are often indistinguishable.
Application to Topic Gold standard for confirming the precise connectivity and spatial arrangement of the bromopyridopyrimidine core and its substituents.Essential for confirming the presence of functional groups and proton/carbon environments in solution, complementing the solid-state structure.[3]Confirms the molecular formula and successful incorporation of the bromine atom (via isotopic pattern).

The Crystallographic Workflow: From Powder to Publication

Achieving a crystal structure is a systematic process. Each step builds upon the last, with rigorous checks and balances to ensure the final model is a chemically and physically accurate representation of the molecule.

Crystallographic_Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection & Processing cluster_solve Phase 3: Structure Solution & Refinement Compound Synthesized Derivative Powder Crystallization Crystal Growth Screening Compound->Crystallization Dissolve & Set up Trials Crystal Select High-Quality Single Crystal Crystallization->Crystal Microscopic Inspection Mount Mount Crystal on Diffractometer Crystal->Mount Data_Collection X-ray Data Collection Mount->Data_Collection Expose to X-rays Data_Processing Data Integration & Scaling Data_Collection->Data_Processing Process Diffraction Images Structure_Solution Solve Phase Problem (Direct Methods) Data_Processing->Structure_Solution Refinement Refine Atomic Model Structure_Solution->Refinement Build Initial Model Refinement->Refinement Validation Validate Final Structure Refinement->Validation Iterative Improvement CIF Final Crystallographic Information File (CIF) Validation->CIF Generate Final Report Comparison_Logic cluster_techniques Analytical Techniques cluster_info Structural Information Provided NMR NMR Spectroscopy Connectivity 2D Connectivity NMR->Connectivity MS Mass Spectrometry MolWeight Molecular Weight MS->MolWeight XRAY X-ray Crystallography XRAY->Connectivity XRAY->MolWeight from formula Structure3D Definitive 3D Structure XRAY->Structure3D Primary Method

Sources

A Comparative Guide to Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: Scaffolds for Potent and Selective Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

The pyrido[2,3-d]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes often dysregulated in cancer.[3][4][5] This guide provides a comparative analysis of several key pyrido[2,3-d]pyrimidine-based kinase inhibitors, offering insights into their structure-activity relationships (SAR), target selectivity, and cellular effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel kinase inhibitors.

The Significance of the Pyrido[2,3-d]pyrimidine Core

The bicyclic, nitrogen-rich structure of pyrido[2,3-d]pyrimidine provides a versatile platform for chemical modification, enabling the fine-tuning of inhibitor potency and selectivity.[6][7] Strategic substitutions at various positions of the ring system can exploit subtle differences in the ATP-binding pockets of different kinases, leading to the development of highly selective inhibitors. This is a crucial aspect of modern drug design, as off-target kinase inhibition can lead to undesirable side effects. This guide will delve into specific examples that showcase how modifications to this core structure influence their biological activity.

Comparative Analysis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors

To illustrate the therapeutic potential and versatility of the pyrido[2,3-d]pyrimidine scaffold, we will compare a selection of inhibitors targeting different kinase families: Tyrosine Kinases, Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).

Tyrosine Kinase Inhibitors

Tyrosine kinases are a large family of enzymes that play a pivotal role in cell signaling pathways controlling cell growth, proliferation, and differentiation.[3] Their aberrant activation is a common driver of cancer.

A notable series of pyrido[2,3-d]pyrimidine-based tyrosine kinase inhibitors was developed through screening a compound library, leading to the identification of a lead compound, PD-089828 (4b) .[3][5][8][9] This compound demonstrated broad activity against several receptor tyrosine kinases. Subsequent structure-activity relationship (SAR) studies led to the development of analogs with improved potency and selectivity.[3][5][8]

Table 1: Comparative in vitro Inhibitory Activity (IC50) of Pyrido[2,3-d]pyrimidine-Based Tyrosine Kinase Inhibitors [3][5][8][9][10]

CompoundPrimary TargetsPDGFr IC50 (µM)FGFr IC50 (µM)EGFr IC50 (µM)c-src IC50 (µM)
PD-089828 (4b) Broad Spectrum1.110.130.450.22
Analog 4e FGFr Selective>500.060>50>50
Analog 6c Potent, Bioavailable----

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. Data is compiled from published scientific literature.[10]

The development from the broad-spectrum inhibitor PD-089828 (4b) to the highly selective FGFr inhibitor 4e exemplifies the power of medicinal chemistry in optimizing drug candidates.[8][9] The introduction of a 3',5'-dimethoxyphenyl group at the 6-position of the pyrido[2,3-d]pyrimidine core in compound 4e dramatically increased its selectivity for FGFr.[8][9] Furthermore, the addition of a [4-(diethylamino)butyl]amino side chain at the 2-position in compound 6c led to enhanced potency and bioavailability.[3][5][8] More recently, pyrido[2,3-d]pyrimidine derivatives have been investigated as inhibitors of mutated forms of EGFR that confer resistance to existing therapies.[11][12][13]

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition

RTK_Inhibition cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) RTK->Downstream Phosphorylates Ligand Growth Factor (e.g., EGF, FGF) Ligand->RTK Binds & Activates Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->RTK Blocks ATP Binding ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Activates

Caption: Inhibition of RTK signaling by pyrido[2,3-d]pyrimidine-based inhibitors.

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1][4] The pyrido[2,3-d]pyrimidin-7-one template has proven to be a privileged structure for developing potent CDK inhibitors.[1] A significant breakthrough in this area was the discovery that introducing a methyl substituent at the C-5 position of this template confers excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[1] Further optimization led to highly potent and selective CDK4 inhibitors with significant antiproliferative activity.[1][4] One of the most successful examples is Palbociclib (Ibrance®) , a CDK4/6 inhibitor approved by the US FDA for the treatment of certain types of breast cancer.[6][14]

Table 2: Comparative in vitro Inhibitory Activity (IC50) of Pyrido[2,3-d]pyrimidin-7-one-Based CDK Inhibitors [4]

CompoundPrimary TargetsCDK4/cyclin D1 IC50 (µM)CDK2/cyclin E IC50 (µM)
Compound 1 CDK40.004-
Roscovitine Pan-CDK0.450.7

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency.

The high potency and selectivity of compounds like Compound 1 for CDK4 demonstrate the potential of the pyrido[2,3-d]pyrimidin-7-one scaffold for developing targeted cancer therapies with a potentially wider therapeutic window.[4] X-ray crystallography studies have confirmed that these inhibitors occupy the ATP binding site of CDKs.[4]

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Analysis Start Seed Cancer Cells Treatment Treat with Pyrido[2,3-d]pyrimidine CDK Inhibitor or Vehicle Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Harvest Harvest and Fix Cells Incubation->Harvest Stain Stain DNA with Propidium Iodide (PI) Harvest->Stain Analysis Analyze by Flow Cytometry Stain->Analysis Result Quantify Cell Population in G1, S, and G2/M Phases Analysis->Result

Caption: Workflow for assessing cell cycle arrest induced by CDK inhibitors.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is implicated in various inflammatory diseases and cancers.[15] Recently, a series of pyrido[2,3-d]pyrimidin-7-one based covalent inhibitors targeting JAK3 have been developed.[15] Compound 10f from this series emerged as a highly potent JAK3 inhibitor with an IC50 value of 2.0 nM.[15] This compound demonstrated excellent selectivity and dose-dependently inhibited the phosphorylation of JAK3 and its downstream target STAT5 in cells.[15]

Table 3: Inhibitory Activity of a Pyrido[2,3-d]pyrimidin-7-one-Based JAK3 Inhibitor [15]

CompoundPrimary TargetJAK3 IC50 (nM)Cellular Activity
10f JAK32.0Dose-dependent inhibition of JAK3 and STAT5 phosphorylation

The development of covalent inhibitors like 10f represents a promising strategy for achieving high potency and prolonged duration of action.

Experimental Methodologies

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[10]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing the kinase, a specific substrate (peptide or protein), and ATP. A common buffer composition is 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Inhibitor Addition: Add varying concentrations of the pyrido[2,3-d]pyrimidine inhibitor (typically in DMSO) to the reaction mixture. Include a DMSO-only control.

  • Initiation and Incubation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and radiolabeled [γ-³²P]ATP or [γ-³³P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a phosphocellulose or filter membrane that binds the phosphorylated substrate.

  • Washing: Wash the membrane extensively to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of kinase inhibitors on cell viability.[16]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrido[2,3-d]pyrimidine inhibitor for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Phospho-Protein Analysis

Western blotting is used to detect the phosphorylation status of a target kinase or its downstream substrates.[17]

Protocol:

  • Cell Lysis: Treat cells with the kinase inhibitor for the desired time and then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C. Also, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The pyrido[2,3-d]pyrimidine scaffold is a remarkably versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The examples discussed in this guide highlight the successful application of this scaffold in targeting diverse kinase families implicated in cancer. Through rational design and systematic medicinal chemistry efforts, it is possible to modulate the potency, selectivity, and pharmacokinetic properties of these inhibitors. The provided experimental protocols offer a foundation for researchers to evaluate novel pyrido[2,3-d]pyrimidine-based compounds and contribute to the advancement of targeted cancer therapies.

References

  • Vanderwel, S. N., et al. (2005). Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4. Journal of Medicinal Chemistry, 48(7), 2371-2387. Available from: [Link]

  • Klohs, W. D., et al. (1997). Structure-Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 40(14), 2315-2321. Available from: [Link]

  • Toogood, P. L., et al. (2002). Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry, 45(1), 87-101. Available from: [Link]

  • ACS Publications. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Available from: [Link]

  • Journal of Medicinal Chemistry. Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Available from: [Link]

  • PubMed. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Available from: [Link]

  • Google Patents. WO2024094962A1 - Pyrido[2,3-d]pyrimidin-2-amine derivatives as egfr inhibitors for the treatment of cancer.
  • Yadav, P., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances, 13(10), 6534-6562. Available from: [Link]

  • Ismail, N. S., et al. (2011). Design, synthesis and biological study of novel pyrido[2,3-d]pyrimidine as anti-proliferative CDK2 inhibitors. European Journal of Medicinal Chemistry, 46(12), 5846-5855. Available from: [Link]

  • RSC Publishing. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2205605. Available from: [Link]

  • Su, T., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & Medicinal Chemistry Letters, 64, 128680. Available from: [Link]

  • Taylor & Francis Online. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Available from: [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Available from: [Link]

  • Ibrance. Pyrido[2,3- d ]pyrimidin-7-ones as Specific Inhibitors of Cyclin-Dependent Kinase 4. Available from: [Link]

  • National Institutes of Health. Novel pyrido[2,3-b][4][10]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]

  • ResearchGate. Chemical structure of the pyrido [2,3-d]pyrimidin-7-one derivative... Available from: [Link]

  • Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]

  • National Institutes of Health. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Available from: [Link]

  • Oxford Academic. ACCEPTED MANUSCRIPT. Available from: [Link]

  • National Institutes of Health. Measuring and interpreting the selectivity of protein kinase inhibitors. Available from: [Link]

  • Semantic Scholar. Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Available from: [Link]

  • MDPI. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Available from: [Link]

  • National Institutes of Health. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • National Institutes of Health. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. Chemical structures of some pyrido[2,3-d]pyrimidine derivatives (45, 46). Available from: [Link]

  • PubMed. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Available from: [Link]

  • RSC Publishing. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Available from: [Link]

Sources

A Comparative Analysis of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Analogs and Established mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Discovery

In the intricate landscape of cancer therapeutics, the mammalian target of rapamycin (mTOR) signaling pathway remains a pivotal nexus for regulating cell growth, proliferation, and survival. Its frequent dysregulation in various malignancies has rendered it a compelling target for drug development. This guide provides a comprehensive comparison of a novel class of mTOR inhibitors, represented by the pyrido[2,3-d]pyrimidine-2,4-diamine scaffold, with well-established mTOR inhibitors such as rapamycin and its analogs (rapalogs), everolimus and temsirolimus.

The focus of this analysis is to provide researchers, scientists, and drug development professionals with a detailed understanding of the comparative efficacy, mechanism of action, and experimental evaluation of these compounds. While direct comparative data for 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine is emerging, we will utilize data from its close analog, KU-0063794, a potent inhibitor from the same chemical series, to draw insightful parallels.

The mTOR Signaling Pathway: A Central Regulator of Cellular Homeostasis

The mTOR kinase is a serine/threonine kinase that forms the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes act as master regulators, integrating a variety of upstream signals, including growth factors, nutrients, and cellular energy status, to control downstream processes essential for cell growth and proliferation.[1] Dysregulation of the PI3K/AKT/mTOR pathway is a common event in many cancers, leading to uncontrolled cell growth and survival.[2]

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K mTORC2 mTORC2 RTK->mTORC2 PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates TSC1_2 TSC1/TSC2 AKT->TSC1_2 inhibits Rheb Rheb-GTP TSC1_2->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 phosphorylates Autophagy Autophagy mTORC1->Autophagy inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis inhibits mTORC2->AKT activates (Ser473) Actin_Cytoskeleton Actin Cytoskeleton mTORC2->Actin_Cytoskeleton

Figure 1: Simplified mTOR Signaling Pathway.

A New Frontier: Pyrido[2,3-d]pyrimidine-2,4-diamines

The pyrido[2,3-d]pyrimidine-2,4-diamine scaffold has emerged as a promising new class of potent and selective mTOR kinase inhibitors.[3] Unlike the allosteric inhibition of mTORC1 by rapalogs, these compounds are ATP-competitive inhibitors, targeting the kinase domain of mTOR and thereby inhibiting both mTORC1 and mTORC2.[4][5] This dual inhibition is a significant advantage, as it can overcome the feedback activation of AKT often observed with rapalog treatment.[6]

Comparative Efficacy: A Head-to-Head Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for comparing the potency of inhibitors. The following table summarizes the reported IC50 values for the pyrido[2,3-d]pyrimidine-2,4-diamine analog KU-0063794 and established mTOR inhibitors. It is important to note that IC50 values can vary depending on the assay conditions and cell lines used.

InhibitorTarget(s)Reported IC50 (in vitro kinase assay)Key Characteristics
KU-0063794 mTORC1/mTORC2~10 nM[4][5][7]ATP-competitive, dual mTORC1/mTORC2 inhibitor. High selectivity over other kinases.[4][5]
Rapamycin mTORC1 (allosteric)~0.1 nM (in HEK293 cells)[8]Allosteric inhibitor of mTORC1. Forms a complex with FKBP12.[6]
Everolimus mTORC1 (allosteric)Variable, typically low nM range[9][10]Rapamycin analog with improved pharmacokinetic properties.[9]
Temsirolimus mTORC1 (allosteric)~1.76 µM (cell-free)[11][12]Rapamycin analog, often administered intravenously.[13]

Experimental Protocols for Efficacy Evaluation

To ensure scientific integrity and reproducibility, standardized experimental protocols are paramount. Here, we outline the methodologies for key assays used to compare the efficacy of mTOR inhibitors.

In Vitro mTOR Kinase Assay

This assay directly measures the enzymatic activity of mTOR and is crucial for determining the intrinsic inhibitory potency of a compound.

Protocol:

  • Immunoprecipitation of mTORC1/mTORC2:

    • Lyse cultured cells (e.g., HEK293T) with a CHAPS-based buffer to preserve the integrity of the mTOR complexes.

    • Incubate cell lysates with antibodies specific for mTORC1 (anti-Raptor) or mTORC2 (anti-Rictor) to immunoprecipitate the respective complexes.

  • Kinase Reaction:

    • Wash the immunoprecipitated complexes with kinase assay buffer.

    • Initiate the reaction by adding a substrate (e.g., recombinant 4E-BP1 for mTORC1 or AKT for mTORC2), ATP, and the test inhibitor at various concentrations.

    • Incubate the reaction mixture at 30°C for 20-30 minutes.

  • Detection of Substrate Phosphorylation:

    • Terminate the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with phospho-specific antibodies against the substrate (e.g., anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-AKT (Ser473)).

    • Visualize the bands using chemiluminescence and quantify the signal to determine the IC50 value.

Kinase_Assay_Workflow Cell_Culture Cell Culture (e.g., HEK293T) Lysis Cell Lysis (CHAPS buffer) Cell_Culture->Lysis IP Immunoprecipitation (anti-Raptor/Rictor) Lysis->IP Kinase_Reaction Kinase Reaction (Substrate, ATP, Inhibitor) IP->Kinase_Reaction SDS_PAGE SDS-PAGE & Western Blot Kinase_Reaction->SDS_PAGE Detection Detection with Phospho-specific Antibodies SDS_PAGE->Detection Analysis IC50 Determination Detection->Analysis

Sources

A Comparative Guide to the Kinase Selectivity Profiling of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of kinase inhibitors has revolutionized treatment paradigms, yet a paramount challenge remains: achieving target selectivity. Off-target activity can lead to unforeseen toxicities or diminished efficacy, making a comprehensive understanding of a compound's selectivity profile a non-negotiable aspect of drug discovery.[2]

The pyrido[2,3-d]pyrimidine scaffold is a "privileged" structure in medicinal chemistry, structurally mimicking the purine core of ATP and serving as the foundation for numerous potent kinase inhibitors.[3][4] This guide focuses on a specific subclass, the 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamines, to provide a framework for evaluating kinase selectivity. We will explore the strategic rationale behind profiling cascades, present comparative data for representative derivatives, and provide detailed experimental protocols to empower researchers in their quest for selective and effective kinase-targeted therapeutics.

The Strategic Imperative: A Multi-Tiered Approach to Selectivity Profiling

A robust selectivity profile is not generated from a single experiment. It is built through a logical, multi-tiered workflow designed to provide progressively deeper insights while conserving resources. The causality behind this approach is to use broad, high-throughput methods to cast a wide net initially, followed by more focused, quantitative assays to validate and characterize the initial findings.

G cluster_0 Tier 1: Primary Screening (Broad Kinome Survey) cluster_1 Tier 2: Hit Confirmation & Potency Determination cluster_2 Tier 3: Cellular Validation & Functional Impact A Compound Library of 6-Bromo Derivatives B High-Throughput Kinome Screen (e.g., KINOMEscan® Binding Assay) A->B Single High Concentration (e.g., 1-10 µM) C Biochemical Activity Assays (e.g., ADP-Glo™, TR-FRET) B->C Identified 'Hits' (Primary Targets & Potential Off-Targets) D Generate IC50 Curves (Dose-Response) C->D E Cell-Based Target Engagement (e.g., NanoBRET™) D->E Potent & Selective Leads F Cellular Phosphorylation Assay (Downstream Substrate) E->F Confirm Intracellular Activity G Phenotypic Assays (e.g., Cell Proliferation) F->G Assess Functional Outcome

Caption: A logical workflow for kinase inhibitor selectivity profiling.

This tiered approach is a self-validating system. A true "hit" must not only demonstrate interaction in a binding assay (Tier 1) but also inhibit catalytic function in a biochemical assay (Tier 2) and engage its target to modulate a downstream pathway in a cellular context (Tier 3).[5]

Methodologies for Kinase Profiling

The choice of assay technology is a critical experimental decision. Each method offers distinct advantages and reports on different aspects of the inhibitor-kinase interaction.

Competition Binding Assays (e.g., KINOMEscan®)

This technology measures the ability of a test compound to displace a known, immobilized ligand from the active site of the kinase.[6] Its primary strength is that it is an ATP-independent method, meaning the results are not influenced by the ATP concentration used in the assay. This provides a true measure of the binding affinity (dissociation constant, Kd), allowing for robust structure-activity relationship (SAR) analysis across different kinases.[6]

Biochemical Activity Assays

These assays directly measure the catalytic activity of the kinase—the transfer of a phosphate group from ATP to a substrate.[1] They are essential for confirming that binding to the kinase translates into functional inhibition.

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[7] The ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal proportional to kinase activity. This format is highly sensitive, scalable for high-throughput screening, and avoids the use of hazardous radioactive materials.[8]

  • Fluorescence-Based Assays (e.g., TR-FRET): These assays use fluorescently labeled substrates or antibodies to monitor the phosphorylation event, offering another non-radioactive method suitable for high-throughput applications.[8]

  • Radiometric Assays: Considered the "gold standard" for decades, these assays use radioisotope-labeled ATP (e.g., [γ-³³P]-ATP) and directly measure the incorporation of the radioactive phosphate into the substrate.[1][9] While highly sensitive and direct, the safety and disposal considerations associated with radioactivity have led to the broader adoption of non-radioactive methods.[9]

Detailed Protocol: Luminescence-Based Biochemical Kinase Assay (ADP-Glo™)

This protocol outlines a typical procedure for determining the IC₅₀ value of a 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine derivative.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.

Materials:

  • Test Compound (e.g., "Derivative A") dissolved in 100% DMSO.

  • Recombinant Kinase of interest.

  • Kinase-specific peptide substrate.

  • ATP solution.

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT).[10]

  • ADP-Glo™ Kinase Assay Kit (Promega).[7]

  • White, opaque 384-well assay plates.

  • Multichannel pipettor or automated liquid handler.

  • Plate reader capable of measuring luminescence.

Step-by-Step Procedure:

  • Compound Plating:

    • Prepare a serial dilution series of "Derivative A" in DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from a 1 mM stock.

    • Transfer a small volume (e.g., 50 nL) of each compound concentration and DMSO (for vehicle control) into the wells of a 384-well plate.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the kinase enzyme and its specific substrate in the kinase assay buffer. The optimal concentrations of each must be predetermined to ensure the reaction is in the linear range.[8]

    • Dispense 5 µL of the kinase/substrate mix into each well containing the test compound.

    • Allow the plate to incubate for 10-15 minutes at room temperature to permit the compound to bind to the kinase.

  • Initiating the Kinase Reaction:

    • Prepare an ATP solution in the kinase assay buffer. The concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at the optimal temperature (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

  • Terminating the Reaction and ATP Depletion:

    • Add 10 µL of the ADP-Glo™ Reagent to each well. This step stops the kinase reaction and depletes any remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP Detection and Signal Generation:

    • Add 20 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce a luminescent signal from the newly formed ATP.[7]

    • Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Selectivity Profiles

The true value of the this compound scaffold lies in the ability to tune its selectivity profile through chemical modification at other positions. The 6-Bromo group serves as a key anchor or synthetic handle, while substitutions at the 2- and 4-amino positions or on the pyridine ring can dramatically alter target preference.

The table below presents a synthesized comparison of representative derivatives based on published data for the broader pyrido[2,3-d]pyrimidine class, illustrating how modifications can drive selectivity towards different kinase families.[11][12][13]

DerivativeR¹ Substituent (at C7)R² Substituent (at N2/N4)FGFr IC₅₀ (nM) [11][12]JAK3 IC₅₀ (nM) [13]mTOR IC₅₀ (nM) [14]Selectivity Notes
Derivative A Htert-Butylurea130>10,000>10,000Broad activity, but shows preference for FGFr over others in this panel.
Derivative B H[4-(diethylamino)butyl]amino85>5,000>5,000Introduction of a basic side chain improves FGFr potency.[11]
Derivative C 3',5'-dimethoxyphenyltert-Butylurea60 >50,000>50,000A key substitution at the C7-aryl ring dramatically enhances FGFr selectivity by over 800-fold.[12]
Derivative D Acrylamide MoietyPhenylamino>10,0002.0 >10,000Incorporation of a covalent warhead (acrylamide) drives potent and selective inhibition of JAK3.[13]
Derivative E HMorpholinoethyl>5,000>5,00050 Modifications at the diamine positions can shift selectivity towards the PI3K/mTOR family.[14]

Disclaimer: The data in this table is illustrative and synthesized from multiple sources on the pyrido[2,3-d]pyrimidine scaffold to demonstrate selectivity principles. Absolute values for specific 6-Bromo derivatives would require direct experimental determination.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The data clearly indicates that while the core scaffold provides the necessary geometry to bind the ATP pocket, specific substitutions are the primary drivers of potency and selectivity.

  • Targeting the Solvent Front: The introduction of a weakly basic amine side chain, as in Derivative B, often extends into the solvent-exposed region of the ATP binding cleft, which can improve both potency and solubility.[15]

  • Exploiting Unique Pockets: The remarkable gain in FGFr selectivity with the 3',5'-dimethoxyphenyl group (Derivative C) suggests this moiety fits into a unique hydrophobic sub-pocket adjacent to the main ATP site in FGFr that is not present or is shaped differently in other kinases.[11][12]

  • Covalent Inhibition for High Selectivity: The strategy employed in Derivative D, using an acrylamide "warhead," is designed to form a covalent bond with a non-catalytic cysteine residue near the active site of JAK3. This provides exceptional potency and selectivity, as only kinases with a similarly positioned reactive residue will be targeted.[13]

These SAR insights are critical for rational drug design, allowing chemists to iteratively modify a lead compound to enhance its on-target activity while minimizing off-target interactions. This is often visualized in the context of the target kinase's signaling pathway.

G RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Growth & Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->Proliferation Survival Cell Survival mTORC1->Survival JAK JAK3 STAT STAT JAK->STAT Transcription Gene Transcription STAT->Transcription Transcription->Proliferation InhibitorC Derivative C (FGFRi) InhibitorC->RTK InhibitorE Derivative E (mTORi) InhibitorE->mTORC1 InhibitorD Derivative D (JAK3i) InhibitorD->JAK

Caption: Key signaling pathways targeted by pyrido[2,3-d]pyrimidine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of potent and, crucially, selective kinase inhibitors. This guide has demonstrated that achieving selectivity is not a matter of chance but the result of a systematic and logical profiling strategy. By combining broad kinome scanning with quantitative biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's activity profile.

The key takeaway for drug development professionals is that rational design, informed by detailed SAR and a deep understanding of the target kinase's structure, can transform a broadly active scaffold into a precision therapeutic agent. Future work in this area will likely focus on leveraging computational modeling to predict off-target interactions and developing novel derivatives that exploit subtle structural differences between kinase family members to achieve even greater levels of selectivity.

References

  • Eurofins Discovery. KINOMEscan® Kinase Profiling Platform. [Online] Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Online] Available at: [Link]

  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [Online] Available at: [Link]

  • Eurofins Discovery. KINOMEscan Technology. [Online] Available at: [Link]

  • Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Online] Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Online] Available at: [Link]

  • Eurofins Discovery. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. [Online] Available at: [Link]

  • Reaction Biology. KINASE PROFILING & SCREENING. [Online] Available at: [Link]

  • Davis, M. I., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(9), e24894. Available at: [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]

  • Drug Target Review. DiscoverX KINOMEscan® Kinase Assay Screening. [Online] Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Kraker, A. J., et al. (1999). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of medicinal chemistry, 42(19), 3004-3020. Available at: [Link]

  • Denny, W. A., et al. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of medicinal chemistry, 40(25), 4090-4098. Available at: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(19), 13347-13364. Available at: [Link]

  • De Santis, M., et al. (2024). Design and synthesis of pyridopyrimidines targeting NEK6 kinase. Bioorganic & Medicinal Chemistry, 104, 117628. Available at: [Link]

  • El-Sayed, M. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(19), 13347–13364. Available at: [Link]

  • Sharma, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC medicinal chemistry, 14(4), 585–626. Available at: [Link]

  • Garland, R., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. Bioorganic & medicinal chemistry letters, 19(20), 5913-5917. Available at: [Link]

  • Kraker, A. J., et al. (2000). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry, 43(24), 4677-4687. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis and structure-activity relationship studies of pyrido[2,3-d]pyrimidin-7-ones as potent Janus Kinase 3 (JAK3) covalent inhibitors. Bioorganic & medicinal chemistry letters, 64, 128680. Available at: [Link]

  • Scott, J. S., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS medicinal chemistry letters, 13(11), 1747–1755. Available at: [Link]

  • Fesatidou, M., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules (Basel, Switzerland), 26(16), 4936. Available at: [Link]

  • ResearchGate. (2023). Synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine (4) by Kisliuk et al.[5]. [Online] Available at: [Link]

Sources

A Head-to-Head Preclinical Comparison: Benchmarking PyridoPharm-X, a Novel Pyrido[2,3-d]pyrimidine Derivative, Against Standard-of-Care EGFR Inhibitors in NSCLC Models

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of targeted therapies against oncogenic driver mutations has revolutionized the treatment of non-small cell lung cancer (NSCLC). Pyrido[2,3-d]pyrimidine scaffolds have emerged as a promising class of kinase inhibitors.[1][2][3] This guide introduces PyridoPharm-X , a novel, third-generation pyrido[2,3-d]pyrimidine derivative designed to irreversibly target both common sensitizing and resistance mutations in the Epidermal Growth Factor Receptor (EGFR). We present a comprehensive benchmarking workflow, comparing the preclinical efficacy of PyridoPharm-X against the established standard-of-care EGFR tyrosine kinase inhibitors (TKIs), Gefitinib (first-generation) and Osimertinib (third-generation).[4][5][6][7] This guide provides detailed experimental protocols, comparative data, and mechanistic insights to equip researchers with the framework to rigorously evaluate next-generation targeted therapies.

Introduction: The Rationale for a Third-Generation Pyrido[2,3-d]pyrimidine EGFR Inhibitor

EGFR mutations are key oncogenic drivers in a significant subset of NSCLC patients.[8] First-generation TKIs like Gefitinib, while initially effective against sensitizing mutations (e.g., Exon 19 deletions, L858R), inevitably lead to resistance, most commonly through the acquisition of a T790M "gatekeeper" mutation.[5][9] Third-generation inhibitors, such as Osimertinib, were specifically developed to overcome T790M-mediated resistance while maintaining high potency against sensitizing mutations and sparing wild-type (WT) EGFR to reduce toxicity.[4][6][7][10][11]

PyridoPharm-X is engineered from a distinct chemical scaffold to achieve a similar, if not superior, therapeutic profile. The core hypothesis is that PyridoPharm-X will demonstrate potent and selective inhibition of mutant EGFR, effectively block downstream oncogenic signaling, and exhibit robust anti-tumor activity in vivo. This guide outlines the head-to-head comparison designed to validate this hypothesis.

Mechanism of Action Overview

Like Osimertinib, PyridoPharm-X is an irreversible inhibitor. It is designed to form a covalent bond with the Cys797 residue within the ATP-binding pocket of EGFR, thereby permanently blocking its kinase activity.[4][6][11] This inhibition is expected to shut down the pro-survival PI3K/AKT and pro-proliferative RAS/MAPK signaling pathways.[4][6][12]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGFR Mutant EGFR pEGFR p-EGFR (Active) EGFR->pEGFR PyridoPharm_X PyridoPharm-X (Covalent Inhibition) PyridoPharm_X->EGFR Blocks ATP Binding ATP ATP ATP->pEGFR PI3K PI3K pEGFR->PI3K RAS RAS pEGFR->RAS AKT AKT PI3K->AKT Survival Cell Survival (Anti-Apoptosis) AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Proposed mechanism of PyridoPharm-X action on EGFR signaling.

In Vitro Benchmarking: Potency and Selectivity

The initial phase of benchmarking focuses on quantifying the potency and selectivity of PyridoPharm-X at the molecular and cellular levels.

Biochemical Kinase Inhibition Assay

Scientific Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase domains. By testing against different EGFR variants (WT, L858R, Ex19del/T790M), we can determine the compound's intrinsic potency and selectivity. This is a critical first step to ensure the compound engages its intended target.[13][14][15]

Comparative Data Summary:

CompoundEGFRWT IC50 (nM)EGFRL858R IC50 (nM)EGFREx19del/T790M IC50 (nM)Selectivity Index (WT/mutant)
PyridoPharm-X 4958.511.2~44-58x
Osimertinib 4809.114.5~33-52x
Gefitinib 185025.6>5000~72x (for L858R)

Data are hypothetical and for illustrative purposes.

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation: Prepare recombinant human EGFR kinase domains (WT, L858R, Ex19del/T790M) in kinase reaction buffer. Prepare serial dilutions of PyridoPharm-X, Osimertinib, and Gefitinib in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound dilution, 2.5 µL of kinase/substrate mix, and initiate the reaction by adding 5 µL of ATP solution (at the Km for each enzyme). Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, kinase activity.

  • Analysis: Calculate percent inhibition relative to DMSO controls and fit the data to a dose-response curve to determine the IC50 values.

Cell-Based Viability/Potency Assay

Scientific Rationale: Moving from a purified enzyme to a cellular context is essential. Cell viability assays measure the compound's ability to inhibit proliferation or induce cell death in cancer cell lines with specific, clinically relevant EGFR mutations. This confirms that the compound can penetrate the cell membrane and engage its target in a complex biological environment.[16]

Comparative Data Summary:

Cell LineEGFR StatusPyridoPharm-X IC50 (nM)Osimertinib IC50 (nM)Gefitinib IC50 (nM)
PC-9 Exon 19 del10.512.122.4
NCI-H1975 L858R/T790M15.818.5>10,000
A431 Wild-Type8507902500

Data are hypothetical and for illustrative purposes.[17]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed NSCLC cells (PC-9, NCI-H1975, A431) into 96-well, white-walled plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a 10-point serial dilution of each test compound (PyridoPharm-X, Osimertinib, Gefitinib) for 72 hours. Include DMSO-only wells as a negative control.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.[18][19]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ATP, which correlates with the number of viable cells.[18][20]

  • Analysis: Normalize the data to DMSO controls and plot the dose-response curve to determine the IC50 for each compound/cell line combination.[21]

Mechanistic Validation: Target Engagement and Pathway Inhibition

Scientific Rationale: After establishing potency, it is crucial to confirm that the observed anti-proliferative effects are due to the intended mechanism—inhibition of EGFR phosphorylation and its downstream signaling. Western blotting is the gold-standard technique for this validation.[12][22][23]

Experimental Protocol: Western Blot for Phospho-EGFR

  • Cell Culture and Treatment: Plate NCI-H1975 cells and grow to 70-80% confluency. Starve the cells in serum-free media for 12 hours. Treat with PyridoPharm-X, Osimertinib, or Gefitinib at 1x and 10x their respective IC50 values for 2 hours. Include a DMSO control. Stimulate with 50 ng/mL EGF for 15 minutes before harvesting.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-polyacrylamide gel.[24][25] Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibody against phospho-EGFR (Tyr1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour. .

    • Detect signal using an ECL substrate and an imaging system.[22]

  • Reprobing: Strip the membrane and reprobe for total EGFR and a loading control (e.g., β-Actin) to ensure equal protein loading and to normalize the phospho-protein signal.

Expected Outcome: Treatment with PyridoPharm-X and Osimertinib should show a dose-dependent decrease in the p-EGFR signal in NCI-H1975 cells, while Gefitinib should show minimal effect due to T790M resistance. The total EGFR levels should remain relatively constant across treatments.

In Vivo Efficacy: The Xenograft Tumor Model

Scientific Rationale: The ultimate preclinical test is to evaluate a compound's anti-tumor activity in a living organism. A xenograft model, where human cancer cells are implanted into immunodeficient mice, allows for the assessment of drug efficacy, tolerability, and pharmacodynamics in a more complex physiological system.[26][27][28] The orthotopic model, involving direct injection into the lung, better recapitulates the native tumor microenvironment compared to subcutaneous models.[27][29]

cluster_treatment Daily Oral Gavage (28 Days) start Prepare NCI-H1975 Cell Suspension in Matrigel implant Orthotopically Inject Cells into Lungs of Nude Mice start->implant tumor_growth Monitor Tumor Growth (Bioluminescence Imaging) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize vehicle Vehicle Control randomize->vehicle ppx PyridoPharm-X randomize->ppx osi Osimertinib randomize->osi monitor Measure Tumor Volume & Mouse Body Weight 2x/week vehicle->monitor ppx->monitor osi->monitor endpoint Study Endpoint: Tumor Excision & Analysis monitor->endpoint

Caption: Workflow for the orthotopic NSCLC xenograft efficacy study.

Comparative Data Summary:

Treatment Group (Dose)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control 1550 ± 210--3.5%
PyridoPharm-X (25 mg/kg) 280 ± 9581.9%+1.2%
Osimertinib (25 mg/kg) 315 ± 11079.7%+0.8%

Data are hypothetical and for illustrative purposes.[7]

Experimental Protocol: Orthotopic NSCLC Xenograft Model

  • Cell Preparation: Culture NCI-H1975 cells expressing luciferase. On the day of injection, harvest and resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 106 cells/100 µL.[17]

  • Implantation: Anesthetize 6-8 week old female athymic nude mice. Perform a small incision to expose the rib cage and inject the 100 µL cell suspension directly into the lung parenchyma.[27]

  • Tumor Monitoring: Monitor tumor engraftment and growth weekly via bioluminescence imaging.

  • Randomization and Dosing: When average tumor volume reaches ~100-150 mm³, randomize mice into three groups (n=10 per group): Vehicle, PyridoPharm-X (25 mg/kg), and Osimertinib (25 mg/kg). Administer treatments daily via oral gavage.

  • Efficacy Assessment: Measure tumor volume with digital calipers (if palpable) or imaging, and mouse body weight twice weekly as a measure of toxicity.

  • Endpoint: At day 28, or when tumors in the vehicle group reach the maximum allowed size, euthanize all mice. Excise tumors, weigh them, and process tissue for pharmacodynamic analysis (e.g., Western blot for p-EGFR) and histopathology.[17]

Conclusion

This comprehensive benchmarking guide provides a rigorous, multi-faceted framework for the preclinical evaluation of PyridoPharm-X, a novel pyrido[2,3-d]pyrimidine derivative, against current standard-of-care EGFR inhibitors. The outlined workflow, progressing from biochemical potency and cellular activity to mechanistic validation and in vivo efficacy, is designed to generate a robust data package. The hypothetical data presented suggest that PyridoPharm-X has a preclinical profile comparable, and potentially superior, to Osimertinib, demonstrating potent activity against T790M-resistant NSCLC models with excellent selectivity and tolerability. This structured approach is essential for identifying promising new therapeutic candidates and building a strong foundation for clinical development.

References

  • Mechanism of Action – TAGRISSO® (osimertinib) . AstraZeneca. [Link]

  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib . National Institutes of Health (NIH). [Link]

  • Gefitinib | Drug Guide . MedSchool. [Link]

  • What is the mechanism of action of Osimertinib mesylate? Patsnap Synapse. [Link]

  • What is the mechanism of Osimertinib mesylate? Patsnap Synapse. [Link]

  • Mechanism of action of gefitinib . ResearchGate. [Link]

  • The Role of Gefitinib in Lung Cancer Treatment . AACR Journals. [Link]

  • Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy . National Institutes of Health (NIH). [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents . National Institutes of Health (NIH). [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents . ResearchGate. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents . RSC Publishing. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example . National Institutes of Health (NIH). [Link]

  • Treatment for EGFR-Mutant NSCLC Varies by Driver . Targeted Oncology. [Link]

  • CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo . YouTube. [Link]

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives . MDPI. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors . National Institutes of Health (NIH). [Link]

  • Clinical Care of Patients with EGFR Mutation-Positive Non-Small Cell Lung Cancer . Research To Practice. [Link]

  • Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance . National Institutes of Health (NIH). [Link]

  • Modeling Lung Cancer Evolution and Preclinical Response by Orthotopic Mouse Allografts . AACR Journals. [Link]

  • A Method for Orthotopic Transplantation of Lung Cancer in Mice . National Institutes of Health (NIH). [Link]

  • Treatment Options for Non-Small Cell Lung Cancer Harboring Uncommon EGFR Mutations . MDPI. [Link]

  • How could I detect EGFR by western blot? ResearchGate. [Link]

  • Mouse Orthotopic Lung Cancer Model Induced by PC14PE6 . Cancer Research and Treatment. [Link]

  • Analyzing expression and phosphorylation of the EGF receptor in HNSCC . National Institutes of Health (NIH). [Link]

  • Is Your MTT Assay Really the Best Choice . ResearchGate. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays . Eurofins Discovery. [Link]

  • NICE combo: Antibody and inhibitor approved for advanced lung cancer treatment . BioXconomy. [Link]

  • Patient-Derived Xenograft Models of Non-Small Cell Lung Cancer and Their Potential Utility in Personalized Medicine . National Institutes of Health (NIH). [Link]

  • MTT Assay . YouTube. [Link]

  • Kinase assays . BMG LABTECH. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells . Reaction Biology. [Link]

  • Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery . PubMed. [Link]

Sources

A Researcher's Guide to Assessing Off-Target Effects of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of Kinase Inhibition

The 6-bromopyrido[2,3-d]pyrimidine-2,4-diamine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] This heterocycle is a versatile starting point for developing potent and selective inhibitors against a range of kinase targets, which are pivotal regulators of cellular processes and frequently implicated in diseases like cancer.[3][4] However, the very nature of the ATP-binding pocket, which these inhibitors typically target, is highly conserved across the human kinome. This conservation presents a significant challenge: the potential for off-target binding, where an inhibitor interacts with unintended kinases.[5]

Such off-target effects can lead to unforeseen toxicity, confounding experimental results and potentially causing adverse effects in clinical settings.[6][7] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity is not merely a supplementary exercise but a cornerstone of its preclinical validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the off-target profile of inhibitors based on the this compound scaffold. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present a logical workflow for building a robust selectivity profile.

Part 1: The Strategic Framework for Off-Target Assessment

A thorough investigation of off-target effects requires an integrated approach, beginning with broad, predictive methods and progressively narrowing down to specific, high-confidence interactions in a cellular context. This tiered strategy ensures a cost-effective and scientifically sound evaluation.

Our recommended workflow is as follows:

Off_Target_Assessment_Workflow In_Silico Phase 1: In Silico Prediction (Computational Screening) In_Vitro Phase 2: In Vitro Profiling (Biochemical Assays) In_Silico->In_Vitro Prioritize kinases for screening Cell_Based Phase 3: Cellular Target Engagement (Physiological Confirmation) In_Vitro->Cell_Based Validate high-affinity hits Proteome_Wide Phase 4: Unbiased Proteome-Wide Analysis (Discovery of Novel Off-Targets) Cell_Based->Proteome_Wide Investigate unexpected phenotypes

Caption: A multi-phase workflow for assessing inhibitor off-target effects.

Part 2: In-Depth Methodologies & Comparative Analysis

Phase 1: Computational (In Silico) Prediction

Before embarking on costly and time-consuming wet-lab experiments, computational methods can provide a valuable initial assessment of potential off-targets. These approaches leverage the known structural information of kinases and the chemical features of the inhibitor.

  • Rationale: In silico methods are rapid and inexpensive, allowing for the screening of a new compound against hundreds of known kinase structures. This helps to prioritize which kinases to include in subsequent biochemical screens and can flag potential liabilities early in the discovery process.[8]

  • Common Approaches:

    • Structure-Based Docking: The 3D structure of the inhibitor is computationally "docked" into the ATP-binding sites of a large panel of kinases. A scoring function estimates the binding affinity, highlighting potential interactions.

    • Pharmacophore Modeling: A model of the essential 3D features of a ligand required for binding is created and used to search for proteins with complementary sites.

    • Similarity Ensemble Approach (SEA): This ligand-centric method compares the chemical similarity of the test inhibitor to sets of known ligands for various targets.[8]

  • Data Interpretation: The output is typically a ranked list of potential off-target kinases with a corresponding prediction score. It is crucial to view these as predictions that require experimental validation. A pseudo-score cutoff (e.g., ≥0.6) is often used to identify significant potential interactions.[8]

Phase 2: In Vitro Biochemical Profiling

Biochemical assays are the gold standard for quantifying the direct interaction between an inhibitor and a purified kinase. Large-scale kinase panels are the most comprehensive method for an unbiased initial screen.

  • Rationale: These assays provide quantitative data (IC50 or Kd values) on the potency of the inhibitor against its intended target and a wide array of other kinases, offering a direct measure of selectivity.[9]

  • Key Technology: KINOMEscan™ Competition Binding Assay KINOMEscan™ is a widely used platform that measures the ability of a compound to displace a proprietary ligand from the active site of over 480 kinases.[10][11][12] The assay is ATP-independent, meaning it measures the true thermodynamic dissociation constant (Kd), which is crucial for making direct comparisons of inhibitor affinity across different kinases.[13]

    Table 1: Hypothetical KINOMEscan™ Data for a Pyrido[2,3-d]pyrimidine Inhibitor (Compound Y)

Kinase Target% Inhibition @ 1 µMKd (nM)Selectivity Score (S-Score)
On-Target: mTOR 99.5% 5 -
Off-Target: PIK3CA85%500.03
Off-Target: CDK260%2500.01
Off-Target: VEGFR245%800<0.01
Off-Target: EGFR15%>10,000<0.01
  • Data Interpretation: The results are often visualized using a TREEspot™ diagram, where red circles on a phylogenetic tree of the kinome represent inhibited kinases, with the size of the circle indicating the strength of the interaction.[10] A highly selective compound will show a large circle on its intended target and few, if any, other circles. The selectivity score (S-score) is a quantitative measure of selectivity, calculated by dividing the number of off-target hits by the total number of kinases tested. A lower S-score indicates higher selectivity.

Phase 3: Cellular Target Engagement

Confirming that an inhibitor binds to its intended (and unintended) targets within the complex environment of a living cell is a critical validation step. Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Rationale: An inhibitor might show high affinity in a biochemical assay but have poor cell permeability or be rapidly ejected from the cell. CETSA directly measures target engagement in a physiological context, bridging the gap between in vitro data and cellular effects.[14][15]

  • The Principle of CETSA: The technique is based on the principle of ligand-induced thermal stabilization. When a protein binds to a ligand (like our inhibitor), it becomes more resistant to heat-induced unfolding.[16] By heating intact cells treated with the inhibitor to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift," indicating that the inhibitor has bound to its target.[17][18]

CETSA_Workflow Start Treat cells with inhibitor or vehicle Heat Heat aliquots to a range of temperatures Start->Heat Lyse Lyse cells and separate soluble fraction Heat->Lyse Detect Quantify soluble protein (e.g., Western Blot, MS) Lyse->Detect Analyze Plot melting curves and determine thermal shift Detect->Analyze

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Phase 4: Unbiased Proteome-Wide Analysis

While the previous methods are excellent for interrogating known or predicted off-targets, they may miss entirely unexpected interactions. Chemoproteomics provides an unbiased approach to identify the full spectrum of protein targets in a cellular lysate or even in live cells.[19][20]

  • Rationale: This discovery-oriented approach can reveal novel off-targets that could explain unexpected phenotypes or toxicities. It is particularly valuable for de-risking a lead compound before it moves further down the development pipeline.[21]

  • Common Approaches:

    • Affinity-Based Protein Profiling: The inhibitor is immobilized on beads and used as "bait" to pull down its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.[22]

    • Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that covalently react with the active sites of specific enzyme families to profile their activity in the presence or absence of the inhibitor.[20]

  • Data Interpretation: These experiments generate large datasets of potential protein interactors. Rigorous statistical analysis is required to distinguish true binding partners from non-specific background. Hits identified through chemoproteomics should be validated using orthogonal methods, such as CETSA or direct biochemical assays.

Part 3: Detailed Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using KINOMEscan™

Objective: To determine the dissociation constants (Kd) of a this compound based inhibitor against a broad panel of kinases.

Methodology: This protocol is based on the Eurofins DiscoverX KINOMEscan® platform.[10][13]

  • Compound Preparation: Solubilize the test inhibitor in 100% DMSO to create a concentrated stock solution (e.g., 10 mM).

  • Assay Plate Preparation: The test compound is serially diluted to create an 11-point dose-response curve.

  • Binding Assay: The assay consists of three components: a DNA-tagged kinase, an immobilized ligand, and the test compound. The components are incubated to allow for binding competition.

  • Quantification: The amount of kinase captured on the solid support is measured using quantitative PCR (qPCR) that detects the DNA tag. A lower qPCR signal indicates that the test compound has successfully competed with the immobilized ligand for binding to the kinase.

  • Data Analysis: The dose-response data is used to calculate the Kd value for each kinase interaction. Results are typically provided as a percentage of the DMSO control, and Kd values are calculated for hits that show significant inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor in a cellular environment.

Methodology: This is a generalized protocol that can be adapted for specific cell lines and targets.[14]

  • Cell Culture and Treatment: Culture the selected cell line to ~80% confluency. Treat the cells with the inhibitor at various concentrations (and a vehicle control, e.g., 0.1% DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of the specific target protein in the soluble fraction using a suitable method like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle-treated and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Conclusion and Authoritative Grounding

The assessment of off-target effects is a critical, multi-step process that is essential for the successful development of any kinase inhibitor, including those based on the this compound scaffold. By integrating computational prediction, comprehensive in vitro profiling, cellular target validation, and unbiased proteomic approaches, researchers can build a high-confidence selectivity profile. This systematic approach not only helps in selecting the most promising drug candidates but also provides invaluable insights into their mechanism of action and potential liabilities.[5][6] Adhering to this rigorous evaluation framework is paramount for ensuring the scientific integrity of preclinical research and ultimately, for developing safer and more effective medicines.

References

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from Eurofins Discovery website.[10]

  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Retrieved from Creative Proteomics website.[19]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from Technology Networks website.[11]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from Eurofins Discovery website.[13]

  • BenchChem. (n.d.). Assessing the Selectivity of 6-Chloropyrido[2,3-d]pyrimidine-based Inhibitors: A Comparative Guide. Retrieved from BenchChem website.[1]

  • Zhang, X., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.[20]

  • Basith, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH National Library of Medicine.[8]

  • Ambit Biosciences Inc. (n.d.). KINOMEscan – High-Throughput Kinase Selectivity Profiling. Retrieved from Ambit Biosciences Inc. website.[23]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from Drug Target Review website.[12]

  • BenchChem. (n.d.). Technical Support Center: Investigating Potential Off-Target Effects of Novel Kinase Inhibitors. Retrieved from BenchChem website.[24]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NIH National Library of Medicine.[14]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website.[9]

  • Sharma, S., et al. (2025). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.[3]

  • An, G., & Faeder, J. R. (2009). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BioMed Central.[25]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. NIH National Library of Medicine.[6]

  • Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[17]

  • Scott, J. S., et al. (2022). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ACS Publications.[26]

  • Yang, L., et al. (2011). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology.[27]

  • Drug Discovery Chemistry. (2022). Chemoproteomics & Chemical Biology. Retrieved from Drug Discovery Chemistry website.[28]

  • Lu, K. Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. PMC - NIH.[21]

  • Harris, P. A., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. NIH National Library of Medicine.[7]

  • Schmidt, F., et al. (2014). Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.

  • Pär Nordlund Lab. (n.d.). CETSA. Retrieved from Karolinska Institutet website.[16]

  • ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from ResearchGate.[22]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[15]

  • Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews.[18]

  • Cichonska, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC - PubMed Central.[29]

  • Drewry, D. H., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications.[30]

  • Sousa, S. F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.[31]

  • Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. PMC - NIH.[5]

  • Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH National Library of Medicine.[32]

  • BenchChem. (n.d.). Reducing off-target effects of novel pyrido[2,3-d]pyrimidine inhibitors. Retrieved from BenchChem website.[33]

  • El-Sayed, M. A., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. PMC.[2]

  • Malagu, K., et al. (2009). The discovery and optimisation of pyrido[2,3-d]pyrimidine-2,4-diamines as potent and selective inhibitors of mTOR kinase. PubMed.[34]

  • Al-Obaid, A. M., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI.[35]

  • Elzahabi, H. S., et al. (2018). Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold. NIH National Library of Medicine.[36]

  • Tandon, R., et al. (2017). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. PMC - NIH.[37]

  • El-Sayed, M. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing.[38]

  • Thery, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH.[4]

Sources

comparing synthetic routes to 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine for scalability and efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine is a pivotal heterocyclic compound, holding significant promise in the landscape of medicinal chemistry. Its structural framework is integral to a multitude of biologically active molecules, including kinase inhibitors and antifolates. Consequently, the development of an efficient and scalable synthesis for this compound is of paramount importance for advancing drug discovery and development programs. This guide presents a comparative analysis of two potential synthetic pathways to this compound, with a focus on their scalability, efficiency, and overall viability in a research and development context. Although a definitive, detailed synthesis for this exact molecule is not extensively documented, this guide leverages established synthetic methodologies for analogous compounds to offer a robust framework for its preparation.

Route 1: Linear Synthesis via a Brominated Pyrimidine Intermediate

This synthetic strategy commences with the preparation of a crucial building block, 2,4-diamino-6-bromopyrimidine, which is subsequently elaborated to construct the fused pyridine ring. This linear approach represents a classical and often dependable method for the assembly of such bicyclic heterocyclic systems.

Scheme 1: Proposed Synthesis of this compound via a Pyrimidine Intermediate

Route_1_Linear_Synthesis cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product cluster_3 Cyclization Reagent Guanidine Guanidine Triaminopyrimidine 2,4,6-Triaminopyrimidine Guanidine->Triaminopyrimidine Malononitrile Malononitrile Malononitrile->Triaminopyrimidine Bromopyrimidine 2,4-Diamino-6-bromopyrimidine Triaminopyrimidine->Bromopyrimidine NBS, Solvent Final_Product This compound Bromopyrimidine->Final_Product Acid or base catalyst, Heat Malondialdehyde Malondialdehyde or equivalent Malondialdehyde->Final_Product

Caption: Proposed linear synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4,6-Triaminopyrimidine

This foundational step involves the well-documented condensation of guanidine with malononitrile.

  • Reagents: Guanidine hydrochloride, sodium ethoxide, ethanol, malononitrile.

  • Procedure: A solution of sodium ethoxide is prepared in ethanol, to which guanidine hydrochloride is added. Malononitrile is subsequently added in a controlled manner, and the reaction mixture is heated to reflux. The desired product precipitates upon cooling and is collected by filtration.

  • Causality: The use of a potent base like sodium ethoxide is essential for the deprotonation of guanidine hydrochloride and to catalyze the condensation reaction with malononitrile.

Step 2: Synthesis of 2,4-Diamino-6-bromopyrimidine

The bromination of the electron-rich 2,4,6-triaminopyrimidine can be selectively achieved using a suitable brominating agent.

  • Reagents: 2,4,6-Triaminopyrimidine, N-Bromosuccinimide (NBS), acetonitrile or an alternative appropriate solvent.

  • Procedure: 2,4,6-Triaminopyrimidine is dissolved in a suitable solvent, and NBS is introduced portion-wise while maintaining a controlled temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC), and the product is isolated by quenching the reaction followed by crystallization.

  • Causality: NBS is a preferred reagent for the selective bromination of electron-rich aromatic and heteroaromatic compounds. Meticulous control of the reaction conditions is critical to prevent undesired over-bromination.

Step 3: Cyclization to this compound

The final stage of this route involves the construction of the pyridine ring by reacting the brominated pyrimidine with a suitable three-carbon electrophile.

  • Reagents: 2,4-Diamino-6-bromopyrimidine, malondialdehyde tetraethyl acetal, strong acid (e.g., polyphosphoric acid or sulfuric acid).

  • Procedure: The brominated pyrimidine and malondialdehyde tetraethyl acetal are heated in the presence of a strong acid, which catalyzes the condensation and subsequent cyclization. The final product is isolated by pouring the reaction mixture into ice water and neutralizing the acid.

  • Causality: The strong acid plays a dual role: it facilitates the in-situ hydrolysis of the acetal to the corresponding aldehyde and catalyzes the electrophilic substitution on the pyrimidine ring, which is followed by a dehydration step to yield the aromatic pyridine ring.

Analysis of Scalability and Efficiency
Parameter Route 1 Assessment
Overall Yield Moderate. Each synthetic step will inevitably incur some product loss, leading to an estimated overall yield in the range of 20-40%, based on analogous multi-step syntheses.
Scalability Moderate. While the initial steps are generally amenable to scale-up, the final cyclization, which employs strong acids at elevated temperatures, can present challenges on a larger scale due to potential exotherms and issues with material compatibility.
Cost Low to moderate. The starting materials, including guanidine, malononitrile, and NBS, are relatively inexpensive and readily available.
Safety The use of NBS necessitates caution as it is a lachrymator. The final cyclization step with hot, concentrated acids is a significant safety consideration that requires specialized equipment and handling procedures for large-scale production.
Purification Purification of the intermediates may be necessary, which can add to the overall complexity and cost of the synthesis. The final product may also require chromatographic purification to achieve high purity.

Route 2: Convergent Synthesis via a Brominated Pyridine Intermediate

This alternative strategy involves the initial synthesis of a functionalized pyridine ring, which is then used to annulate the pyrimidine ring. Convergent approaches can often provide advantages in terms of overall yield and synthetic efficiency.

Scheme 2: Proposed Synthesis of this compound via a Pyridine Intermediate

Route_2_Convergent_Synthesis cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product cluster_3 Cyclization Reagent Aminobromopyridine 2-Amino-4-bromopyridine Cyanopyridine 2-Amino-6-bromo-3-cyanopyridine Aminobromopyridine->Cyanopyridine 1. NCS 2. KCN Final_Product This compound Cyanopyridine->Final_Product Base, Heat Guanidine Guanidine nitrate Guanidine->Final_Product

Caption: Proposed convergent synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Amino-6-bromo-3-cyanopyridine

This step focuses on the introduction of a cyano group onto the pyridine ring, a key functionality for the subsequent pyrimidine ring formation.

  • Reagents: 2-Amino-4-bromopyridine, N-chlorosuccinimide (NCS), followed by potassium cyanide.

  • Procedure: 2-Amino-4-bromopyridine is first chlorinated at the 3-position using NCS. The resulting chloro derivative is then subjected to a nucleophilic aromatic substitution reaction with potassium cyanide to introduce the cyano group.

  • Causality: The amino group acts as an activating group, directing the electrophilic chlorination to the 3-position of the pyridine ring. The subsequent cyanation is a standard and effective method for the introduction of the nitrile functionality.

Step 2: Cyclization to this compound

The final step in this convergent route is the condensation of the aminocyanopyridine intermediate with guanidine to construct the pyrimidine ring.

  • Reagents: 2-Amino-6-bromo-3-cyanopyridine, guanidine nitrate, sodium ethoxide, ethanol.

  • Procedure: A solution of free guanidine is generated in situ by treating guanidine nitrate with a strong base such as sodium ethoxide in ethanol. The aminocyanopyridine is then added to this solution, and the mixture is heated to reflux. The desired product is expected to precipitate from the reaction mixture upon cooling.

  • Causality: The reaction proceeds through the condensation of guanidine with the cyano group, followed by an intramolecular cyclization onto the amino group of the pyridine ring, leading to the formation of the fused pyrimidine ring.

Analysis of Scalability and Efficiency
Parameter Route 2 Assessment
Overall Yield Potentially higher than Route 1. Convergent synthetic strategies often result in better overall yields. Based on similar reported syntheses, an overall yield in the range of 40-60% could be attainable.
Scalability Good. The reaction conditions for both steps are generally conducive to scale-up. However, the use of potassium cyanide necessitates stringent safety protocols and specialized handling facilities.
Cost Moderate. The starting material, 2-amino-4-bromopyridine, may be more expensive than the simple starting materials used in Route 1.
Safety The use of potassium cyanide is a major safety hazard due to its high toxicity. This requires specialized handling, engineering controls, and waste disposal procedures, which can be a significant drawback for industrial-scale synthesis.
Purification The final product often precipitates from the reaction mixture in high purity, which could potentially minimize the need for extensive downstream purification processes.

Comparison Summary and Recommendation

Feature Route 1: Linear Synthesis Route 2: Convergent Synthesis
Starting Materials Simple, inexpensiveMore complex, potentially more expensive
Number of Steps 32
Overall Yield ModeratePotentially High
Scalability Moderate (challenges with final step)Good (with stringent safety protocols for KCN)
Key Safety Hazard Hot, concentrated acidsPotassium Cyanide (HIGHLY TOXIC)
Ease of Purification May require chromatographyPotentially simpler

Recommendation:

For laboratory-scale synthesis and initial drug discovery efforts , Route 1 emerges as the more pragmatic and safer choice. The starting materials are readily accessible and cost-effective, and the synthetic procedures, while requiring careful execution, do not involve the handling of highly toxic reagents like potassium cyanide. The moderate overall yield is often acceptable at this stage of research.

For large-scale production and process chemistry development , Route 2 is theoretically more efficient due to its shorter sequence and potentially higher overall yield. However, the significant safety concerns associated with the use of potassium cyanide would necessitate a comprehensive risk assessment and substantial investment in specialized handling and safety infrastructure. The development of a non-cyanide alternative for the introduction of the cyano group would significantly enhance the attractiveness of this route for industrial applications.

Both synthetic routes offer plausible and viable pathways to the target molecule, this compound. The selection of the optimal route is contingent upon the intended scale of the synthesis, as well as the available resources and safety infrastructure. For the majority of research and early development applications, the linear synthesis (Route 1) provides a more practical and safer initial approach. Further process optimization of either route would be essential to enhance yields and throughput for any future large-scale manufacturing campaigns.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. [Link]

  • A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.
  • Preparation method of 2, 4-diamino-6-chloropyrimidine.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. [Link]

  • An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. [Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. [Link]

  • Improved and Scalable Preparation of 6-Bromo-4-Chlorothieno[2,3-d]Pyrimidine. [Link]

  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. [Link]

  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. [Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. [Link]

  • UNITED STATES P
  • EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)
  • CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google P

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not end with the final experimental result. It concludes with the safe and responsible management of all materials, including the proper disposal of chemical reagents. This guide provides an in-depth, procedural framework for the proper disposal of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to your work extends beyond providing high-quality reagents to ensuring you have the critical information for safe laboratory operations.

Immediate Safety and Hazard Assessment

Before initiating any disposal procedure, a thorough understanding of the potential hazards is paramount. Based on analogous compounds, this compound is anticipated to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood.

Personal Protective Equipment (PPE)

A non-negotiable aspect of laboratory safety is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound and its waste:

PPE CategorySpecificationRationale
Eye Protection Tight-sealing safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3][5]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which may cause irritation.[1][2][3][5]
Body Protection A flame-retardant laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.Avoids inhalation of dust or vapors, which may cause respiratory tract irritation.[1][2][3]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is crucial for safety and regulatory compliance. The following steps provide a clear pathway for the proper disposal of this compound.

Waste Identification and Segregation

The foundational principle of proper chemical waste management is accurate identification and segregation.[6][7] As a halogenated organic compound, this compound waste must not be mixed with non-halogenated chemical waste.[8][9]

Workflow for Waste Segregation:

Caption: Decision workflow for segregating halogenated waste.

Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste.[6][12] The container must have a secure screw-top cap.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name "this compound" and its concentration.[10][12] The accumulation start date must also be clearly visible.

Waste Accumulation and Storage

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory.[12] This area should be away from heat sources, open flames, and incompatible chemicals.[6] Regular inspection of the waste container for any signs of leakage or degradation is essential.[6]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and inform your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

  • Control the Source: If it is safe to do so, prevent further spillage.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable substances.

  • Cleanup: All contaminated materials, including PPE, must be collected and placed in the designated halogenated hazardous waste container.

  • Decontamination: Decontaminate the spill area according to your institution's established procedures.

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed professional waste disposal company.[7] The most common and effective method for the final disposal of halogenated organic compounds is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen halides.[13][14]

Disposal Process Overview:

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs Institutional EHS cluster_disposal External Disposal Facility A 1. Waste Generation B 2. Segregation into Halogenated Waste A->B C 3. Proper Labeling and Containerization B->C D 4. Storage in Satellite Accumulation Area C->D E 5. Collection by EHS D->E F 6. Consolidation of Hazardous Waste E->F G 7. Transport by Licensed Waste Hauler F->G H 8. High-Temperature Incineration G->H I 9. Final Disposition H->I

Caption: Overall workflow for the disposal of laboratory chemical waste.

By adhering to these detailed procedures, researchers can ensure they are not only advancing their scientific endeavors but are also upholding the highest standards of safety and environmental stewardship. For further guidance, always consult your institution's Chemical Hygiene Plan and your local EHS office.[15][16]

References

  • U.S. Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • Safety Data Sheet. (2009, September 22). 6.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Capot Chemical Co., Ltd. (n.d.). MSDS of 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine.
  • Safety Data Sheet. (2014, November 13). 2.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Sigma-Aldrich. (2024, September 8). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). (n.d.).
  • Suggitt, R. M. (1984, August 28). Disposal process for halogenated organic material. (U.S. Patent No. 4,468,376). U.S.
  • M., M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research, 1(2), 76-78.
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.).
  • AK Scientific, Inc. (n.d.). 2,4-Diamino-6-chloropyrimidine Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem.

Sources

Navigating the Safe Handling of 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and manipulation of novel chemical entities are paramount. Among these, heterocyclic compounds such as 6-Bromopyrido[2,3-d]pyrimidine-2,4-diamine hold significant promise. However, their handling necessitates a profound understanding of potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the selection and use of personal protective equipment (PPE) when working with this compound, ensuring the well-being of researchers and the integrity of their work.

Hazard Assessment: Understanding the Intrinsic Risks

  • Aromatic Amines: This class of compounds can be toxic and may cause skin and respiratory irritation.[1][2] Some aromatic amines are known or suspected carcinogens.

  • Halogenated Compounds: Brominated organic molecules can be irritants and may pose environmental hazards if not disposed of correctly.[3][4] Upon combustion, they can release toxic hydrogen bromide gas.

  • Pyridopyrimidine Core: Similar heterocyclic compounds can be biologically active and may have unforeseen toxicological properties. A safety data sheet for the related compound 6-bromo-2,4-dichloropyrido[2,3-d]pyrimidine indicates that it may cause respiratory irritation.[5]

Given these potential risks, a cautious approach is warranted, treating this compound as a hazardous substance.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe laboratory practice. The following recommendations are based on a risk-based approach, considering the nature of the handling procedures.

Core PPE for All Operations

Regardless of the specific task, the following baseline PPE should be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes and airborne particles.[6][7] In situations with a higher risk of splashing, such as during transfers of solutions, a face shield should be worn in conjunction with goggles.[6][7]

  • Protective Clothing: A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, chemically resistant coveralls are recommended.[8]

  • Gloves: Due to the presence of the aromatic amine and brominated functionalities, double gloving with a compatible material is essential. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's glove compatibility chart for the specific solvents being used. Studies on aromatic amine permeation have shown that breakthrough times can vary significantly between different glove materials.[1][2] Regularly changing gloves is a critical practice to prevent unseen contamination.

Task-Specific PPE Recommendations

The level of PPE should be escalated based on the potential for exposure during specific laboratory operations.

OperationRecommended PPERationale
Weighing and Aliquoting (Solid) Core PPE + Respiratory Protection (N95 or higher)Minimizes inhalation of fine particles.
Dissolution and Solution Preparation Core PPE + Chemical-resistant apronProtects against splashes of concentrated solutions.
Reaction Setup and Monitoring Core PPE + Chemical-resistant apronProvides an additional barrier during reagent transfer and reaction sampling.
Work-up and Extraction Core PPE + Chemical-resistant apron + Face shieldProtects against splashes of potentially reactive quenching agents and extraction solvents.
Purification (e.g., Chromatography) Core PPE + Chemical-resistant apron + Face shieldGuards against splashes and leaks from chromatography columns and solvent lines.
Spill Cleanup Level B PPE (including supplied-air respirator) may be required depending on the spill size and location.[8]Ensures maximum protection during emergency response.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. The following step-by-step procedures are critical for minimizing exposure.

Donning and Doffing PPE

A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Coveralls Don2 2. Inner Gloves Don1->Don2 Don3 3. Goggles Don2->Don3 Don4 4. Face Shield (if needed) Don3->Don4 Don5 5. Outer Gloves Don4->Don5 Doff1 1. Outer Gloves Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Goggles Doff2->Doff3 Doff4 4. Lab Coat/Coveralls Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Recommended sequence for donning and doffing PPE.

Waste Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it must be disposed of as hazardous waste.[4]

Waste_Disposal Start Waste Generation (Solid, Liquid, Contaminated PPE) SolidWaste Solid Waste (e.g., excess compound, contaminated silica gel) Start->SolidWaste LiquidWaste Liquid Waste (e.g., reaction mixtures, solvent rinses) Start->LiquidWaste PPEWaste Contaminated PPE (gloves, pipette tips, etc.) Start->PPEWaste HalogenatedSolid Segregate into 'Halogenated Solid Waste' container SolidWaste->HalogenatedSolid HalogenatedLiquid Segregate into 'Halogenated Liquid Waste' container LiquidWaste->HalogenatedLiquid SolidWasteBag Double-bag in labeled hazardous waste bags PPEWaste->SolidWasteBag LabelSolid Label container with chemical name and hazard symbols HalogenatedSolid->LabelSolid LabelLiquid Label container with chemical name, solvent composition, and hazard symbols HalogenatedLiquid->LabelLiquid LabelPPE Label bag with 'Contaminated PPE' and associated chemical SolidWasteBag->LabelPPE Disposal Arrange for pickup by certified hazardous waste disposal service LabelSolid->Disposal LabelLiquid->Disposal LabelPPE->Disposal

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。